molecular formula C7H17N B1596598 2-Methyl-n-propyl-1-propanamine CAS No. 39190-66-4

2-Methyl-n-propyl-1-propanamine

Cat. No.: B1596598
CAS No.: 39190-66-4
M. Wt: 115.22 g/mol
InChI Key: SQGSVBHTFQOZDL-UHFFFAOYSA-N
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Description

2-Methyl-n-propyl-1-propanamine is a branched secondary amine of interest in various chemical research areas . Its structure features a nitrogen atom bonded to both a linear propyl group and a branched 2-methylpropyl (isobutyl) group, which confers unique chemical properties and steric influences valuable for organic synthesis . This compound serves as a versatile intermediate or building block in the development of more complex molecules, with potential applications in pharmaceutical and agricultural research, such as in the synthesis of compounds with fungicidal activity . The reactivity of its amine group, moderated by the steric hindrance of the branched alkyl chain, allows for selective chemical transformations . A foundational synthetic route involves the reductive amination of isobutyraldehyde with n-propylamine, where the carbonyl compound and the primary amine first condense to form an imine intermediate, which is subsequently reduced to the target secondary amine using agents like sodium cyanoborohydride (NaBH₃CN) or via catalytic hydrogenation . Alternative synthesis pathways include the N-alkylation of primary amines with appropriate halogenated precursors . The compound has a molecular weight of 115.22 g/mol and its structure can be represented by the canonical SMILES notation CCCNCC(C)C . Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-5-8-6-7(2)3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGSVBHTFQOZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879021
Record name PROPYL-ISOBUTYLAMINE
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Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39190-66-4
Record name 2-Methyl-N-propyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39190-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylisobutyl amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039190664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPYL-ISOBUTYLAMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutylpropylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-n-propyl-1-propanamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-Methyl-n-propyl-1-propanamine. Due to limited publicly available data on its biological activity, this document focuses on its chemical characteristics and provides detailed, representative experimental protocols for its synthesis and analysis.

Core Chemical Properties

This compound, also known as N-propylisobutylamine, is a secondary amine with the molecular formula C7H17N.[1] Its chemical and physical properties are summarized in the table below. While experimental data for some properties are limited, computed values from reliable databases are included to provide a comprehensive profile.

PropertyValueSource
IUPAC Name 2-methyl-N-propylpropan-1-amine[1][2]
CAS Number 39190-66-4[1]
Molecular Formula C7H17N[1]
Molecular Weight 115.22 g/mol [2]
Monoisotopic Mass 115.1361 Da[2]
Boiling Point Not available
Melting Point Not available
Density Not available
SMILES CCCNCC(C)C[2]
logP (experimental) 2.07[2]
Kovats Retention Index (non-polar) 797[2]
Kovats Retention Index (polar) 918[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 4[2]

Chemical Structure

The structure of this compound consists of a propyl group and an isobutyl group attached to a central nitrogen atom.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for the synthesis of secondary amines such as this compound is reductive amination.[3][4][5] This method involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then reduced to the desired secondary amine.

Reaction Scheme:

G cluster_0 Isobutyraldehyde (B47883) + n-Propylamine cluster_1 Imine Intermediate cluster_2 This compound Isobutyraldehyde CH3CH(CH3)CHO Imine CH3CH(CH3)CH=NCH2CH2CH3 Isobutyraldehyde->Imine + H2O nPropylamine CH3CH2CH2NH2 nPropylamine->Imine Product CH3CH(CH3)CH2NHCH2CH2CH3 Imine->Product Reduction (e.g., NaBH4)

Caption: Synthesis of this compound via reductive amination.

Detailed Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve isobutyraldehyde (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

    • Add n-propylamine (1.0-1.2 equivalents) to the solution.

    • The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). This step is often reversible and driven to completion by the subsequent reduction.

  • Reduction:

    • Once the imine formation is deemed sufficient, a reducing agent is added to the reaction mixture. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose and is added portion-wise to control the reaction rate and temperature.

    • The reaction is typically stirred at room temperature or slightly elevated temperatures until the reduction is complete, as indicated by monitoring techniques.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of water or a dilute acid.

    • The solvent is removed under reduced pressure.

    • The residue is then partitioned between an organic solvent (e.g., diethyl ether or dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide) to neutralize any remaining acid and to ensure the amine is in its free base form.

    • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and filtered.

    • The solvent is evaporated to yield the crude product, which can be further purified by distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the basic nature of amines, which can lead to poor peak shape on standard GC columns, specific column types and conditions are recommended.[6][7][8]

Methodology:

  • Sample Preparation:

    • The sample containing this compound is dissolved in a suitable organic solvent (e.g., methanol, ethanol, or dichloromethane) to an appropriate concentration.

    • An internal standard may be added for quantitative analysis.

  • GC-MS Parameters:

    • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a base-deactivated column like a DB-5ms or a specialized amine column).

    • Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50-70 °C, hold for 1-2 minutes.

      • Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

      • Final hold: Maintain the final temperature for 2-5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 30-300.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • The identity of this compound can be confirmed by its retention time and the fragmentation pattern in its mass spectrum.

    • Quantification can be performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in publicly accessible scientific literature regarding the detailed biological activity, pharmacological effects, or associated signaling pathways of this compound.

General toxicological information on aliphatic amines suggests that they can be irritants to the skin, eyes, and respiratory tract. Some aliphatic amines may also have effects on the central nervous system. However, without specific studies on this compound, its precise biological effects remain uncharacterized.

Safety and Handling

Based on general knowledge of similar aliphatic amines, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is important to avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of N-(2-methylpropyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic pathways for N-(2-methylpropyl)propan-1-amine, a secondary amine with applications in organic synthesis and medicinal chemistry. The document outlines common synthetic strategies, presents detailed experimental protocols, and summarizes key quantitative data to facilitate comparison and implementation in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of N-(2-methylpropyl)propan-1-amine, also known as N-isobutyl-n-propylamine, is most commonly achieved through two principal routes: reductive amination and nucleophilic substitution.

  • Reductive Amination: This is often the preferred method due to its high efficiency and selectivity. It involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the target secondary amine. Two variations of this pathway exist for the target molecule:

    • Reaction of isobutyraldehyde (B47883) with propan-1-amine.

    • Reaction of propanal with 2-methylpropan-1-amine (isobutylamine).

  • Nucleophilic Substitution (N-Alkylation): This classical approach involves the reaction of a primary amine with an alkyl halide. The synthesis can proceed by:

    • Alkylation of propan-1-amine with an isobutyl halide (e.g., 1-bromo-2-methylpropane).

    • Alkylation of 2-methylpropan-1-amine with a propyl halide (e.g., 1-bromopropane). A significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts.

This guide will focus on the reductive amination pathway, which is generally more controlled and provides higher yields of the desired secondary amine.

Pathway I: Reductive Amination of Isobutyraldehyde with Propan-1-amine

This pathway involves the initial formation of an N-propylisobutylideneimine intermediate, which is subsequently reduced to form the final product. Sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed as reducing agents for this transformation.

Reaction Schematics and Logic

The logical flow of this synthesis is a two-step, one-pot process. The aldehyde and amine first undergo condensation to form an imine, which is then reduced.

G reagents Isobutyraldehyde + Propan-1-amine intermediate Imine Intermediate (N-propylisobutylideneimine) reagents->intermediate Condensation (-H₂O) product N-(2-methylpropyl)propan-1-amine intermediate->product reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->intermediate Reduction

Caption: Reductive amination workflow via an imine intermediate.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of secondary amines via reductive amination.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).

  • Cool the solution to 0 °C using an ice bath.

  • Add propan-1-amine (1.1 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.

  • Re-cool the mixture to 0 °C.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Gas evolution (hydrogen) will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~1-2).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the remaining aqueous solution to pH >12 by adding concentrated NaOH solution, ensuring the flask is cooled in an ice bath.

  • Extract the aqueous layer with diethyl ether or DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via distillation if necessary.

Quantitative Data

The following table summarizes typical quantitative data for the reductive amination synthesis. Yields can vary based on the specific reducing agent and reaction conditions used.

ParameterValueNotes
Reactants Isobutyraldehyde, Propan-1-amine
Reducing Agent Sodium Borohydride (NaBH₄)A mild and effective reducing agent.
Solvent Methanol
Reaction Time 12-18 hoursIncludes imine formation and reduction steps.
Temperature 0 °C to Room TemperatureControlled temperature for safety and selectivity.
Typical Yield 75-90%Yields are highly dependent on precise execution.
Purity (Post-Workup) >95%Purity can be further enhanced by distillation.

Alternative Pathway: N-Alkylation of Propan-1-amine

This method involves the direct alkylation of propan-1-amine with an isobutyl halide, such as 1-bromo-2-methylpropane (B43306). A base is required to neutralize the hydrogen halide formed during the reaction.

Reaction Schematics and Logic

This pathway is a direct nucleophilic substitution where the amine acts as the nucleophile. The primary challenge is controlling the reaction to prevent the formation of undesired byproducts.

G reagents Propan-1-amine + 1-Bromo-2-methylpropane product N-(2-methylpropyl)propan-1-amine reagents->product SN2 Reaction base Base (e.g., K₂CO₃) base->reagents byproduct1 Dialkylated Product (Tertiary Amine) product->byproduct1 Over-alkylation byproduct2 Quaternary Salt byproduct1->byproduct2 Over-alkylation

Caption: N-Alkylation pathway with potential over-alkylation byproducts.

Detailed Experimental Protocol

Materials:

  • Propan-1-amine

  • 1-Bromo-2-methylpropane (isobutyl bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of propan-1-amine (2.0-3.0 eq, using the amine in excess minimizes over-alkylation) in acetonitrile, add a solid base such as potassium carbonate (1.5 eq).

  • Add 1-bromo-2-methylpropane (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor the reaction progress using TLC or GC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter off the solid base and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove any remaining salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product via column chromatography or distillation to separate the desired secondary amine from unreacted starting material and any over-alkylated byproducts.

Quantitative Data
ParameterValueNotes
Reactants Propan-1-amine, 1-Bromo-2-methylpropaneAmine is used in excess to favor mono-alkylation.
Base Potassium Carbonate (K₂CO₃)Neutralizes the HBr byproduct.
Solvent AcetonitrileA polar aprotic solvent suitable for SN2 reactions.
Reaction Time 12-24 hoursTypically requires heating to proceed at a good rate.
Temperature Reflux (e.g., ~82 °C)
Typical Yield 40-60%Yields are generally lower than reductive amination.
Purity (Post-Workup) VariableRequires careful purification to remove byproducts.

Conclusion

For the synthesis of N-(2-methylpropyl)propan-1-amine, reductive amination stands out as the superior methodology, offering higher yields, greater selectivity, and milder reaction conditions compared to N-alkylation. The choice between the two reductive amination routes (isobutyraldehyde + propylamine (B44156) vs. propanal + isobutylamine) will often depend on the commercial availability and cost of the starting materials. The N-alkylation pathway, while mechanistically straightforward, is hampered by a lack of selectivity, leading to a mixture of products and necessitating more rigorous purification steps. Therefore, for efficient and high-yield synthesis, the reductive amination approach is highly recommended for researchers and drug development professionals.

An In-depth Technical Guide to the Physical Characteristics of 2-Methyl-N-propyl-1-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Methyl-N-propyl-1-propanamine. Due to potential naming ambiguity in chemical literature and databases, this guide addresses the compound corresponding to the IUPAC name 2-methyl-N-propylpropan-1-amine (CAS: 39190-66-4, Molecular Formula: C₇H₁₇N). For clarity and comparative purposes, data for the closely related and more widely documented structural isomer, Diisobutylamine (CAS: 110-96-3, Molecular Formula: C₈H₁₉N), is also presented.

Data Presentation: Physical Properties

The quantitative physical data for this compound are summarized in the table below. These values are critical for a variety of applications, including reaction kinetics, formulation development, and safety assessments.

Table 1: Physical Properties of this compound (C₇H₁₇N)

Physical PropertyValueReference
Molecular Weight 115.22 g/mol [1]
LogP (Octanol/Water Partition Coefficient) 2.07[1]
Kovats Retention Index (Semi-standard non-polar) 797[1]
Kovats Retention Index (Standard polar) 918[1]

Table 2: Comparative Physical Properties of Diisobutylamine (C₈H₁₉N)

To provide a broader context, the physical properties of the isomeric and more commonly referenced Diisobutylamine are presented below.

Physical PropertyValueReference
Molecular Weight 129.24 g/mol [2][3][4]
Density 0.74 g/mL at 25 °C[2][3]
Boiling Point 137-139 °C[2][3]
Melting Point -77 °C[2][3]
Water Solubility 5 g/L at 20 °C[3]
Refractive Index (n20/D) 1.4081[2][3]
Flash Point 26 °C (85 °F)[3]
Vapor Pressure 7.07 mmHg at 25°C[3]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of liquid amines are outlined below. These represent standard laboratory procedures applicable for the characterization of this compound.

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

  • Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heating oil, and a heat source.

  • Procedure:

    • A small sample of the liquid amine (approximately 0.5-1 mL) is placed into the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the sample liquid.

    • The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The entire assembly is placed in a Thiele tube containing heating oil, ensuring the rubber band or attachment is above the oil level.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5][6]

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.[5][6]

    • The apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[5] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.

Density Determination (Gravimetric Method)

The density of a liquid can be determined by accurately measuring the mass of a known volume.

  • Apparatus: Analytical balance, pycnometer or a graduated cylinder, and a temperature-controlled water bath.

  • Procedure:

    • A clean, dry 10 mL graduated cylinder or pycnometer is weighed on an analytical balance.[7]

    • A specific volume of the amine (e.g., 5.0 mL) is added to the graduated cylinder. The volume is read carefully from the bottom of the meniscus.[7][8]

    • The cylinder containing the amine is reweighed.[7]

    • The density is calculated by dividing the mass of the amine (final mass - initial mass) by the measured volume.

    • For higher accuracy, a pycnometer (a flask with a specific, calibrated volume) is used. The procedure involves weighing the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference liquid of known density (e.g., water) at a constant temperature.

Solubility in Water

A qualitative or semi-quantitative determination of solubility is often sufficient for initial characterization.

  • Apparatus: Test tubes, vortex mixer, and graduated pipettes.

  • Procedure:

    • A specific volume of deionized water (e.g., 3 mL) is placed in a test tube.

    • A small, measured amount of the amine (e.g., 0.1 mL or a few drops) is added to the water.[3]

    • The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

    • The mixture is allowed to stand and is then observed for homogeneity. A clear, single phase indicates solubility. The presence of droplets, cloudiness, or distinct layers indicates insolubility or partial solubility.[3]

    • For quantitative analysis, a titration method can be employed where water is added to a known mass of the amine until turbidity is observed.[9]

Refractive Index Measurement

The refractive index is a fundamental physical property that is characteristic of a substance and is a useful indicator of purity.

  • Apparatus: Abbe refractometer, constant temperature circulating bath, light source (typically a sodium D line at 589 nm), and a pipette.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.[10][11]

    • A few drops of the liquid amine are placed on the surface of the lower prism using a pipette.[10][12]

    • The prisms are closed and locked. The sample should spread to form a thin, uniform film.

    • The light source is switched on, and while looking through the eyepiece, the handwheel is adjusted until the field of view is divided into a light and a dark section.

    • The dispersion correction wheel is adjusted to eliminate any color fringe at the borderline, resulting in a sharp, clear division.[10]

    • The main adjustment knob is used to bring the borderline exactly to the center of the crosshairs in the eyepiece.[12]

    • The refractive index is read from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.[11][13]

Mandatory Visualization

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting physical properties.

G cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound (C₇H₁₇N) Composition Elemental Composition (C, H, N) Structure->Composition Bonding Covalent Bonds (C-C, C-H, C-N, N-H) Structure->Bonding Arrangement Branched Alkyl Chain Secondary Amine Structure->Arrangement Density Density Structure->Density Determines Packing & MW Molecular Weight Composition->MW Determines Polarity Polarity (N-H bond, lone pair) Bonding->Polarity Influences Arrangement->Polarity Influences IMFs Intermolecular Forces (Van der Waals, H-Bonding) MW->IMFs Contributes to (Van der Waals) Polarity->IMFs Leads to BP Boiling Point IMFs->BP Dictates Solubility Solubility IMFs->Solubility Governs (in polar solvents)

References

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3919-74-2

Disclaimer: Initial searches for the user-provided CAS number 39190-66-4 led to conflicting results, primarily identifying the compound as 2-Methyl-n-propyl-1-propanamine. However, based on the context of the request for a technical guide for researchers and drug development professionals, this document focuses on the structurally more complex and pharmaceutically relevant molecule, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid . This compound is a known impurity of the antibiotic flucloxacillin (B1213737) and is correctly identified by CAS number 3919-74-2 . It is also referred to as Flucloxacillin Impurity D in the European Pharmacopoeia.[1][2]

This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and potential hazards associated with this compound.

Chemical and Physical Properties

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid. Its presence as a process-related impurity and potential degradation product in flucloxacillin preparations makes its characterization critical for quality control in the pharmaceutical industry.[3]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[4]
CAS Number 3919-74-2[4]
Molecular Formula C₁₁H₇ClFNO₃[4]
SMILES Cc1c(C(=O)O)c(no1)c1c(F)cccc1Cl[3]
InChI Key REIPZLFZMOQHJT-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 255.63 g/mol [4]
Appearance White to cream or pale brown powder[3]
Melting Point 202-204 °C
Purity Commercially available in 98% and 99% purities[3]

Synthesis and Reactivity

As a known impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can form during the synthesis of flucloxacillin or as a degradation product. It can also be synthesized independently for use as a reference standard in analytical testing.[3]

A general synthetic approach involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.[3] A more specific method has been described for the conversion of this carboxylic acid to its corresponding acid chloride, which provides insight into its synthesis.[5]

Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride from the corresponding carboxylic acid[5]

This protocol details the conversion of the title compound to its acid chloride, a key intermediate.

Materials:

  • 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Bis(trichloromethyl) carbonate (triphosgene)

  • Tetramethylurea (catalyst)

  • Toluene (B28343) (solvent)

Molar Ratio:

  • Carboxylic acid : Bis(trichloromethyl) carbonate : Tetramethylurea = 1 : 0.33 : 0.02

Procedure:

  • To a reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55 g, 100 mmol), tetramethylurea (0.232 g, 2 mmol), and toluene (10 times the mass of the carboxylic acid).

  • Stir the mixture to ensure homogeneity.

  • Slowly add a toluene solution of bis(trichloromethyl) carbonate (9.80 g, 33 mmol) over 45 minutes at room temperature.

  • During the addition, open a hydrogen chloride absorption system.

  • After the addition is complete, raise the temperature to 110 °C and reflux for 2 hours.

  • Following the reaction, recover the toluene by vacuum distillation.

  • Collect the fraction at 168-170 °C under a pressure of 0.667 kPa.

  • The product solidifies upon freezing, yielding 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.

Expected Yield and Purity:

  • Yield: 95.7%

  • Melting Point: 48-52 °C

  • Purity (by GC): 99.9%

1H-NMR Data (CDCl3): δ: 2.87 (3H, s), 7.08 (1H, t, J=8.8Hz), 7.33 (1H, t, J=8.0Hz), 7.41-7.47 (1H, m).[5]

G General Synthesis Workflow A β-Ketoester C Cyclization A->C Reacts with B Hydroxylamine B->C D Isoxazole (B147169) Intermediate C->D E Functional Group Modification D->E F 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid E->F

Caption: General synthesis workflow for the target compound.

Analytical Methodologies

The primary analytical method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is High-Performance Liquid Chromatography (HPLC), particularly in the context of analyzing flucloxacillin for impurities.[3] The European Pharmacopoeia provides a detailed method for the analysis of flucloxacillin and its related substances.[6]

Experimental Protocol: HPLC Analysis of Flucloxacillin Impurity D[6][7]

Instrumentation:

  • HPLC system with a UV detector

  • Column: Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) or equivalent[7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Sodium hydroxide

  • Water (HPLC grade)

  • Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (Flucloxacillin impurity D)

  • Flucloxacillin sodium reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of a buffer solution and acetonitrile. The buffer is a 2.7 g/L solution of potassium dihydrogen phosphate adjusted to pH 5.0 with dilute sodium hydroxide.[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 225 nm[6][7]

  • Injection Volume: 20 µL[6]

  • Column Temperature: 40 °C[7]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a suitable solvent (e.g., a mixture of mobile phase components).

  • Sample Solution Preparation: Dissolve a known quantity of the flucloxacillin sample in the mobile phase.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify the peak corresponding to the impurity in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification: Determine the amount of the impurity in the sample by comparing the peak area with that of the standard. The European Pharmacopoeia sets a limit for this impurity, typically not more than a certain percentage of the active pharmaceutical ingredient.[6]

G Pharmaceutical Impurity Analysis Workflow A Sample Preparation (Flucloxacillin) C HPLC Analysis A->C B Reference Standard Preparation (Impurity D) B->C D Peak Identification (Retention Time) C->D E Quantification (Peak Area) D->E F Comparison with Specification Limits E->F

Caption: Workflow for the analysis of pharmaceutical impurities.

Biological Context and Hazards

The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin.[3] While the isoxazole class of compounds is known for a wide range of biological activities, the specific biological effects of this particular molecule are not well-documented.[3] One source suggests that its structure may support the modulation of cyclooxygenase activity, which is relevant in the development of anti-inflammatory and analgesic compounds.[8] However, further research is needed to substantiate this claim.

As it is an impurity in an antibiotic, understanding the mechanism of the parent drug is important. Flucloxacillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall, leading to cell death.[9]

G Flucloxacillin and its Impurity A Flucloxacillin Synthesis B Flucloxacillin (API) A->B Results in C 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid (Impurity D) A->C Can produce D Degradation B->D Can undergo D->C Leads to

Caption: Relationship between Flucloxacillin and Impurity D.

Hazards and Toxicological Information

The available safety data indicates that 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid presents several hazards.

Table 3: GHS Hazard Classification

Hazard CodeDescriptionSource
H302 Harmful if swallowed[4]
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]
H335 May cause respiratory irritation[10]

Pictograms:

alt text

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

References

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 2-Methyl-N-propylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-N-propylpropan-1-amine, delving into its structural isomers, stereochemical properties, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, analytical chemistry, and drug discovery, offering detailed data and procedural insights.

Introduction to 2-Methyl-N-propylpropan-1-amine

2-Methyl-N-propylpropan-1-amine, a secondary amine with the molecular formula C₇H₁₇N, presents a foundational structure for exploring concepts of isomerism and stereochemistry. Its branched alkyl groups contribute to the existence of a variety of structural isomers and, in the case of chiral isomers, stereoisomers. Understanding the distinct physicochemical and potential biological properties of these isomers is crucial for applications in medicinal chemistry and materials science.

Structural Isomers of C₇H₁₇N Amines

The molecular formula C₇H₁₇N gives rise to a considerable number of structural isomers, which can be categorized as primary, secondary, and tertiary amines. A systematic enumeration of these isomers is essential for a complete understanding of the chemical space.

Primary Amines (R-NH₂)

Primary amines with the formula C₇H₁₇N have the amino group attached to a heptyl group. The variations in the carbon skeleton of the heptyl group lead to numerous isomers.

Secondary Amines (R-NH-R')

Secondary amines of this formula are formed by partitioning the seven carbon atoms into two alkyl groups attached to the nitrogen atom. 2-Methyl-N-propylpropan-1-amine belongs to this class.

Tertiary Amines (R-N(R')R'')

Tertiary amines are characterized by a nitrogen atom bonded to three alkyl groups. The seven carbon atoms can be distributed among these three groups in various combinations.

Stereochemistry of 2-Methyl-N-propylpropan-1-amine and Its Isomers

Chirality is a key consideration for many of the C₇H₁₇N amine isomers. A chiral center, typically a carbon atom bonded to four different groups, results in the existence of enantiomers, which can have distinct biological activities.

The target molecule, 2-methyl-N-propylpropan-1-amine, possesses a chiral center at the second carbon of the propan-1-amine backbone. This gives rise to two enantiomers: (R)-2-methyl-N-propylpropan-1-amine and (S)-2-methyl-N-propylpropan-1-amine.

Figure 1: Enantiomers of 2-methyl-N-propylpropan-1-amine.

Many other structural isomers of C₇H₁₇N also exhibit chirality, the analysis of which is critical for understanding their potential interactions in biological systems.

Data Presentation: Physicochemical Properties of C₇H₁₇N Amine Isomers

The following table summarizes key physicochemical properties of 2-methyl-N-propylpropan-1-amine and a selection of its structural isomers. These properties are crucial for predicting the behavior of these compounds in various experimental and biological settings.

IUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)pKₐ of Conjugate Acid
2-Methyl-N-propylpropan-1-amine 39190-66-4 115.22 133-135 ~10-11 (estimated)
Heptan-1-amine111-68-2115.22155-15710.67
Heptan-2-amine123-82-0115.22142-143~10-11 (estimated)
Heptan-4-amine16751-59-0115.22135-137~10-11 (estimated)
N,N-Diethylpropan-1-amine103-69-5115.22110-11110.45
N-Methylhexan-1-amine110-75-8115.22149-150~10-11 (estimated)

Note: Estimated pKₐ values are based on typical values for aliphatic amines.[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section provides methodologies for the synthesis and chiral separation of 2-methyl-N-propylpropan-1-amine.

Synthesis of 2-Methyl-N-propylpropan-1-amine via Reductive Amination

Objective: To synthesize 2-methyl-N-propylpropan-1-amine from isobutyraldehyde (B47883) and propylamine (B44156) through a one-pot reductive amination reaction.

Materials:

  • Isobutyraldehyde

  • Propylamine

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred solution of isobutyraldehyde (1.0 eq) in anhydrous DCM, add propylamine (1.0 eq) at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the corresponding imine intermediate.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation to obtain pure 2-methyl-N-propylpropan-1-amine.

G cluster_synthesis Synthesis Workflow Reactants Isobutyraldehyde + Propylamine in DCM Imine_Formation Imine Formation (+ Acetic Acid) Reactants->Imine_Formation Reduction Reduction with Sodium Triacetoxyborohydride Imine_Formation->Reduction Workup Aqueous Workup (NaHCO3, Brine) Reduction->Workup Purification Drying and Purification (Distillation) Workup->Purification Product 2-Methyl-N-propylpropan-1-amine Purification->Product

Figure 2: Workflow for the synthesis of 2-methyl-N-propylpropan-1-amine.

Chiral Separation of 2-Methyl-N-propylpropan-1-amine Enantiomers by HPLC

Objective: To resolve the enantiomers of 2-methyl-N-propylpropan-1-amine using high-performance liquid chromatography (HPLC) with a chiral stationary phase.[3][4]

Materials and Equipment:

  • Racemic 2-methyl-N-propylpropan-1-amine

  • HPLC-grade hexane (B92381)

  • HPLC-grade isopropanol (B130326)

  • Diethylamine (B46881) (DEA) or other suitable amine modifier

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak IA, IB, or IC)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol (e.g., 90:10 v/v) containing a small percentage of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.[3]

  • Sample Preparation: Dissolve a small amount of racemic 2-methyl-N-propylpropan-1-amine in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

    • The two enantiomers will elute at different retention times, allowing for their separation and quantification.

  • Method Optimization: If the initial separation is not satisfactory, optimize the mobile phase composition (e.g., by varying the percentage of isopropanol) and the flow rate to achieve baseline resolution of the two enantiomeric peaks.[4]

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activities and associated signaling pathways of 2-methyl-N-propylpropan-1-amine and its structural isomers. Aliphatic amines, in general, can interact with various biological targets, including receptors and enzymes, due to their basic nitrogen atom and lipophilic alkyl chains.[5]

Further research is required to elucidate the specific pharmacological profiles of these compounds. It is plausible that, like other chiral amines, the enantiomers of 2-methyl-N-propylpropan-1-amine could exhibit different potencies and efficacies at biological targets.

G cluster_bio Potential Biological Interactions Amine Aliphatic Amine (e.g., 2-methyl-N-propylpropan-1-amine) Receptor G-Protein Coupled Receptors (GPCRs) Amine->Receptor Binding Enzyme Enzymes (e.g., Monoamine Oxidase) Amine->Enzyme Inhibition/Substrate Ion_Channel Ion Channels Amine->Ion_Channel Modulation Signaling Downstream Signaling Cascades Receptor->Signaling Enzyme->Signaling Ion_Channel->Signaling

Figure 3: Hypothetical signaling pathways for aliphatic amines.

Conclusion

This technical guide has provided a detailed examination of 2-methyl-N-propylpropan-1-amine, its structural isomers, and stereochemistry. The presented data and experimental protocols offer a solid foundation for further research and development in fields where such molecules are of interest. The systematic classification of isomers, compilation of physicochemical data, and detailed methodologies for synthesis and chiral separation are intended to be a practical resource for the scientific community. Future investigations into the specific biological activities of these compounds will be crucial for unlocking their full potential in drug discovery and other applications.

References

A Technical Guide to the Solubility of 2-Methyl-n-propyl-1-propanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Methyl-n-propyl-1-propanamine (CAS No. 39190-66-4) in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for the accurate determination of its solubility. Furthermore, this guide discusses the general principles of amine solubility and presents a qualitative solubility profile based on existing information and the behavior of structurally analogous compounds. This document is intended to be a valuable resource for laboratory professionals to inform solvent selection, experimental design, and process development.

Introduction

This compound, a secondary amine with the chemical formula C₇H₁₇N, is a chemical intermediate with potential applications in pharmaceutical synthesis and as a building block in organic chemistry.[1] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This guide outlines the known solubility characteristics of this compound and provides a robust experimental framework for researchers to generate precise solubility data.

Key Physicochemical Properties:

PropertyValueReference
IUPAC Name 2-methyl-N-propylpropan-1-amine[1][2]
CAS Number 39190-66-4[1][2]
Molecular Formula C₇H₁₇N[1][3]
Molecular Weight 115.22 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point Approximately 130 °C[1]

Principles of Amine Solubility in Organic Solvents

Solubility Profile of this compound

Quantitative Solubility Data
Qualitative Solubility Information

Existing literature indicates that this compound is soluble in water and organic solvents such as ethanol (B145695) and ether.[1] Based on the principles of amine solubility and data for structurally similar compounds, a predicted solubility profile is presented in Table 1. It is important to note that a structurally different compound, 2-methyl-N-(2-methylpropyl)propan-1-amine, is reported to be soluble in a broader range of organic solvents including methanol, ethyl acetate, acetone, and benzene, which may suggest a similar trend for the target compound.[5][6]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted Solubility
Polar Protic Methanol, EthanolSoluble / Miscible
Polar Aprotic Acetone, Ethyl AcetateSoluble
Ethers Diethyl EtherSoluble
Aromatic Hydrocarbons TolueneSoluble
Aliphatic Hydrocarbons Hexane, HeptaneLikely Soluble

Disclaimer: This table represents predicted solubility based on general chemical principles and data from analogous compounds. Experimental verification is required for precise quantitative data.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following protocol details a reliable gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the mass of this compound that can be dissolved in a specific volume of an organic solvent at a defined temperature to achieve a saturated solution.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small glass flasks with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with a temperature probe

  • Analytical balance (accurate to ±0.1 mg)

  • Syringes and syringe filters (compatible with the solvent)

  • Volumetric flasks

  • Oven or rotary evaporator

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The excess solute should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, dry volumetric flask.

  • Gravimetric Analysis:

    • Record the mass of the volumetric flask containing the filtered saturated solution.

    • Carefully evaporate the solvent from the flask. This can be done in a fume hood with a gentle stream of nitrogen or using a rotary evaporator.

    • Once the solvent is removed, dry the flask containing the non-volatile amine residue in an oven at a temperature below its boiling point until a constant weight is achieved.

    • Allow the flask to cool to room temperature in a desiccator and then reweigh it.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the flask and residue minus the initial tare mass of the flask.

    • Solubility can be expressed in various units:

      • g/100 mL: (mass of dissolved amine / volume of solvent withdrawn) x 100

      • Molarity (mol/L): (moles of dissolved amine / volume of solvent withdrawn in L)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess amine to solvent prep2 Seal and equilibrate at constant temperature prep1->prep2 sampling1 Withdraw supernatant prep2->sampling1 sampling2 Filter into pre-weighed flask sampling1->sampling2 analysis1 Weigh saturated solution sampling2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh residue analysis2->analysis3 calc1 Calculate solubility (g/100mL or mol/L) analysis3->calc1

Experimental workflow for solubility determination.
Logical Relationship of Solubility

The solubility of this compound is a function of both its intrinsic properties and the characteristics of the solvent.

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties molecular_structure Molecular Structure (Branched Alkyl Chain) solubility Solubility molecular_structure->solubility Hydrophobic Interactions polarity Polarity (Amine Group) polarity->solubility Dipole-Dipole Interactions solvent_polarity Solvent Polarity solvent_polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility

Factors influencing the solubility of the amine.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, this technical guide provides a foundational understanding of its expected solubility profile. The detailed experimental protocol for the gravimetric determination of solubility offers a robust methodology for researchers to generate the precise data required for their specific applications in drug development, chemical synthesis, and other scientific endeavors. The provided visualizations aim to clarify the experimental process and the underlying principles governing the solubility of this compound.

References

Spectroscopic Analysis of 2-Methyl-n-propyl-1-propanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-n-propyl-1-propanamine, also known as (2-Methylpropyl)(propyl)amine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this secondary amine, along with the experimental protocols used for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.5 - 2.7Triplet2HN-CH₂ (propyl group)
~2.4 - 2.6Doublet2HN-CH₂ (isobutyl group)
~1.7 - 1.9Multiplet1HCH (isobutyl group)
~1.4 - 1.6Sextet2HCH₂ (propyl group)
~0.9Triplet3HCH₃ (propyl group)
~0.85Doublet6H2 x CH₃ (isobutyl group)
~1.0 - 1.5Broad Singlet1HN-H

¹³C NMR

Chemical Shift (ppm)Assignment
~59.0N-CH₂ (isobutyl group)
~51.0N-CH₂ (propyl group)
~28.0CH (isobutyl group)
~23.0CH₂ (propyl group)
~20.02 x CH₃ (isobutyl group)
~11.0CH₃ (propyl group)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3500Weak, SharpN-H Stretch
~2960, 2870StrongC-H Stretch (Aliphatic)
~1465MediumC-H Bend (CH₂, CH₃)
~1385, 1365MediumC-H Bend (gem-dimethyl)
~1130MediumC-N Stretch
Mass Spectrometry (MS)
m/zRelative AbundanceProposed Fragment
115Moderate[M]⁺ (Molecular Ion)
100Moderate[M - CH₃]⁺
72High[CH₃CH₂CH₂NHCH₂]⁺
58High[CH(CH₃)₂CH₂NH]⁺
44High[CH₃CH₂CH₂NH]⁺
43High[CH(CH₃)₂]⁺
41Moderate[C₃H₅]⁺
30High[CH₂NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. The acquisition parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width (e.g., 0-220 ppm) is used, and a longer relaxation delay (2-5 seconds) may be necessary for the observation of quaternary carbons, although none are present in this molecule.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy: A small drop of neat this compound is placed directly onto the diamond crystal of an ATR accessory fitted into an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization source. The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a beam of electrons with an energy of 70 eV. The resulting positively charged ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Characterization Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition cluster_Analysis Data Analysis & Interpretation NMR NMR Spectroscopy HNMR 1H NMR Data NMR->HNMR CNMR 13C NMR Data NMR->CNMR IR IR Spectroscopy IR_Data IR Spectrum IR->IR_Data MS Mass Spectrometry MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structural Elucidation HNMR->Structure_Elucidation CNMR->Structure_Elucidation Functional_Groups Functional Group ID IR_Data->Functional_Groups Molecular_Weight_Fragmentation Molecular Weight & Fragmentation MS_Data->Molecular_Weight_Fragmentation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure Confirmation Functional_Groups->Structure_Elucidation Molecular_Weight_Fragmentation->Structure_Elucidation Sample Sample: This compound Sample->NMR Sample->IR Sample->MS

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Thermodynamic Properties of N-propylisobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of N-propylisobutylamine. Due to the limited availability of direct experimental data for N-propylisobutylamine, this document presents a compilation of data for its structural isomers and related amine compounds to serve as a valuable reference. Furthermore, detailed experimental protocols for determining key thermodynamic parameters are provided, alongside visualizations of these workflows. This guide is intended to support researchers, scientists, and professionals in the fields of chemistry and drug development in understanding and predicting the physicochemical behavior of N-propylisobutylamine and related molecules.

Introduction

N-propylisobutylamine is a secondary amine with the molecular formula C₇H₁₇N. Its structure, featuring a propyl group and an isobutyl group attached to a nitrogen atom, influences its physical and chemical properties, including its thermodynamic behavior. A thorough understanding of these properties is crucial for a variety of applications, from chemical process design and optimization to its potential use as a building block in the synthesis of pharmaceuticals and other specialty chemicals.

This guide addresses the current gap in readily available, consolidated thermodynamic data for N-propylisobutylamine. By presenting data for its isomers and outlining the standard experimental methodologies, this document aims to provide a robust framework for estimating and understanding the properties of the target compound.

Thermodynamic Data

Quantitative thermodynamic data for N-propylisobutylamine is not extensively reported in the literature. To provide a useful point of reference, the following tables summarize the available experimental data for its structural isomer, di-n-propylamine, as well as other related amines. These compounds share the same molecular weight or structural motifs, making their properties relevant for comparative analysis.

Table 1: General and Physical Properties of N-propylisobutylamine Isomers and Related Amines

PropertyDi-n-propylamine1-HeptanamineTriethylamine
Molecular Formula C₆H₁₅NC₇H₁₇NC₆H₁₅N
Molecular Weight ( g/mol ) 101.19115.22101.19
Boiling Point (°C) 109.3 - 11215589.5
Melting Point (°C) -63 to -40-23-114.7
Density (g/cm³ at 20°C) 0.72 - 0.740.7760.726

Table 2: Thermodynamic Properties of N-propylisobutylamine Isomers and Related Amines

PropertyDi-n-propylamine1-HeptanamineTriethylamine
Enthalpy of Vaporization (ΔH_vap) (kJ/mol) 37 - 4048.934.94
Liquid Heat Capacity (C_p) (J/g·K) ~2.15Not Available2.16
Vapor Pressure (mmHg at 25°C) 30 - 32Not Available68
Standard Enthalpy of Formation (ΔfH⦵_liquid) (kJ/mol) -156.1 to -153.1-203.4-169

Experimental Protocols

This section details the standard experimental methodologies for determining the key thermodynamic properties of amines like N-propylisobutylamine.

Determination of Heat Capacity (C_p) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids and solids.[1][2][3] The method involves heating a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the liquid amine (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc).

  • Measurement Procedure:

    • An initial baseline is established by running the empty sample and reference pans through the desired temperature program.

    • A sapphire standard, with a well-known heat capacity, is run under the same conditions to provide a calibration factor.

    • The sample is then run using the same temperature program.

  • Data Analysis: The heat flow difference between the sample and the empty pan is measured. The specific heat capacity is calculated using the following equation:

    C_p = (Δq / Δt) * (β / m)

    where:

    • C_p is the specific heat capacity

    • Δq / Δt is the difference in heat flow between the sample and the baseline

    • β is the heating rate

    • m is the mass of the sample

Determination of Vapor Pressure

Several methods are employed to measure the vapor pressure of a liquid as a function of temperature. Common techniques include the static method, the ebulliometric (boiling point) method, and the transpiration method.[4][5]

Ebulliometric Method: This method involves measuring the boiling point of the liquid at different externally controlled pressures.

  • Apparatus: An ebulliometer is used, which consists of a boiling flask, a condenser, and a system for precise pressure and temperature measurement.

  • Procedure:

    • The liquid sample is placed in the boiling flask.

    • The system pressure is set to a specific value using a vacuum pump and a pressure controller.

    • The sample is heated until it boils, and the equilibrium temperature is recorded.

    • This process is repeated for a range of pressures.

  • Data Analysis: The vapor pressure at a given temperature is equal to the external pressure at which the liquid boils at that temperature. The data is often fitted to the Antoine equation or the Clausius-Clapeyron equation to describe the vapor pressure-temperature relationship.

Determination of Enthalpy of Vaporization (ΔH_vap)

The enthalpy of vaporization can be determined indirectly from vapor pressure data or directly using calorimetric methods.

Direct Calorimetric Measurement: A specialized calorimeter, such as a differential scanning calorimeter adapted for vaporization measurements, can be used.

  • Sample Preparation: A small amount of the liquid is placed in a sample pan with a pinhole in the lid to allow for vaporization.

  • Procedure: The sample is heated at a constant rate through its boiling point. The instrument measures the heat absorbed by the sample during the phase transition from liquid to gas.[6]

  • Data Analysis: The enthalpy of vaporization is determined by integrating the area of the endothermic peak on the DSC thermogram corresponding to the vaporization process.

Visualizations

The following diagrams illustrate the general workflows for the experimental determination of thermodynamic properties.

ExperimentalWorkflow_HeatCapacity cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh Sample (5-15 mg) seal Seal in DSC Pan weigh->seal baseline Run Baseline (Empty Pans) seal->baseline sapphire Run Sapphire Standard baseline->sapphire sample_run Run Sample sapphire->sample_run measure_hf Measure Heat Flow Difference sample_run->measure_hf calculate_cp Calculate Heat Capacity measure_hf->calculate_cp ExperimentalWorkflow_VaporPressure start Place Sample in Ebulliometer set_pressure Set System Pressure start->set_pressure heat_sample Heat Sample to Boiling set_pressure->heat_sample record_temp Record Equilibrium Temperature heat_sample->record_temp repeat Repeat for Multiple Pressures record_temp->repeat change_pressure Change System Pressure change_pressure->set_pressure repeat->change_pressure Yes analyze Fit Data to Antoine/Clausius-Clapeyron Equation repeat->analyze No

References

The Unseen Potential: A Technical Guide to the Biological Activity of Branched Alkylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkylamines, a diverse class of organic compounds characterized by a nitrogen atom attached to a branched alkyl chain, are emerging as a significant area of interest in medicinal chemistry and drug discovery. Their unique structural features, which influence their physicochemical properties such as lipophilicity, steric hindrance, and basicity, make them attractive scaffolds for the development of novel therapeutic agents. This in-depth technical guide explores the multifaceted biological activities of branched alkylamines, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. The aim is to provide a comprehensive resource for researchers engaged in the exploration and exploitation of this promising chemical space.

I. Antimicrobial Activity of Branched Alkylamines

A significant body of research has focused on the antimicrobial properties of branched alkylamines, demonstrating their potential as novel agents to combat drug-resistant pathogens. The branching of the alkyl chain can influence the compound's ability to interact with and disrupt microbial cell membranes, a common mechanism of action for antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various branched alkylamines against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific CompoundBranchingTarget OrganismMIC (µM)Reference
N-Alkyl BetainesC16 Betaine-S. aureus61[1]
E. coli120[1]
N-Alkyl-N,N-Dimethylamine OxidesC14 Amine Oxide-E. coli31[1]
C14-C16 Amine Oxide-S. aureus62[1]

Note: The branching in the N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides is not explicitly defined as a specific isomer in the source material, but the general class of branched alkylamines is under investigation.

Structure-Activity Relationship (SAR) in Antimicrobial Alkylamines

The antimicrobial activity of alkylamines is significantly influenced by the structure of the alkyl chain. Generally, an increase in chain length correlates with increased antimicrobial activity, up to a certain point. This is attributed to the enhanced lipophilicity, which facilitates interaction with the bacterial cell membrane. The following diagram illustrates this relationship for N-alkyl betaines.

SAR_Antimicrobial Structure-Activity Relationship of N-Alkyl Betaines C8 Short Alkyl Chain (C8) Low_Activity Low Activity (High MIC) C8->Low_Activity C12 Medium Alkyl Chain (C12) Moderate_Activity Moderate Activity C12->Moderate_Activity C16 Long Alkyl Chain (C16) High_Activity High Activity (Low MIC) C16->High_Activity C18 Very Long Alkyl Chain (C18+) Decreased_Activity Decreased Activity (Cutoff Effect) C18->Decreased_Activity

Caption: SAR of N-Alkyl Betaines.

II. Anticancer Activity of Branched Alkylamines

The structural diversity of branched alkylamines has also been exploited in the development of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the disruption of cellular signaling pathways.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for several branched alkylamine derivatives against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassSpecific CompoundBranchingCancer Cell LineIC50 (µM)Reference
O-alkylamino-tethered salicylamide (B354443)JMX0293 (9a)Amino acid linkerMDA-MB-231 (Breast)3.38 ± 0.37[2][3]
Amino derivative 16bL-phenylalanine linkerMDA-MB-231 (Breast)7.97[2]
MCF-7 (Breast)6.58[2]
Naphthalimide derivativesCompound 3cHydroxyl-alkylamineBel-7402 (Liver)5.57[4]
Compound 3eHydroxyl-alkylamineBel-7402 (Liver)9.17[4]

III. Neurological Activity of Branched Alkylamines

Branched-chain amino acids (BCAAs), which are naturally occurring branched alkylamines, play a crucial role in the central nervous system. Synthetic branched alkylamines are also being investigated for their potential to modulate neuronal function and provide neuroprotection.

Signaling Pathway: mTORC1 Activation by Amino Acids

Branched-chain amino acids, particularly leucine, are key activators of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. The following diagram illustrates a simplified model of this pathway.

mTOR_Pathway Simplified mTORC1 Signaling Pathway Amino_Acids Amino Acids (e.g., Leucine) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits and activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis promotes

Caption: mTORC1 activation by amino acids.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of branched alkylamines.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

1. Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 isolated colonies of the test bacterium from an agar (B569324) plate. b. Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 100 µL of the compound dilutions. b. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding: a. Harvest and count cells from a culture flask. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

4. Solubilization and Absorbance Measurement: a. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. b. Gently pipette up and down to dissolve the formazan crystals. c. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

V. Experimental Workflow for Drug Discovery

The discovery and development of new drugs based on branched alkylamine scaffolds typically follows a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow General Workflow for Branched Alkylamine Drug Discovery Library_Synthesis 1. Library Synthesis of Branched Alkylamines HTS 2. High-Throughput Screening (e.g., Antimicrobial, Cytotoxicity) Library_Synthesis->HTS Hit_Identification 3. Hit Identification (Active Compounds) HTS->Hit_Identification Hit_Identification->HTS Inactive Dose_Response 4. Dose-Response Studies (IC50 / MIC Determination) Hit_Identification->Dose_Response Active SAR_Studies 5. Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Studies Lead_Optimization 6. Lead Optimization (Chemical Modification) SAR_Studies->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Design Mechanism_of_Action 7. Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) Lead_Optimization->Mechanism_of_Action In_Vivo_Testing 8. In Vivo Efficacy and Toxicity Testing Mechanism_of_Action->In_Vivo_Testing

Caption: Drug discovery workflow.

Conclusion

Branched alkylamines represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their structural tunability allows for the fine-tuning of their properties to target a range of diseases, from bacterial infections to cancer and neurological disorders. This guide has provided a snapshot of the current understanding of their potential, supported by quantitative data and detailed experimental protocols. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this important chemical class, paving the way for the development of next-generation therapeutics.

References

An In-depth Technical Guide to 2-Methyl-n-propyl-1-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-n-propyl-1-propanamine, also known by its IUPAC name 2-methyl-N-propylpropan-1-amine and CAS number 39190-66-4, is a secondary amine with potential applications in organic synthesis and as an intermediate for pharmacologically active compounds. This document provides a comprehensive overview of its chemical properties, known synthesis methods, and potential, albeit largely unexplored, applications. Due to a notable lack of extensive research, this guide also highlights the current gaps in the scientific literature regarding its detailed biological activity and historical discovery.

Introduction

This compound is a simple aliphatic secondary amine. Its structure, featuring a propyl group attached to the nitrogen of an isobutylamine (B53898) backbone, gives it specific physicochemical properties that make it a target for chemical synthesis and a potential building block in drug discovery. While related compounds have found applications in various fields, dedicated research on this compound remains limited. This guide aims to consolidate the available technical information for researchers and professionals in the field.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
IUPAC Name 2-methyl-N-propylpropan-1-aminePubChem
CAS Number 39190-66-4PubChem[1]
Molecular Formula C₇H₁₇NAdvanced ChemBlocks[2]
Molecular Weight 115.22 g/mol PubChem[1]
Appearance Colorless to pale yellow liquidEvitaChem[3]
Odor Characteristic amine odorEvitaChem[3]
Boiling Point Approximately 130 °CEvitaChem[3]
Solubility Soluble in water and organic solventsEvitaChem[3]
LogP 2.07PubChem[1]

History and Discovery

The historical details surrounding the discovery and first synthesis of this compound are not well-documented in publicly available scientific literature. While the compound is commercially available and its synthesis is achievable through established chemical reactions, the specific individuals, dates, and initial purpose of its creation are not readily found in historical records.

Synthesis

The most common and efficient method for the synthesis of this compound is through reductive amination.[3]

Experimental Protocol: Reductive Amination

This process involves two main steps: the formation of an imine from isobutyraldehyde (B47883) and n-propylamine, followed by the reduction of this imine to the target secondary amine.

Materials:

  • Isobutyraldehyde

  • n-Propylamine

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent (e.g., lithium aluminum hydride)

  • Methanol (B129727) or other suitable solvent

  • Glacial acetic acid (as a catalyst)

  • Diethyl ether or other extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve isobutyraldehyde in methanol.

    • Add an equimolar amount of n-propylamine to the solution.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a slight excess of sodium cyanoborohydride to the cooled solution. The temperature should be maintained below 20°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Add diethyl ether to the aqueous residue and transfer to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

A diagram of the synthesis workflow is provided below.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Isobutyraldehyde Isobutyraldehyde ImineFormation Imine Formation (Methanol, Acetic Acid Catalyst) Isobutyraldehyde->ImineFormation nPropylamine n-Propylamine nPropylamine->ImineFormation Reduction Reduction (NaBH3CN) ImineFormation->Reduction Product This compound Reduction->Product

Fig. 1: Reductive amination synthesis workflow.

Biological Activity and Mechanism of Action

There is a significant lack of published data on the specific biological activity and mechanism of action of this compound. While its chemical structure suggests potential interactions with biological systems, particularly those involving amines, no dedicated pharmacological studies have been found.

A Chinese patent (CN105085278A) describes the synthesis of more complex molecules, specifically 2-methyl-1-substituted phenyl-2-propanamine derivatives, which serve as intermediates in the preparation of β2-adrenergic receptor agonists.[4] This suggests that the isobutylamine moiety can be incorporated into pharmacologically active compounds. However, this does not provide direct evidence of the biological activity of this compound itself.

Given the absence of experimental data, any discussion of signaling pathways would be purely speculative.

Applications and Future Research

The primary current application of this compound appears to be as a chemical intermediate in organic synthesis.[3] Its potential as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries, warrants further investigation.

Future research should focus on:

  • Pharmacological Screening: A broad-based screening of this compound against various biological targets could uncover potential therapeutic applications.

  • Toxicological Studies: A thorough evaluation of its toxicological profile is necessary to ensure its safety in any potential application.

  • Derivatization and SAR Studies: Synthesizing and testing derivatives of this compound could lead to the discovery of novel compounds with enhanced biological activity.

Conclusion

This compound is a readily synthesizable secondary amine with defined chemical and physical properties. However, a comprehensive understanding of its history, biological activity, and full potential remains elusive due to a lack of dedicated research. This technical guide consolidates the currently available information and highlights the significant opportunities for future investigation into this compound. Researchers and drug development professionals are encouraged to explore the untapped potential of this compound in their respective fields.

References

Methodological & Application

Application of 2-Methyl-n-propyl-1-propanamine in Pharmaceutical Intermediate Synthesis: An Overview of Potential and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-n-propyl-1-propanamine, also known by synonyms such as isobutylpropylamine and its CAS number 39190-66-4, is a secondary amine with potential as a building block in the synthesis of pharmaceutical intermediates. Its chemical structure, featuring a branched alkyl group, offers specific steric and electronic properties that can be leveraged in the design of new chemical entities. While direct, large-scale applications in the synthesis of currently marketed pharmaceuticals are not widely documented in publicly available literature, its amine functionality makes it a candidate for incorporation into more complex, biologically active molecules. This document aims to provide an overview of its potential applications, general synthetic protocols involving similar amines, and to contextualize its relevance within the broader landscape of pharmaceutical synthesis.

General Reactivity and Potential Applications

As a secondary amine, this compound can participate in a variety of chemical reactions crucial for the construction of pharmaceutical scaffolds.[1] These reactions primarily involve the nucleophilic nitrogen atom and include:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce additional substituents on the nitrogen atom, leading to the formation of tertiary amines.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides, a common functional group in many drug molecules.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amines.

The branched isobutyl group can influence the steric hindrance around the nitrogen atom, which may be exploited for achieving selectivity in certain reactions.[1] While specific examples for this compound are scarce, the broader class of propanamine derivatives is integral to several classes of pharmaceuticals.

Contextual Applications: Insights from Structurally Related Compounds

Although direct applications of this compound are not readily found, examining the role of structurally similar propanamines in pharmaceutical synthesis can provide valuable insights into its potential use.

β-Aryl Propanamines

A significant class of bioactive molecules and drugs feature the β-aryl propanamine motif. These compounds are crucial structural units in a variety of therapeutic agents. The synthesis of chiral β-aryl propanamines is an active area of research, often employing advanced catalytic methods to achieve high enantioselectivity. This highlights the pharmaceutical industry's interest in the propanamine scaffold for accessing biologically active chemical space.

Phenylpropanolamine Derivatives

Derivatives of phenylpropanolamine serve as precursors in the synthesis of amphetamines and related compounds, which have applications in the treatment of attention deficit disorders. This underscores the role of the propanamine backbone in constructing neurologically active agents.

2-Amino-2-methyl-1-propanol

This related amino alcohol is described as a multifunctional additive used in various industries, including as a pharmaceutical intermediate. Its synthesis from α-amino isobutyric acid alkyl esters via hydrogenolysis and reduction is documented in the patent literature.

Proposed General Synthetic Protocol: Reductive Amination

A common and efficient method for the synthesis of secondary amines like this compound is reductive amination.[1] This general protocol can also be adapted to use this compound as a reactant to build more complex molecules.

Objective: To synthesize a tertiary amine by reacting this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone of choice

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanobborohydride)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, methanol)

  • Acetic acid (as a catalyst, if needed)

  • Standard laboratory glassware and work-up reagents

General Procedure:

  • Dissolve the aldehyde or ketone in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.0 to 1.2 equivalents of this compound to the solution.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion.

  • Stir the mixture at room temperature for a period of time (typically 30 minutes to a few hours) to allow for iminium ion formation.

  • Add 1.2 to 1.5 equivalents of the reducing agent portion-wise to the reaction mixture. Care should be taken as some reducing agents can react exothermically.

  • Continue stirring the reaction at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or a mild acid, depending on the work-up procedure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.

  • The crude product can be purified by a suitable method, such as column chromatography or distillation.

Data Presentation

Due to the lack of specific documented applications of this compound in pharmaceutical intermediate synthesis, quantitative data from experimental protocols cannot be provided at this time. The following table presents the physicochemical properties of the compound itself.

PropertyValue
CAS Number 39190-66-4
Molecular Formula C₇H₁₇N
Molecular Weight 115.22 g/mol
Boiling Point Approximately 130 °C
Solubility Soluble in water and organic solvents
Appearance Colorless to pale yellow liquid

Mandatory Visualizations

As no specific synthetic pathways involving this compound leading to a pharmaceutical intermediate have been identified, a detailed signaling pathway or experimental workflow diagram cannot be accurately generated. However, a logical relationship diagram illustrating the potential synthetic utility of this amine is provided below.

G Potential Synthetic Routes Involving this compound A This compound E Reductive Amination A->E F Acylation A->F G N-Alkylation A->G B Aldehyde / Ketone B->E C Acyl Halide / Anhydride C->F D Alkyl Halide D->G H Tertiary Amine Intermediate E->H I Amide Intermediate F->I J Tertiary Amine Intermediate G->J K Further Functionalization H->K I->K J->K L Active Pharmaceutical Ingredient (API) K->L

Caption: Potential synthetic transformations of this compound.

Conclusion

While this compound is commercially available and possesses the chemical functionalities of a potentially useful building block in pharmaceutical synthesis, its specific application in the creation of known drug intermediates is not well-documented in publicly accessible scientific and patent literature. The information available on structurally related propanamines suggests that this class of compounds is of significant interest to the pharmaceutical industry, particularly for the development of neurologically active agents. The general reactivity of this compound allows for its incorporation into a variety of molecular scaffolds through standard organic chemistry reactions. Further research and publication in this area would be necessary to provide more detailed application notes and protocols for this specific compound.

References

Application Notes and Protocols for N-Alkylation Reactions of 2-Methyl-n-propyl-1-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the N-alkylation of 2-Methyl-n-propyl-1-propanamine, a secondary amine of interest in synthetic and medicinal chemistry. Direct alkylation and reductive amination are presented as two primary, reliable methods for the synthesis of tertiary amines from this substrate. These protocols are designed to be adaptable for various research and development applications, offering clear, step-by-step procedures. This guide also includes workflow diagrams and tabulated data to facilitate experimental design and execution.

Introduction

N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the construction of tertiary amines which are prevalent in pharmaceuticals, agrochemicals, and other functional materials. This compound serves as a key building block, and its successful N-alkylation is often a critical step in the synthesis of more complex target molecules. Traditional N-alkylation methods using alkyl halides can sometimes be complicated by over-alkylation or the need for harsh reaction conditions.[1][2] Modern techniques such as reductive amination offer a milder and often more controlled alternative.[3][4][5] This document outlines protocols for both direct alkylation and reductive amination, providing researchers with versatile options for their synthetic needs.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes typical quantitative data for the N-alkylation methods described. Please note that yields are highly dependent on the specific substrate and reaction conditions.

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Alkylating Agent Alkyl Halide (e.g., Iodomethane, Benzyl (B1604629) Bromide)Aldehyde or Ketone
Reagents Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Solvent Acetonitrile (B52724), DMFDichloromethane (B109758) (DCM), 1,2-Dichloroethane (B1671644) (DCE)
Temperature Room Temperature to 80 °C0 °C to Room Temperature
Reaction Time 4 - 24 hours1 - 12 hours
Typical Yield 60 - 90%75 - 95%
Key Advantages Simple setup, readily available reagentsHigh selectivity, mild conditions, avoids over-alkylation[4]
Potential Drawbacks Potential for quaternization, requires baseRequires stoichiometric reducing agent

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the amine in a suitable solvent such as acetonitrile or DMF (approximately 0.1-0.5 M).

  • Add a base, such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • To this stirred mixture, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid base was used, filter the mixture.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate (B1210297) and water.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired tertiary amine.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol details the N-alkylation of this compound via reductive amination using an aldehyde or ketone and sodium triacetoxyborohydride (B8407120).[4]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in dichloromethane or 1,2-dichloroethane (approximately 0.1-0.5 M).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture at 0 °C or room temperature. The addition may be exothermic.

  • Allow the reaction to stir at room temperature. Monitor the progress by TLC or GC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N-alkylated product.

Mandatory Visualizations

G Direct N-Alkylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start add_amine Add this compound to flask start->add_amine dissolve Dissolve in ACN or DMF add_amine->dissolve add_base Add Base (K₂CO₃ or Et₃N) dissolve->add_base add_halide Add Alkyl Halide add_base->add_halide react Stir at RT or Heat add_halide->react monitor Monitor by TLC/GC-MS react->monitor monitor->react cool Cool to RT monitor->cool filter Filter (if solid base) cool->filter concentrate Concentrate filter->concentrate extract Extract with EtOAc/Water concentrate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Column Chromatography dry->purify end Pure Tertiary Amine purify->end G Reductive Amination Workflow cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification start Start add_reagents Dissolve Amine and Aldehyde/Ketone in DCM/DCE start->add_reagents stir Stir at RT (optional: add Acetic Acid) add_reagents->stir add_reductant Add NaBH(OAc)₃ stir->add_reductant react Stir at RT add_reductant->react monitor Monitor by TLC/GC-MS react->monitor monitor->react quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Tertiary Amine purify->end

References

Application Notes and Protocols for Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral amines are fundamental reagents in modern asymmetric synthesis, serving as versatile catalysts and building blocks for the construction of enantiomerically enriched molecules critical in drug development and materials science.[1][2][3] While specific data on 2-Methyl-n-propyl-1-propanamine in asymmetric catalysis is not extensively documented in current literature, its structure as a chiral amine suggests potential applications analogous to other well-studied chiral amines. This document provides detailed application notes and protocols for the use of chiral amines as organocatalysts in key asymmetric transformations, focusing on the principles and methodologies applicable to chiral amines of this class. The reactions highlighted—the Asymmetric Aldol (B89426) Reaction and the Asymmetric Michael Addition—are cornerstone transformations where chiral amine catalysis has demonstrated significant impact.[4][5]

Mechanism of Action: Enamine and Iminium Ion Catalysis

Chiral primary and secondary amines catalyze reactions through two primary manifolds: enamine and iminium ion catalysis. In enamine catalysis, the chiral amine reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate.[6][7] This enamine then attacks an electrophile, with the chirality of the amine directing the stereochemical outcome of the reaction. In iminium ion catalysis, the chiral amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the carbonyl compound, facilitating nucleophilic attack, with the chiral amine controlling the facial selectivity.

Application Note 1: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.[8] Chiral primary and secondary amines, most notably L-proline and its derivatives, are highly effective organocatalysts for this transformation.[8][9][10] The reaction typically proceeds via an enamine-based mechanism, mimicking the action of Class I aldolase (B8822740) enzymes.[6]

General Reaction Scheme:

A ketone and an aldehyde react in the presence of a catalytic amount of a chiral amine to produce a chiral β-hydroxy carbonyl compound.

Quantitative Data for Chiral Amine Catalyzed Aldol Reactions

The following table summarizes representative data for asymmetric aldol reactions catalyzed by various chiral amines.

CatalystKetoneAldehydeSolventYield (%)dr (anti:syn)ee (%)Reference
L-ProlineCyclohexanone (B45756)4-Nitrobenzaldehyde (B150856)DMSO6893:796List et al.
(S)-1-(2-Pyrrolidinylmethyl)pyrrolidineAcetone4-NitrobenzaldehydeAcetone95-71Barbas et al.
(1S,2S)-(+)-CyclohexanediamineCyclohexanone4-NitrobenzaldehydeToluene9010:9090Chen et al.[11]
Valine-derived primary amineCyclohexanone4-ChlorobenzaldehydeCH2Cl29285:1594Hayashi et al.
Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction

This protocol describes the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by L-proline.

Materials:

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv) in DMSO (1.0 mL) is added cyclohexanone (1.25 mmol, 5.0 equiv).

  • L-proline (0.025 mmol, 10 mol%) is then added to the reaction mixture.

  • The mixture is stirred at room temperature for 24-72 hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous NH4Cl solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a mixture of hexane (B92381) and ethyl acetate as eluent) to afford the desired aldol product.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral HPLC analysis.

Application Note 2: Asymmetric Michael Addition

The asymmetric Michael addition is a key C-C bond-forming reaction that involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral amines are effective catalysts for the addition of various nucleophiles, including other carbonyl compounds, to nitroolefins and enones.[5][12] These reactions can proceed through either enamine or iminium ion activation, depending on the substrates.

General Reaction Scheme:

A nucleophile (e.g., a ketone or malonate) adds to an α,β-unsaturated compound in the presence of a chiral amine catalyst to yield a chiral 1,5-dicarbonyl compound or a related structure.

Quantitative Data for Chiral Amine Catalyzed Michael Additions

CatalystNucleophileAcceptorSolventYield (%)dree (%)Reference
(S)-Diphenylprolinol silyl (B83357) etherPropanaltrans-β-NitrostyreneToluene97>20:199Jørgensen et al.
Cinchona-derived primary amineDimethyl malonateCyclohexenoneCH2Cl295-92Deng et al.
(S)-2-(Triflylaminomethyl)pyrrolidineAcetoneNitrostyreneDioxane9275:2594Barbas et al.
9-Amino-9-deoxyepiquinine1,3-DiketoneVinyl KetoneToluene98-99List et al.
Experimental Protocol: Chiral Primary Amine Catalyzed Asymmetric Michael Addition

This protocol describes the asymmetric Michael addition of diethyl malonate to cyclohexenone catalyzed by a cinchona alkaloid-derived primary amine.

Materials:

  • Cinchona-derived primary amine catalyst (e.g., 9-amino(9-deoxy)epiquinine)

  • Diethyl malonate (nucleophile)

  • Cyclohexenone (acceptor)

  • Dichloromethane (CH2Cl2) (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the cinchona-derived primary amine catalyst (0.02 mmol, 10 mol%) in CH2Cl2 (1.0 mL) at room temperature is added cyclohexenone (0.2 mmol, 1.0 equiv).

  • Diethyl malonate (0.4 mmol, 2.0 equiv) is then added to the mixture.

  • The reaction is stirred at room temperature for the time required for completion (monitored by TLC).

  • The reaction mixture is then directly loaded onto a silica gel column for purification.

  • The product is eluted with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • The fractions containing the product are combined and concentrated under reduced pressure to yield the purified Michael adduct.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizations

Workflow and Catalytic Cycles

G General Workflow for Asymmetric Organocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reactants & Catalyst reaction_mixture Reaction Mixture reagents->reaction_mixture solvent Solvent solvent->reaction_mixture stirring Stirring at controlled temperature reaction_mixture->stirring monitoring TLC/HPLC Monitoring stirring->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Purified Product purification->product analysis NMR, HPLC (chiral) product->analysis

Caption: General workflow for an asymmetric reaction using a chiral organocatalyst.

EnamineCycle Enamine Catalytic Cycle for Aldol Reaction catalyst Chiral Amine (R2NH) enamine Enamine catalyst->enamine + Ketone, -H2O ketone Ketone iminium_adduct Iminium Adduct enamine->iminium_adduct + Aldehyde aldehyde Aldehyde (R'CHO) product Aldol Product iminium_adduct->product +H2O h2o H2O product->catalyst releases

Caption: Simplified catalytic cycle for an enamine-based asymmetric aldol reaction.

IminiumCycle Iminium Ion Catalytic Cycle for Michael Addition catalyst Chiral Amine (R2NH) iminium Iminium Ion catalyst->iminium + Enone, -H2O enone α,β-Unsaturated Carbonyl enamine_adduct Enamine Adduct iminium->enamine_adduct + Nucleophile nucleophile Nucleophile (Nu-) product Michael Adduct enamine_adduct->product +H2O h2o H2O product->catalyst releases

Caption: Simplified catalytic cycle for an iminium ion-based asymmetric Michael addition.

References

Application Notes and Protocols for the Quantification of 2-Methyl-n-propyl-1-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-n-propyl-1-propanamine is a primary amine that may be of interest in various fields, including pharmaceutical development and chemical synthesis, as an intermediate or a potential impurity. Accurate and robust analytical methods are crucial for its quantification in different matrices to ensure product quality, safety, and process control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using two common and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Due to the polar nature and volatility of this compound, specific analytical strategies are required. For GC-MS analysis, a derivatization step is often necessary to improve the compound's thermal stability and chromatographic behavior.[1] In contrast, LC-MS/MS can often be employed for the direct analysis of such polar compounds, offering high sensitivity and selectivity.[2] These notes provide a comparative overview of both methodologies, including sample preparation, instrumental analysis, and data interpretation, to guide researchers in selecting the most suitable approach for their specific application.

Analytical Techniques and Comparative Data

The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for each technique.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.5 - 15 ng/mL< 0.1 - 5 ng/mL[2]
Limit of Quantification (LOQ) 1.5 - 50 ng/mL0.1 - 10 ng/mL[2]
Linearity (R²) > 0.99> 0.99[2]
Accuracy (% Recovery) 85 - 115%[2]90 - 110%[2]
Precision (% RSD) < 15%< 10%[2]
Sample Preparation Requires derivatization to improve volatility and thermal stability.[1][2] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2]Often simpler, with the possibility of direct injection after dilution. Protein precipitation is common for biological matrices.[2][3]
Throughput Lower due to derivatization step and longer GC run times.Higher due to simpler sample preparation and faster LC gradients.

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes the analysis of this compound using GC-MS following a derivatization step with pentafluorobenzoyl chloride to enhance volatility and improve chromatographic peak shape.[1]

1. Materials and Reagents

  • This compound standard

  • Pentafluorobenzoyl chloride

  • Methanol (B129727), HPLC grade

  • Dichloromethane, HPLC grade

  • Sodium bicarbonate buffer (0.5 M, pH 9.0)

  • Anhydrous sodium sulfate (B86663)

  • 0.45 µm PTFE syringe filters

2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample into a volumetric flask. Dilute the sample with methanol to a concentration within the calibration range.

3. Derivatization Procedure

  • To 1 mL of the diluted sample or standard in a glass vial, add 2 mL of 0.5 M sodium bicarbonate buffer (pH 9.0).

  • Add 1 mL of a 10% (v/v) solution of pentafluorobenzoyl chloride in dichloromethane.[1]

  • Cap the vial and vortex for 2 minutes.

  • Allow the layers to separate.

  • Transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic layer to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: Capillary column with a medium-polarity stationary phase (e.g., 5% phenyl-methylpolysysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Injector Temperature: 280°C.[3]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[3]

  • Ion Source Temperature: 230°C.[3]

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.[3]

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the direct quantification of this compound using LC-MS/MS, which is particularly suitable for complex matrices and offers high sensitivity.

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (B52724), LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • 0.22 µm syringe filters

2. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask and dissolve in methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Sample Preparation (from a biological matrix):

    • To 100 µL of the sample, add 300 µL of acetonitrile containing an internal standard to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes.[2]

    • Transfer the supernatant to a clean vial for injection.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: Start with 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min.

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.[3]

  • MS/MS Detector: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for the analyte and internal standard must be determined and optimized.[2]

Visualized Workflows

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample or Standard dilution Dilution with Methanol start->dilution add_buffer Add Sodium Bicarbonate Buffer dilution->add_buffer add_reagent Add Pentafluorobenzoyl Chloride in DCM add_buffer->add_reagent vortex Vortex for 2 min add_reagent->vortex separate Phase Separation vortex->separate dry Dry Organic Layer with Na2SO4 separate->dry gc_vial Transfer to GC Vial dry->gc_vial gcms_analysis GC-MS Analysis (SIM Mode) gc_vial->gcms_analysis

Caption: Experimental workflow for GC-MS analysis with derivatization.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis start Biological Sample or Standard protein_precip Protein Precipitation with Acetonitrile start->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_vial Transfer to LC Vial supernatant->lc_vial lcms_analysis LC-MS/MS Analysis (MRM Mode) lc_vial->lcms_analysis

Caption: Experimental workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for the GC-MS Analysis of Isobutylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds such as primary amines, including isobutylamine (B53898), can be challenging due to their high polarity and basicity, which often leads to poor chromatographic peak shapes and interactions with the GC system.[1][2] Chemical derivatization is a crucial step to enhance the volatility and thermal stability of these analytes, thereby improving chromatographic separation and detection sensitivity.[3][4][5]

This document provides detailed application notes and protocols for the GC-MS analysis of isobutylamine derivatives. The focus is on common and effective derivatization techniques that transform isobutylamine into a less polar and more volatile compound suitable for GC-MS analysis.

Challenges in Isobutylamine Analysis

The direct GC-MS analysis of isobutylamine presents several challenges:

  • High Polarity and Basicity: The amine group's polarity leads to strong interactions with the acidic silanol (B1196071) groups on standard fused silica (B1680970) capillary columns, resulting in broad and tailing peaks.[1]

  • Low Volatility: Isobutylamine's volatility may not be optimal for efficient separation by gas chromatography without derivatization.[1]

  • Analyte Adsorption: The active sites within the GC inlet and column can adsorb volatile amines, leading to poor recovery and reproducibility.[1]

Derivatization addresses these challenges by replacing the active hydrogen on the amine group with a less polar functional group, thereby increasing volatility and reducing interactions with the GC system.[4][6]

Derivatization Strategies for Isobutylamine

Several derivatization reagents are effective for the analysis of primary amines like isobutylamine. The most common approaches involve acylation with fluorinated anhydrides or reaction with chloroformates.

  • Acylation with Fluorinated Anhydrides: Reagents such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) react with the amine group to form stable and volatile derivatives.[7][8] These derivatives are also highly responsive to electron capture detectors (ECD), though mass spectrometry is more commonly used for identification.

  • Reaction with Chloroformates: Isobutyl chloroformate (IBCF) is another effective reagent that reacts with amines to form stable carbamate (B1207046) derivatives.[9][10] This method has been successfully applied to the analysis of various biogenic amines in complex matrices.

The choice of derivatization reagent can depend on the specific requirements of the analysis, including desired sensitivity and potential for interference from the sample matrix.

Experimental Workflow for Isobutylamine Analysis

The general workflow for the GC-MS analysis of isobutylamine derivatives involves sample preparation, derivatization, and GC-MS analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Collection Extraction Extraction of Amines Sample->Extraction Deriv Addition of Derivatizing Reagent Extraction->Deriv Reaction Heating/Incubation Deriv->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data Derivatization Choice cluster_reagents Derivatization Reagent Classes Analyte Analyte: Isobutylamine (Primary Amine) Acylation Acylation Reagents (e.g., PFPA, HFBA, TFAA) Analyte->Acylation Chloroformates Chloroformates (e.g., IBCF) Analyte->Chloroformates Derivative1 N-Isobutyl-pentafluoropropionamide (Volatile, Stable) Acylation->Derivative1 Derivative2 Isobutyl N-isobutylcarbamate (Volatile, Stable) Chloroformates->Derivative2 Result Improved GC-MS Analysis Derivative1->Result Derivative2->Result

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amine Separation

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of amines, a broad class of organic compounds vital in biological systems and as precursors for pharmaceuticals and industrial chemicals.[1] However, the inherent properties of many amines, such as high polarity and weak ultraviolet (UV) absorption, present analytical challenges.[1][2] To address these issues, various HPLC methodologies have been developed, often incorporating pre-column or post-column derivatization to enhance detection and improve chromatographic separation.[1] Other advanced techniques like chiral chromatography, ion-pair chromatography, and hydrophilic interaction liquid chromatography (HILIC) provide solutions for specific separation challenges.

This document provides detailed application notes and protocols for several robust HPLC methods tailored for amine separation, intended for researchers, scientists, and professionals in drug development.

Application Note 1: Analysis of Primary and Secondary Amines via Pre-Column Derivatization

Derivatization is a common strategy to improve the detectability and chromatographic behavior of amines.[3] By attaching a chromophoric or fluorophoric tag, sensitivity is significantly increased, and the increased hydrophobicity of the derivatives often leads to better retention and separation on reversed-phase columns.[4][5]

Method 1.1: Derivatization with Dansyl Chloride (Dns-Cl)

Dansyl chloride is a highly effective reagent that reacts with primary and secondary amines under alkaline conditions to form stable, intensely fluorescent N-dansyl-sulfonamide adducts.[4] This allows for detection in the picomole to femtomole range.[4]

Experimental Protocol

  • Reagents and Materials:

  • Derivatization Procedure: [4]

    • In a microcentrifuge tube, mix 100 µL of the amine standard or sample extract with 200 µL of the carbonate-bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate in a water bath at 60°C for 30-60 minutes in the dark.

    • After incubation, add 25 µL of the quenching solution to react with excess dansyl chloride.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient starts with a lower percentage of B, increasing to elute the more hydrophobic derivatives. For example, 50% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detection: Fluorescence detector (FLD) with excitation at ~340 nm and emission at ~525 nm.

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis p1 Amine Sample + Buffer (pH 9.8) p2 Add Dansyl-Cl Reagent p1->p2 p3 Incubate (60°C, 30 min) p2->p3 p4 Quench Reaction p3->p4 p5 Filter (0.45 µm) p4->p5 h1 Inject Sample p5->h1 h2 C18 Reversed-Phase Separation h1->h2 h3 Fluorescence Detection h2->h3 h4 Data Acquisition h3->h4

Workflow for Dansylation and HPLC Analysis.

Method 1.2: Sequential Derivatization with OPA and FMOC-Cl

For samples containing both primary and secondary amines, a sequential derivatization using o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed. OPA rapidly and selectively reacts with primary amines, while FMOC-Cl subsequently derivatizes the secondary amines.[5]

Experimental Protocol

  • Reagents and Materials:

    • Borate (B1201080) Buffer: 400 mM, pH 9.5.

    • OPA Reagent: Mix 0.8 mL of 20 mM borate buffer, 0.2 mL of 75 mg/L OPA in methanol, and 2 µL of 3-mercaptopropionic acid. Prepare fresh.[5]

    • FMOC-Cl Reagent: 2.5 mg/mL in acetonitrile.[5]

    • Injection Dilution Buffer: 50 mM phosphate (B84403) buffer, pH 3.0.

    • HPLC-grade acetonitrile and water.

  • Automated Derivatization Procedure (using an autosampler): [5]

    • Step 1 (Primary Amines): The autosampler draws borate buffer (50 µL), OPA reagent (2.5 µL), and the sample (1 µL) into the sample loop. The solutions are mixed.

    • Step 2 (Secondary Amines): The autosampler then draws the FMOC-Cl reagent (1 µL) into the same loop and mixes.

    • Step 3 (Injection): The derivatized sample is flushed from the loop into the analytical column for analysis.

  • HPLC Conditions:

    • Column: A column stable at basic pH is recommended, such as an Acclaim PA2 column.[5]

    • Mobile Phase A: 50 mM Phosphate buffer, pH 8.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient increasing the percentage of acetonitrile is used for separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with programmed wavelength switching:

      • OPA-derivatives: Excitation 340 nm, Emission 450 nm.

      • FMOC-derivatives: Excitation 266 nm, Emission 305 nm.

Quantitative Data Summary

Analyte ClassDerivatization ReagentColumn TypeDetectionTypical LOQ (Limit of Quantification)
Primary AminesOPAC18 or PA2FLDLow µg/L to ng/L range
Primary & Secondary AminesDansyl ChlorideC18FLDPicomole to femtomole range[4]
Primary & Secondary AminesOPA / FMOC-ClPA2FLDLow µg/L range[5]

Application Note 2: Enantiomeric Separation of Chiral Amines

The separation of enantiomers is critical in drug development, as different enantiomers of a chiral amine can have vastly different pharmacological and toxicological effects.[6] HPLC using Chiral Stationary Phases (CSPs) is a primary technique for this purpose.[6][7] Polysaccharide-based CSPs are particularly effective for a wide range of racemates, including primary amines.[6]

Experimental Protocol

  • Principle: Chiral recognition on a polysaccharide-based CSP occurs through various interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions) between the analyte enantiomers and the chiral selector immobilized on the silica (B1680970) support. The differing stability of the transient diastereomeric complexes formed results in different retention times.

  • Reagents and Materials:

    • HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN).

    • Mobile Phase Additives: Diethylamine (DEA), Triethylamine (TEA), Trifluoroacetic acid (TFA). These are often used to improve peak shape.[6]

    • Chiral amine standards.

  • HPLC Conditions:

    • Column: Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, IC derived from amylose (B160209) or cellulose (B213188) phenylcarbamates).[6]

    • Mobile Phase: Typically a mixture of a non-polar solvent and an alcohol (Normal Phase mode). The specific ratio is critical for achieving separation and must be optimized. Common examples include Hexane/IPA or Hexane/EtOH.

    • Additive: A small amount (0.1-0.5%) of an acidic or basic modifier like TFA or DEA is often added to the mobile phase to suppress deleterious interactions with residual silanols and improve peak shape.[6]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C (can be varied to optimize separation).

    • Injection Volume: 5-10 µL.

    • Detection: UV detector at a wavelength appropriate for the analyte (e.g., 220 nm or 254 nm).

G cluster_csp Chiral Stationary Phase (CSP) racemate Racemic Mixture (R- and S-Enantiomers) enantiomer_S S-Enantiomer enantiomer_R R-Enantiomer selector Chiral Selector selector->enantiomer_S Weaker Interaction (Less Stable Complex) selector->enantiomer_R Stronger Interaction (More Stable Complex) enantiomer_S->selector elution1 Early Elution enantiomer_S->elution1 enantiomer_R->selector elution2 Late Elution enantiomer_R->elution2

Principle of Chiral Separation on a CSP.

Exemplary Chromatographic Conditions

Analyte ExampleChiral Stationary Phase (CSP)Mobile PhaseAdditive
1-PhenylethylamineCHIRALPAK® IA (Amylose-based)Hexane/IPA (90:10)0.1% DEA
PropranololCHIRALCEL® OD-H (Cellulose-based)Hexane/EtOH (80:20)0.1% DEA
AmphetamineCyclofructan-based CSPACN/Methanol/TFA/TEAN/A

Data synthesized from multiple sources for illustrative purposes.[6]

Application Note 3: Analysis of Polar Amines using Ion-Pair Chromatography (IPC)

Ion-Pair Chromatography is a reversed-phase technique used to separate highly polar or ionic compounds that show little or no retention on conventional C18 columns.[8] An ion-pairing reagent is added to the mobile phase, which pairs with the charged analyte, rendering it electrically neutral and more hydrophobic, thus increasing its retention.[9]

Experimental Protocol

  • Principle: For basic amines, which are protonated (cationic) at acidic pH, an anionic ion-pair reagent (e.g., an alkyl sulfonate) is used. The reagent's hydrophobic tail interacts with the non-polar stationary phase, while its anionic head group forms an ion pair with the cationic amine analyte, effectively retaining it on the column.[10]

  • Reagents and Materials:

    • Ion-Pair Reagent: 1-Hexanesulfonic acid sodium salt or 1-Octanesulfonic acid sodium salt (typically 5-10 mM).

    • Buffer: Phosphate or acetate (B1210297) buffer to maintain a pH where the amine is ionized (e.g., pH 2.5-4.0).

    • HPLC-grade ACN or Methanol (MeOH), and water.

  • HPLC Conditions:

    • Column: C18 or C8 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of the aqueous buffer (containing the ion-pair reagent) and an organic modifier (ACN or MeOH). A typical starting point is 20 mM phosphate buffer pH 2.5 with 5 mM 1-hexanesulfonic acid, mixed with methanol (e.g., 65:35 v/v).[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a suitable wavelength (e.g., 220 nm).[11]

    • Equilibration: The column must be thoroughly equilibrated with the ion-pair containing mobile phase before analysis (this can take significantly longer than standard RP-HPLC).[8]

G cluster_column Reversed-Phase Column cluster_components Components in Mobile Phase sp C18 Stationary Phase (Hydrophobic) retained_complex Retained Ion-Pair Complex sp->retained_complex mp Mobile Phase Flow ip Ion-Pair Reagent (Alkyl Sulfonate) analyte Protonated Amine (Analyte, R-NH3+) ip->sp Hydrophobic tail adsorbs to C18 analyte->retained_complex Forms ion-pair with adsorbed reagent

Mechanism of Ion-Pair Chromatography for Amines.

Application Note 4: HILIC for the Separation of Highly Polar Amines

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating very polar compounds that are unretained in reversed-phase mode.[12] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Experimental Protocol

  • Principle: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes are retained by partitioning into this aqueous layer from the less polar, high-organic mobile phase. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[13][14]

  • Reagents and Materials:

    • HPLC-grade Acetonitrile (ACN).

    • Volatile buffer salts soluble in high organic content: Ammonium formate (B1220265) or ammonium acetate (typically 10-20 mM).

    • Acids/Bases for pH adjustment: Formic acid or acetic acid.

  • HPLC Conditions:

    • Column: Polar stationary phase, such as bare silica, zwitterionic (HILIC-Z), or amide-bonded phases.[13][15]

    • Mobile Phase: A high percentage of organic solvent (typically 80-95% ACN) with a small amount of aqueous buffer.

    • Gradient: A gradient is created by increasing the aqueous buffer concentration (e.g., from 5% to 40% aqueous over 15 minutes).

    • Flow Rate: 0.5 - 1.5 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 2-10 µL (Note: The injection solvent should be matched to the mobile phase as closely as possible to avoid peak distortion).

    • Detection: Mass Spectrometry (MS) is often preferred due to the volatile mobile phases used. Evaporative Light Scattering Detector (ELSD) is also an option for non-chromophoric amines.[2]

G cluster_column HILIC Column sp Polar Stationary Phase (e.g., Silica) water_layer Immobilized Water Layer sp->water_layer mp High Organic Mobile Phase (e.g., >80% Acetonitrile) analyte Polar Amine Analyte mp->analyte Analyte carried by mobile phase analyte->water_layer Analyte partitions into water layer (Retention)

Mechanism of HILIC Separation.

References

Application Note: Experimental Setups for Reactions Involving Volatile Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Volatile amines are essential reagents and intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty chemicals. Their high vapor pressure and reactivity, however, present significant challenges in experimental design and execution. Key among these challenges are ensuring accurate stoichiometry, preventing loss of material through evaporation, and managing potential pressure buildup in closed systems. This application note details two primary experimental setups for effectively conducting reactions with volatile amines: the sealed tube (batch) method and the continuous flow method. Each approach offers distinct advantages and is suited to different reaction scales and objectives.

Challenges in Handling Volatile Amines

The inherent properties of volatile amines necessitate specialized handling and reaction protocols. The primary challenges include:

  • Volatility: Low boiling points lead to significant evaporation, making it difficult to maintain the desired concentration and stoichiometry of the amine in the reaction mixture.

  • Toxicity and Odor: Many volatile amines are toxic and have strong, unpleasant odors, requiring containment to ensure laboratory safety.

  • Pressure Buildup: In heated, closed systems, the high vapor pressure of volatile amines can lead to dangerous pressure increases.[1]

  • Hygroscopicity: Some amines are hygroscopic and readily absorb moisture from the air, which can interfere with the reaction.

Experimental Setups

To address these challenges, researchers primarily employ sealed tube/pressure reactors for batch processing and continuous flow reactors for a more controlled and scalable approach.

1. Sealed Tube / Pressure Reactor (Batch Method)

This classical method involves heating the reactants in a sealed, pressure-rated glass tube or a steel autoclave.[2] It is particularly useful for small-scale synthesis and for reactions that require elevated temperatures and pressures to proceed at a reasonable rate.

Advantages:

  • Simple setup.

  • Effective for reactions requiring long residence times.

  • Good for initial screening of reaction conditions.

Disadvantages:

  • Potential for significant pressure buildup, posing a safety risk.

  • Difficult to scale up safely.

  • Challenges in controlling reaction parameters precisely once the reaction is initiated.

  • Formation of byproducts due to prolonged reaction times and lack of precise control.

2. Continuous Flow Reactor

In a continuous flow setup, reactants are continuously pumped from reservoirs, mixed, and flowed through a heated tube or a packed bed reactor where the reaction occurs.[3][4] The product stream is then collected at the outlet. This method offers superior control over reaction parameters and is inherently safer for reactions involving highly reactive or volatile substances.

Advantages:

  • Enhanced safety due to small reaction volumes at any given time.[4]

  • Precise control over reaction parameters such as temperature, pressure, and residence time.[4]

  • Improved reaction efficiency and selectivity.

  • Facilitates safe and straightforward scale-up.[4]

  • Amenable to automation and integration of in-line analysis and purification.[5]

Disadvantages:

  • Higher initial setup cost and complexity compared to batch reactors.

  • Potential for reactor clogging with solid products or byproducts.

  • Requires optimization of flow rates and other parameters.

Quantitative Data Comparison

The following table summarizes representative quantitative data for amination reactions conducted in both batch (sealed tube/pressure reactor) and continuous flow setups.

ParameterBatch (Sealed Tube/Pressure Reactor)Continuous Flow ReactorSource(s)
Reaction Reductive Amination of Hexanal with Ammonia (B1221849)Direct Asymmetric Reductive Amination[6],[7]
Yield ~70-80% (variable)~90%[7][8]
Purity Often requires extensive purificationGenerally higher purity, less byproduct formation[8]
Reaction Time Hours to daysMinutes to hours[7]
Pressure High (autogenous)Controlled via back-pressure regulator[7][9]
Temperature 25-40°CUp to 100°C or higher with precise control[6][8]
Safety Risk of explosion due to pressure buildupInherently safer due to small reaction volume[4]
Scalability Difficult and hazardousReadily scalable by extending operation time or using larger reactors[4]

Experimental Protocols

Protocol 1: Synthesis of a Primary Amine via Nucleophilic Substitution with Ammonia in a Sealed Tube (Batch)

This protocol describes the synthesis of an amine from a halogenoalkane using an ethanolic solution of ammonia in a sealed tube.[2][10]

Materials:

  • Halogenoalkane (e.g., 1-bromoethane)

  • Concentrated solution of ammonia in ethanol (B145695)

  • Heavy-walled, pressure-rated glass tube with a resealable cap or a steel autoclave

  • Heating mantle or oil bath

  • Blast shield

  • Sodium hydroxide (B78521) solution (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • Reaction Setup: In a fume hood, add the halogenoalkane to a chilled, concentrated solution of ammonia in ethanol in a thick-walled pressure tube. A significant excess of ammonia is used to favor the formation of the primary amine.[2]

  • Sealing the Tube: Securely seal the pressure tube. If using a flame-sealed tube, ensure a proper seal is made by a trained individual.

  • Heating: Place the sealed tube behind a blast shield and heat it in an oil bath or heating mantle to the desired temperature. The reaction is typically heated for several hours.[11]

  • Cooling: After the reaction is complete, allow the tube to cool to room temperature behind the blast shield. Caution: Do not open the tube while it is still hot or under pressure.

  • Workup: Carefully open the cooled tube in a fume hood. Transfer the reaction mixture to a round-bottom flask. Add sodium hydroxide solution to neutralize the ammonium (B1175870) salt and liberate the free amine.[10]

  • Extraction: Extract the amine into an organic solvent like diethyl ether.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude amine.

  • Purification: Purify the amine by distillation or chromatography.

Protocol 2: Amination Reaction in a Continuous Flow Reactor

This protocol provides a general procedure for performing an amination reaction using a continuous flow setup with a packed bed reactor.[3]

Materials:

  • Substrate solution (e.g., an aldehyde or ketone in a suitable solvent)

  • Amine solution (e.g., a solution of the volatile amine in the same solvent)

  • Continuous flow system (pumps, tubing, mixing unit, packed bed reactor, back-pressure regulator)

  • Packed bed containing a suitable catalyst (e.g., a supported metal catalyst for reductive amination or an immobilized enzyme for biocatalytic amination)[12][13]

  • Collection vessel

Procedure:

  • System Preparation: Assemble the continuous flow reactor system in a fume hood. Prime the pumps and tubing with the reaction solvent to remove any air.

  • Reactant Loading: Load the substrate and amine solutions into separate reservoirs or syringe pumps.

  • Reaction Initiation: Set the desired flow rates for the reactant pumps to achieve the desired stoichiometry and residence time. Set the temperature of the reactor and the pressure on the back-pressure regulator.

  • Reaction Execution: Start the pumps to introduce the reactants into the system. The reactants will mix and then flow through the packed bed reactor.

  • Steady State and Collection: Allow the system to reach a steady state, then begin collecting the product stream in a collection vessel.

  • Workup and Analysis: The collected product stream can be analyzed directly or subjected to a workup procedure (e.g., solvent evaporation, extraction) to isolate the product.

  • System Shutdown: Once the desired amount of product is collected, switch the pumps to flow pure solvent to flush the reactor system.

Visualizations

Experimental_Workflow Experimental Workflow for Reactions with Volatile Amines cluster_batch Batch (Sealed Tube) cluster_flow Continuous Flow B_Reactants Prepare Reactants (Substrate, Volatile Amine, Solvent) B_Seal Seal in Pressure Tube B_Reactants->B_Seal B_Heat Heat with Stirring (Behind Blast Shield) B_Seal->B_Heat B_Cool Cool to Room Temperature B_Heat->B_Cool B_Workup Workup and Purification B_Cool->B_Workup B_Product Final Product B_Workup->B_Product F_Reactants Prepare Reactant Solutions in Reservoirs F_Pump Pump and Mix Reactants F_Reactants->F_Pump F_React Flow Through Heated Reactor (e.g., Packed Bed) F_Pump->F_React F_Collect Collect Product Stream F_React->F_Collect F_Workup Workup and Purification F_Collect->F_Workup F_Product Final Product F_Workup->F_Product

Caption: A comparison of the experimental workflows for batch (sealed tube) and continuous flow reactions involving volatile amines.

Challenges_Solutions Addressing Challenges in Volatile Amine Reactions cluster_challenges Challenges cluster_solutions Solutions C1 Volatility / Evaporation S1 Sealed Tube / Pressure Reactor C1->S1 Containment S2 Continuous Flow Reactor C1->S2 Closed Loop C2 Pressure Buildup C2->S1 Pressure Rated C2->S2 Back-Pressure Regulator C3 Safety Hazards (Toxicity) C3->S1 Containment C3->S2 Small Reaction Volume C4 Scalability Issues C4->S2 Linear Scaling

Caption: Relationship between the challenges of handling volatile amines and the solutions offered by different experimental setups.

References

Application Notes and Protocols: The Role of Steric Hindrance of 2-Methyl-n-propyl-1-propanamine in Reaction Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methyl-n-propyl-1-propanamine is a secondary amine characterized by the presence of a sterically demanding isobutyl group attached to the nitrogen atom. This structural feature imparts significant steric hindrance around the nitrogen's lone pair of electrons, rendering it a non-nucleophilic base. This property is highly valuable in organic synthesis, where it can be exploited to control the regioselectivity of reactions by selectively abstracting sterically accessible protons without competing nucleophilic attack. This document provides detailed application notes on the use of this compound in promoting kinetic enolate formation and a protocol for its synthesis via reductive amination.

Synthesis of this compound

A common and efficient method for the synthesis of secondary amines is reductive amination.[1][2] This one-pot reaction involves the formation of an imine from a primary amine and an aldehyde, followed by in-situ reduction to the corresponding secondary amine.[3][4]

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from isobutyraldehyde (B47883) and propylamine (B44156).

Materials:

  • Isobutyraldehyde

  • Propylamine

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of isobutyraldehyde (1.0 eq) in dichloroethane (DCE), add propylamine (1.0 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation to obtain this compound.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Isobutyraldehyde Isobutyraldehyde Imine_Formation Imine Formation Isobutyraldehyde->Imine_Formation Propylamine Propylamine Propylamine->Imine_Formation STAB Sodium Triacetoxyborohydride (STAB) Reduction In-situ Reduction STAB->Reduction DCE Dichloroethane (Solvent) DCE->Imine_Formation DCE->Reduction AcOH Acetic Acid (Catalyst) AcOH->Imine_Formation Imine_Formation->Reduction Intermediate Product This compound Reduction->Product

Caption: Reductive amination workflow for the synthesis of this compound.

Application in Regioselective Enolate Formation

The steric bulk of this compound makes it an ideal candidate for use as a non-nucleophilic base to control the regioselectivity of enolate formation from unsymmetrical ketones.[5][6] In such cases, the less substituted enolate, known as the kinetic enolate, is formed preferentially because the bulky base can more easily access the less sterically hindered α-protons.[7] This is in contrast to smaller, less hindered bases, which tend to form the more stable, more substituted thermodynamic enolate.

Protocol 2: Regioselective Alkylation of 2-Methylcyclohexanone (B44802)

This protocol details the use of this compound to favor the formation of the kinetic enolate of 2-methylcyclohexanone, followed by alkylation.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Methylcyclohexanone

  • Methyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) to the solution and stir for 30 minutes at -78 °C to form lithium 2-methyl-n-propyl-1-propanamide (a bulky, non-nucleophilic base).

  • Add 2-methylcyclohexanone (1.0 eq) dropwise to the freshly prepared base solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.

  • Add methyl iodide (1.2 eq) to the reaction mixture and continue stirring at -78 °C for 2 hours.

  • Quench the reaction by adding a saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Analyze the product mixture by GC-MS to determine the ratio of the kinetic to thermodynamic alkylation products.

G cluster_ketone Unsymmetrical Ketone cluster_base Sterically Hindered Base cluster_enolates Enolate Formation cluster_alkylation Alkylation cluster_products Products Ketone 2-Methylcyclohexanone Kinetic_Enolate Kinetic Enolate (Less Substituted) Ketone->Kinetic_Enolate Major Pathway (Steric Hindrance) Thermodynamic_Enolate Thermodynamic Enolate (More Substituted) Ketone->Thermodynamic_Enolate Minor Pathway Base Lithium 2-Methyl-n-propyl-1-propanamide Base->Kinetic_Enolate Base->Thermodynamic_Enolate Kinetic_Product 2,6-Dimethylcyclohexanone Kinetic_Enolate->Kinetic_Product Thermodynamic_Product 2,2-Dimethylcyclohexanone Thermodynamic_Enolate->Thermodynamic_Product Alkylating_Agent Methyl Iodide Alkylating_Agent->Kinetic_Product Alkylating_Agent->Thermodynamic_Product

Caption: Role of steric hindrance in selective enolate formation and alkylation.

Quantitative Data

The effectiveness of this compound as a sterically hindered base can be quantified by comparing the product ratios of the kinetic versus thermodynamic alkylation products. The table below presents hypothetical data comparing the performance of lithium 2-methyl-n-propyl-1-propanamide with other common bases in the alkylation of 2-methylcyclohexanone with methyl iodide.

BaseTemperature (°C)Kinetic Product (%)Thermodynamic Product (%)Reference
Lithium Diisopropylamide (LDA)-78>95<5[5]
Lithium 2-Methyl-n-propyl-1-propanamide -78~90 ~10 (Predicted)
Potassium tert-butoxide25~15~85[7]
Sodium Ethoxide25<10>90[5]

Data Interpretation:

The predicted data suggests that lithium 2-methyl-n-propyl-1-propanamide would be a highly effective base for promoting the formation of the kinetic enolate, with selectivity approaching that of LDA. The slightly lower predicted selectivity compared to LDA may be attributed to the relatively less bulky nature of the isobutylpropylamide compared to the diisopropylamide. In contrast, smaller or less hindered bases at higher temperatures favor the formation of the more stable thermodynamic product.

This compound, due to its inherent steric hindrance, is a valuable tool for chemists aiming to control reaction selectivity. Its application as a non-nucleophilic base, particularly in the formation of kinetic enolates, allows for the regioselective synthesis of complex molecules. The synthetic protocol provided offers a straightforward method for its preparation, making it an accessible reagent for both academic and industrial research.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-N-propyl-1-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methyl-N-propyl-1-propanamine (also known as N-propylisobutylamine). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to purify using standard silica (B1680970) gel chromatography?

A1: As a secondary amine, this compound is a basic compound. The primary challenge arises from the interaction between the basic amine and the acidic silanol (B1196071) groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor separation, irreversible adsorption, and ultimately, low yield and purity.[1]

Q2: What are the most likely impurities in a crude sample of this compound?

A2: Impurities largely depend on the synthetic route. A common method is the reductive amination of isobutyraldehyde (B47883) with propylamine.[2] In this case, likely impurities include:

  • Unreacted Starting Materials: Isobutyraldehyde and propylamine.

  • Over-alkylation Products: Tertiary amines formed from the reaction of the desired secondary amine with another molecule of the aldehyde and reducing agent.

  • Primary Amine Precursor: Residual isobutylamine (B53898) if the synthesis involved alkylation of isobutylamine.

  • Imine Intermediate: The imine formed between the aldehyde and primary amine may be present if the reduction step is incomplete.

Q3: Can I use distillation for purification?

A3: Fractional distillation can be a viable method, especially for large-scale purification, provided there is a significant difference in the boiling points of the desired product and its impurities. However, it is often less effective for removing impurities with very close boiling points, such as structural isomers or homologs, and may not be suitable if any components are temperature-sensitive.

Q4: What is the best TLC staining method for visualizing this amine?

A4: A ninhydrin (B49086) stain is effective for visualizing primary and secondary amines, which will typically appear as colored spots (often purple or yellow).[3] Tertiary amines do not react with ninhydrin.[3] A potassium permanganate (B83412) (KMnO₄) stain can also be used, as it reacts with compounds that can be oxidized, including amines.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Potential Cause Recommended Solution
Severe streaking or tailing of the product spot on a silica TLC plate. The basic amine is interacting strongly with acidic sites on the silica gel.1. Add a Basic Modifier: Add 0.5-2% triethylamine (B128534) (TEA) or ammonia (B1221849) (as a solution in methanol) to your eluent system.[4] 2. Pre-treat the TLC Plate: Dip the TLC plate in a solution of 1% TEA in your chosen eluent, allow it to dry, and then run the TLC.
Product co-elutes with a less polar impurity on normal-phase silica. The chosen solvent system lacks the selectivity to resolve the compounds.1. Switch to an Amine-Functionalized Column: Use a pre-packed amine (NH₂) flash column, which has a basic surface that minimizes tailing and improves separation of basic compounds.[4] 2. Try Reversed-Phase Chromatography: Purify on a C18 column using a mobile phase of water and acetonitrile (B52724) or methanol. Adding a modifier like 0.1% TEA to the mobile phase can improve peak shape.[1]
Product co-elutes with a more polar impurity (e.g., a primary amine). The polarity difference is insufficient for separation on silica, even with a modifier.1. Utilize Acid-Base Extraction: Perform a liquid-liquid extraction to separate the secondary amine from other components. (See Protocol 3). 2. Consider Chemical Derivatization: Methods like the Hinsberg test or reaction with diethyl oxalate (B1200264) can selectively react with primary or secondary amines, allowing for their separation.[5][6][7] The desired amine can then be regenerated.
No product is recovered from the silica column. The amine has irreversibly adsorbed to the silica gel due to strong acid-base interactions.1. Flush the Column: Attempt to flush the column with a highly polar, basic solvent system (e.g., 15-20% Methanol in DCM with 2% TEA). 2. Change Stationary Phase: For future attempts, avoid standard silica. Use basic alumina, amine-functionalized silica, or reversed-phase silica.[1][3]

Visualized Workflows and Impurity Analysis

// Node Definitions start [label="Start: Crude Amine\nPurification", fillcolor="#FBBC05", fontcolor="#202124"]; tlc [label="Run TLC on Silica Gel\n(e.g., 10% EtOAc/Hexane)", fillcolor="#FFFFFF", fontcolor="#202124"]; check_tlc [label="Good Separation?\n(Clean spots, ΔRf > 0.2)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

tailing [label="Streaking or Tailing?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_tea [label="Add 1% TEA to Mobile Phase\nRe-run TLC", fillcolor="#FFFFFF", fontcolor="#202124"]; check_tea_tlc [label="Problem Solved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

column_silica [label="Purify via Flash Chromatography\non Silica Gel with 1% TEA", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

change_phase [label="Switch Stationary Phase", fillcolor="#FBBC05", fontcolor="#202124"]; option_nh2 [label="Option 1: Use Amine (NH2) Column\n(Normal Phase)", fillcolor="#FFFFFF", fontcolor="#202124"]; option_c18 [label="Option 2: Use C18 Column\n(Reversed Phase)", fillcolor="#FFFFFF", fontcolor="#202124"]; option_extraction [label="Option 3: Acid-Base Extraction\n(For different amine types)", fillcolor="#FFFFFF", fontcolor="#202124"];

end [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> tlc; tlc -> check_tlc; check_tlc -> column_silica [label="Yes"]; check_tlc -> tailing [label="No"];

tailing -> add_tea [label="Yes"]; tailing -> change_phase [label="No (Co-elution)"];

add_tea -> check_tea_tlc; check_tea_tlc -> column_silica [label="Yes"]; check_tea_tlc -> change_phase [label="No"];

change_phase -> option_nh2; change_phase -> option_c18; change_phase -> option_extraction;

option_nh2 -> end; option_c18 -> end; option_extraction -> end; column_silica -> end; } Caption: Troubleshooting workflow for purifying this compound.

// Nodes for Reactants aldehyde [label="Isobutyraldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; amine1 [label="Propylamine\n(Primary Amine)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Node for Reaction reaction [label="Reductive Amination\n(e.g., NaBH(OAc)₃)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for Products product [label="Desired Product:\nthis compound\n(Secondary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"];

impurity_label [label="Potential Impurities", shape=plaintext, fontcolor="#202124"];

impurity1 [label="Unreacted\nPropylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity2 [label="Unreacted\nIsobutyraldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity3 [label="Tertiary Amine\n(Over-alkylation product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity4 [label="Imine Intermediate\n(Incomplete reduction)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges aldehyde -> reaction; amine1 -> reaction; reaction -> product; reaction -> impurity_label [style=dashed, arrowhead=none]; impurity_label -> impurity1 [style=dashed]; impurity_label -> impurity2 [style=dashed]; impurity_label -> impurity3 [style=dashed]; impurity_label -> impurity4 [style=dashed]; } Caption: Potential impurities from a reductive amination synthesis route.

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is designed to counteract the basicity of the amine using a competitive base in the mobile phase.

  • Slurry Preparation:

    • Choose a column size appropriate for your sample amount (e.g., 40 g silica column for 400-800 mg of crude material).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexanes or 2% Ethyl Acetate in Hexanes).

    • Add 1% triethylamine (TEA) by volume to all mobile phases that will be used.

  • Column Packing and Equilibration:

    • Pour the slurry into the column and use positive pressure to pack it firmly and evenly.

    • Equilibrate the column by flushing with at least 5 column volumes (CV) of the initial mobile phase (containing 1% TEA) until the baseline on the detector is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) (DCM).

    • Add a small amount of silica gel (approx. 1-2 times the sample weight) and evaporate the solvent to create a dry powder. This is the "dry load."

    • Carefully add the dry load to the top of the packed column.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity using a gradient (e.g., from 2% to 20% Ethyl Acetate in Hexanes, all containing 1% TEA) over 10-15 CV.

    • Monitor the elution using a UV detector or by collecting fractions and analyzing with TLC.

  • Fraction Analysis:

    • Analyze collected fractions by TLC (using a mobile phase with TEA).

    • Combine fractions containing the pure product and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TEA.

Protocol 2: Reversed-Phase Flash Chromatography

This method is an excellent alternative when normal-phase fails and is particularly good for polar amines.

  • Column and Solvent Preparation:

    • Select a C18 reversed-phase column.

    • Prepare the mobile phases: Solvent A (Water) and Solvent B (Acetonitrile or Methanol).

    • To improve peak shape, a modifier can be added. For basic amines, adding 0.1% TEA to both solvents is effective.[1]

  • Column Equilibration:

    • Flush the column with 100% Solvent B, followed by 100% Solvent A, and finally with the initial gradient conditions (e.g., 95% A / 5% B) for at least 5 CV.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a solvent that is miscible with the mobile phase, such as DMSO, DMF, or methanol.

  • Elution:

    • Inject the sample and begin the gradient elution. A typical gradient might run from 5% to 95% Solvent B over 15-20 CV.

    • The less polar secondary amine will elute later than highly polar impurities in this mode.

  • Work-up:

    • Combine the pure fractions.

    • The product is now in a water/organic solvent mixture. The organic solvent can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized or extracted with an organic solvent (like DCM or Ether) after basifying the solution to ensure the amine is in its free-base form.

Protocol 3: Acid-Base Liquid-Liquid Extraction

This powerful technique separates compounds based on their differing acid-base properties and is ideal for removing non-basic or other classes of amine impurities.[8][9]

  • Initial Dissolution:

    • Dissolve the crude mixture (e.g., 1 g) in a suitable organic solvent like diethyl ether or dichloromethane (DCM) (50 mL) in a separatory funnel.

  • Acidic Wash (to remove basic impurities):

    • Add 30 mL of 1 M HCl (aq) to the separatory funnel.

    • Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

    • The primary, secondary, and tertiary amines will be protonated and move into the aqueous (bottom) layer, leaving neutral organic impurities in the ether (top) layer.

    • Drain the aqueous layer into a flask labeled "Amine Salts." Repeat the extraction of the organic layer with another 30 mL of 1 M HCl. Combine the aqueous extracts.

  • Regeneration of Free Amines:

    • Place the combined "Amine Salts" aqueous extracts in an ice bath to control heat from the neutralization reaction.

    • Slowly add a concentrated base, such as 6 M NaOH (aq), while stirring until the solution is strongly basic (pH > 12, check with pH paper). The protonated amines will be converted back to their free-base form and will likely precipitate or form an oily layer.

  • Final Extraction:

    • Transfer the basified aqueous solution back to a separatory funnel.

    • Extract the free amines with three portions of fresh diethyl ether or DCM (30 mL each).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified amine mixture, which is now free of neutral impurities. Further purification by chromatography may be needed to separate primary/secondary/tertiary amines if present.

Comparative Data on Purification Methods

The following table summarizes expected outcomes from various purification techniques for secondary amines like this compound. Actual values will vary based on the specific impurity profile of the crude material.

Purification Method Typical Purity Achieved Expected Yield Key Advantage Key Disadvantage
Standard Silica Chromatography < 80%Low to ModerateSimple setup.Severe peak tailing, potential for product loss on column.[4]
Silica Gel + TEA Modifier 90-98%Moderate to HighSignificantly improved peak shape and recovery over standard silica.[4]Modifier must be removed from final product.
Amine-Functionalized Silica > 95%HighExcellent peak shape without a mobile phase modifier.[4]More expensive than standard silica.
Reversed-Phase (C18) HPLC > 99% (analytical) > 98% (prep)HighHigh resolution, excellent for removing polar impurities.Requires removal of water from fractions; may be costly for large scale.
Acid-Base Extraction N/A (Removes classes of impurities)Very HighExcellent for removing neutral impurities and initial cleanup.[8]Does not separate amines of the same class (e.g., two different secondary amines).
Fractional Distillation 90-95%HighScalable and cost-effective for large quantities.Ineffective for impurities with close boiling points.

References

managing side reactions in 2-Methyl-n-propyl-1-propanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Methyl-n-propyl-1-propanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing side reactions and optimizing synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and efficient method is the reductive amination of isobutyraldehyde (B47883) with propylamine (B44156).[1] This reaction proceeds in two main steps: the formation of an intermediate imine (a Schiff base), followed by its reduction to the final secondary amine product.[2][3] The reaction can be performed in a one-pot (direct) or a two-step (indirect) fashion.[1][4]

Q2: What is the mechanism of the reductive amination reaction?

The reaction begins with the nucleophilic attack of the primary amine (propylamine) on the carbonyl carbon of the aldehyde (isobutyraldehyde).[5][6] This is typically catalyzed by a mild acid.[6] The initial adduct, a hemiaminal or carbinolamine, then dehydrates to form a C=N double bond, yielding an imine intermediate.[3][7] In the final step, a reducing agent selectively reduces the imine to the target amine, this compound.[2][8]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction S1 Isobutyraldehyde (C4H8O) I1 Hemiaminal Intermediate S1->I1 + Propylamine S2 Propylamine (C3H9N) S2->I1 I2 Imine Intermediate (C7H15N) I1->I2 - H2O H2O Water (H2O) I2_c Imine Intermediate (C7H15N) Reducer Reducing Agent (e.g., NaBH(OAc)3) Product This compound (C7H17N) Reducer->Product I2_c->Product + [H]

Caption: Synthesis of this compound via reductive amination.

Q3: How do I choose the right reducing agent?

The choice of reducing agent is critical for maximizing yield and minimizing side reactions.[9] The ideal reagent should selectively reduce the imine intermediate without significantly reducing the starting aldehyde.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent for one-pot reactions. It is mild, selective for imines over aldehydes, and does not require strict pH control.[10][11]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the imine at a controlled pH (typically 6-7).[1][12] However, it is highly toxic, and there is a risk of generating hydrogen cyanide (HCN) gas during acidic workup.[12]

  • Sodium Borohydride (B1222165) (NaBH₄): This is a more powerful reducing agent and can reduce both the imine and the starting aldehyde.[11] It is best used in a two-step (indirect) procedure where the imine is formed first, and any excess aldehyde is removed before the addition of NaBH₄.[10][11]

Q4: Why is pH control important in this synthesis?

The pH must be carefully controlled, especially for the imine formation step. The reaction is generally fastest near a pH of 5.[6]

  • If the pH is too high (basic): There isn't enough acid to catalyze the dehydration of the hemiaminal intermediate, slowing down imine formation.[6]

  • If the pH is too low (acidic): The amine nucleophile (propylamine) will be protonated to form an ammonium (B1175870) salt, rendering it non-nucleophilic and stopping the initial reaction.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solutions
Low Yield of Desired Product 1. Incomplete imine formation.[6] 2. Non-selective reduction (aldehyde starting material was reduced).[1] 3. Suboptimal pH.[12] 4. Product loss during workup/purification.[13][14]1. Optimize Imine Formation: Use a two-step approach. Allow the aldehyde and amine to react fully before adding the reducing agent. Consider removing water formed during the reaction.[10] 2. Use a Selective Reductant: Switch to NaBH(OAc)₃ for one-pot reactions.[12] If using NaBH₄, ensure the imine is pre-formed.[11] 3. Control pH: Buffer the reaction mixture to a pH between 5 and 7.[12] 4. Improve Workup: After quenching, perform an acidic wash to extract the amine product into the aqueous layer as its ammonium salt. Then, basify the aqueous layer and extract the free amine with an organic solvent.[13]
Presence of a High Molecular Weight Impurity (Aldol Adduct) Isobutyraldehyde can undergo a self-condensation reaction (aldol condensation), especially under basic conditions, to form 3-hydroxy-2,2,4-trimethylpentanal.[15][16]1. Control Stoichiometry & Addition: Add the isobutyraldehyde slowly to the reaction mixture containing the propylamine.[16] 2. Maintain Neutral or Slightly Acidic pH: Avoid basic conditions which strongly promote aldol (B89426) condensation.[15][17] 3. Lower Reaction Temperature: Aldol reactions are often favored by higher temperatures.
Presence of Tertiary Amine Impurity The secondary amine product (this compound) can react with another molecule of isobutyraldehyde to form a tertiary amine.[12][16]1. Control Stoichiometry: Use a slight excess of the primary amine (propylamine) relative to the aldehyde. This increases the probability that the aldehyde reacts with the starting amine instead of the product amine.[12] 2. Use a Two-Step (Indirect) Method: This provides the best control. Form the imine from propylamine first, then reduce it. This minimizes the time the product amine is present with unreacted aldehyde.[10][12]
Unreacted Starting Material (Isobutyraldehyde) in Product 1. Insufficient amount of reducing agent. 2. Deactivated reducing agent (e.g., NaBH(OAc)₃ hydrolyzed by water).[11] 3. Reaction time was too short.1. Check Stoichiometry: Ensure at least one molar equivalent of the hydride is used. 2. Use Anhydrous Conditions: Use dry solvents and reagents, especially when working with moisture-sensitive hydrides like NaBH(OAc)₃.[11][14] 3. Monitor Reaction: Use TLC or GC-MS to monitor the disappearance of the imine intermediate before stopping the reaction.

Visualization of Side Reactions

G cluster_aldol Side Reaction 1: Aldol Condensation cluster_overalkylation Side Reaction 2: Over-Alkylation A1 Isobutyraldehyde Enolate Enolate (Nucleophile) A1->Enolate Base A2 Isobutyraldehyde Aldol Aldol Adduct (3-hydroxy-2,2,4-trimethylpentanal) A2->Aldol Attack Enolate->Aldol P1 Product (Secondary Amine) Imine2 Iminium Ion P1->Imine2 + Aldehyde A3 Isobutyraldehyde A3->Imine2 Tertiary Tertiary Amine Byproduct Imine2->Tertiary + [H]

Caption: Key side reaction pathways in the synthesis.
Troubleshooting Workflow

G decision decision issue issue solution solution start Analyze Crude Product (GC-MS, NMR) issue1 Low Yield start->issue1 issue2 Major Byproduct? issue1->issue2 Yes check_reagents Verify Reagent Quality & Stoichiometry issue1->check_reagents No issue2->check_reagents No byproduct_id Identify Byproduct issue2->byproduct_id Yes solution_reoptimize Re-run with optimized conditions/reagents check_reagents->solution_reoptimize Issue Found check_conditions Review pH, Temp, & Reaction Time check_reagents->check_conditions OK check_conditions->solution_reoptimize Issue Found aldol aldol byproduct_id->aldol Aldol Adduct tertiary tertiary byproduct_id->tertiary Tertiary Amine start_aldehyde start_aldehyde byproduct_id->start_aldehyde Starting Aldehyde solution_aldol Use slow aldehyde addition Avoid basic conditions aldol->solution_aldol Solution solution_tertiary Use excess propylamine Consider two-step method tertiary->solution_tertiary Solution solution_aldehyde Check reductant activity Ensure anhydrous conditions start_aldehyde->solution_aldehyde Solution

Caption: A logical workflow for troubleshooting synthesis issues.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaSelectivityOptimal pHKey AdvantagesMajor Drawbacks
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃High (Imine > Aldehyde)5 - 7Excellent for one-pot synthesis; mild conditions.[10][12]Moisture sensitive; higher cost.[11]
Sodium CyanoborohydrideNaBH₃CNHigh (at controlled pH)6 - 8Effective and not water-sensitive.[1][11]Highly toxic; potential for HCN gas release.[12]
Sodium BorohydrideNaBH₄Low (Reduces both imines and aldehydes)7 - 10Inexpensive and powerful.Not suitable for one-pot reactions; requires a two-step process for good selectivity.[10][11]
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)HighN/A"Green" chemistry approach; high atom economy.[1]Requires specialized high-pressure equipment; catalyst can be deactivated.[1]

Experimental Protocols

Protocol 1: Two-Step (Indirect) Synthesis of this compound

This method is recommended to minimize side reactions like over-alkylation.

Materials:

  • Isobutyraldehyde

  • Propylamine

  • Methanol (B129727) (anhydrous)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • 3M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Molecular sieves (4Å)

Procedure:

  • Imine Formation:

    • To a round-bottom flask charged with anhydrous methanol and molecular sieves, add propylamine (1.1 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add isobutyraldehyde (1.0 equivalent) dropwise to the stirred solution.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture back to 0 °C.

    • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3 hours or until the reaction is complete.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Add DCM to the residue and transfer to a separatory funnel.

    • Extract the aqueous layer with 1M HCl. The amine product will move to the aqueous layer as the hydrochloride salt.

    • Wash the acidic aqueous layer with DCM to remove any unreacted aldehyde or non-basic impurities.

    • Carefully basify the aqueous layer to pH > 12 with 3M NaOH while cooling in an ice bath.

    • Extract the liberated free amine with DCM (3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: GC-MS Analysis for Reaction Monitoring

Objective: To identify and quantify the starting materials, product, and major byproducts (aldol adduct, tertiary amine).

Instrumentation & Columns:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Sample Preparation:

  • Withdraw a small aliquot (~50 µL) from the reaction mixture.

  • Quench it in a vial containing 1 mL of ethyl acetate (B1210297) and a small amount of water.

  • Vortex the vial and allow the layers to separate.

  • Inject 1 µL of the organic layer into the GC-MS.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

  • MS Scan Range: 40-400 m/z.

Data Analysis:

  • Identify peaks based on their retention times and mass spectra by comparing them to known standards or library data.

    • Isobutyraldehyde: Early eluting peak.

    • Propylamine: Very early eluting, may be masked by solvent.

    • This compound (Product): Target peak.

    • Aldol Adduct: Later eluting, higher molecular weight peak.

    • Tertiary Amine Byproduct: Later eluting peak.

  • Use peak area percentages to estimate the relative amounts of each component and track the reaction progress.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-n-propyl-1-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-n-propyl-1-propanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is reductive amination. This one-pot reaction involves the condensation of isobutyraldehyde (B47883) with n-propylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1]

Q2: What are the recommended starting materials for this synthesis?

A2: The primary starting materials are isobutyraldehyde and n-propylamine. It is crucial to use high-purity reagents to minimize side reactions and facilitate purification.

Q3: Which reducing agents are most effective for this reaction?

A3: Several reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being the most common. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is also a viable, milder alternative that can offer enhanced selectivity.[1][2] The choice of reducing agent can influence reaction kinetics and the formation of byproducts.

Q4: Are there any recommended catalysts for this reductive amination?

A4: While the reaction can proceed without a catalyst, particularly with the use of borohydride reagents, the use of a catalyst can improve reaction rates and yields. Raney Nickel is a notable catalyst for amination reactions.[3] Acid catalysts, such as acetic acid, can also be used to facilitate imine formation.

Q5: What are the typical reaction conditions?

A5: The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. However, gentle heating may be applied to accelerate the reaction, but this should be done with caution to avoid side reactions.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the tracking of the consumption of the starting materials and the formation of the product and any byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Product 1. Incomplete imine formation. 2. Inefficient reduction of the imine. 3. Suboptimal reaction temperature. 4. Degradation of the product during workup.1. Add a catalytic amount of acetic acid to promote imine formation. 2. Ensure the reducing agent is fresh and added in appropriate molar excess. Consider switching to a more reactive reducing agent if necessary. 3. Optimize the reaction temperature; try running the reaction at a slightly elevated temperature (e.g., 40-50°C) while monitoring for byproduct formation. 4. Perform the workup at a lower temperature and minimize the time the product is in contact with acidic or basic aqueous solutions.
Presence of Unreacted Isobutyraldehyde 1. Insufficient amount of n-propylamine. 2. Aldehyde is being preferentially reduced to the corresponding alcohol.1. Use a slight excess of n-propylamine (e.g., 1.1-1.2 equivalents). 2. Use a more selective reducing agent like sodium cyanoborohydride, which is less likely to reduce the aldehyde.[2]
Formation of Tertiary Amine (Over-alkylation) The desired secondary amine product reacts with another molecule of isobutyraldehyde.Use a larger excess of the primary amine (n-propylamine) to outcompete the secondary amine for reaction with the aldehyde.
Formation of Isobutanol The reducing agent is reducing the starting isobutyraldehyde instead of the imine intermediate.1. Allow sufficient time for the imine to form before adding the reducing agent. 2. Use a milder or more selective reducing agent such as sodium cyanoborohydride.[2]
Difficulty in Purifying the Product The product may have similar physical properties to the starting materials or byproducts.1. Utilize acid-base extraction. The amine product can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent. 2. Consider column chromatography on silica (B1680970) gel for high-purity samples.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₇N
Molecular Weight 115.22 g/mol
IUPAC Name 2-methyl-N-propylpropan-1-amine
CAS Number 39190-66-4
Boiling Point Not readily available
Density Not readily available

Note: Experimental data for boiling point and density are not consistently reported in the literature.

Table 2: Spectroscopic Data for Characterization

Technique Observed Peaks/Shifts
¹H NMR (Predicted) Due to the lack of a publicly available experimental spectrum, predicted shifts are as follows: Protons on the n-propyl group will show characteristic triplet and sextet patterns. The protons on the isobutyl group will exhibit a doublet for the methyl groups and a multiplet for the methine proton. The methylene (B1212753) protons adjacent to the nitrogen will appear as a multiplet.
¹³C NMR Unique signals are expected for each of the seven carbon atoms in the molecule.[4]
Mass Spectrometry (GC-MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Borohydride

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Isobutyraldehyde

  • n-Propylamine

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (B109758) for extraction

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 equivalent) in methanol.

    • Add n-propylamine (1.0-1.2 equivalents) dropwise to the solution at room temperature.

    • Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the imine.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Add diethyl ether or dichloromethane to the aqueous residue and transfer to a separatory funnel.

    • Wash the organic layer with 1 M HCl. The amine product will move to the aqueous layer.

    • Separate the aqueous layer and wash it with diethyl ether or dichloromethane to remove any non-basic impurities.

    • Basify the aqueous layer by the dropwise addition of 1 M NaOH until the pH is >10.

    • Extract the product from the basic aqueous layer with fresh diethyl ether or dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by distillation if necessary.

Visualizations

Reaction_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Purification Isobutyraldehyde Isobutyraldehyde Imine_Formation Imine Formation (Methanol, RT) Isobutyraldehyde->Imine_Formation nPropylamine n-Propylamine nPropylamine->Imine_Formation Reduction Reduction (NaBH4, RT) Imine_Formation->Reduction In situ Quench Quench (Water) Reduction->Quench Extraction Acid-Base Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield Check_Imine Check Imine Formation (TLC/GC-MS) Start->Check_Imine Imine_OK Imine Formed Check_Imine->Imine_OK Add_Acid Add Catalytic Acid Imine_OK->Add_Acid No Check_Reduction Check Reduction Step (TLC/GC-MS) Imine_OK->Check_Reduction Yes Add_Acid->Check_Imine Reduction_OK Reduction Complete? Check_Reduction->Reduction_OK Optimize_Reducer Optimize Reducing Agent (Amount/Type) Reduction_OK->Optimize_Reducer No Check_Byproducts Analyze Byproducts Reduction_OK->Check_Byproducts Yes Optimize_Reducer->Check_Reduction Purification Optimize Purification Check_Byproducts->Purification

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

avoiding emulsion formation during workup of amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with emulsion formation during the workup of amine-containing reactions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of my amine reaction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] In the context of an amine reaction workup, this typically appears as a cloudy or milky layer between the aqueous and organic phases, preventing clear separation.[2] Emulsions form when one liquid is dispersed as fine droplets in the other, and this dispersion is stabilized by an emulsifying agent.

Amines, particularly protonated amines or amine salts, can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and promoting the formation of a stable emulsion.[3] Vigorous shaking or mixing during the extraction process can also introduce the physical agitation needed to form an emulsion.[4] The presence of fine solid particulates can further stabilize emulsions.[5]

Q2: Which factors can increase the likelihood of emulsion formation?

Several factors can contribute to the formation of persistent emulsions:

  • Presence of Amines: The amine reactants, products, or byproducts themselves can act as emulsifying agents.[3]

  • High pH: In basic aqueous solutions, some amines can form salts that are effective surfactants.

  • Vigorous Agitation: Shaking the separatory funnel too aggressively can lead to the formation of fine droplets that are difficult to separate.[4]

  • Particulate Matter: Undissolved solids can accumulate at the interface and stabilize the emulsion.[5]

  • Solvent Choice: Chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) are often more prone to forming emulsions with aqueous solutions.[5][6]

Q3: How can I prevent an emulsion from forming in the first place?

Prevention is often more effective than breaking an existing emulsion.[4] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[4]

  • Solvent Evaporation: Before the aqueous workup, consider removing the reaction solvent via rotary evaporation and then re-dissolving the residue in your desired extraction solvent.[5]

  • Pre-emptive Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous phase before the extraction. This increases the ionic strength of the aqueous layer, which can help prevent the formation of an emulsion.[7]

  • pH Control: Adjusting the pH of the aqueous layer before extraction can sometimes prevent emulsion formation. For example, acidification can help when using chlorinated solvents with a basic solution.[5]

Troubleshooting Guide: Breaking a Persistent Emulsion

If an emulsion has already formed, the following techniques can be used to break it. The best method will depend on the specific nature of your reaction mixture.

Technique Principle Relative Speed General Applicability Potential Issues
Patience Gravitational separationVery SlowWorks for weakly stabilized emulsionsTime-consuming; may not work for persistent emulsions.
Salting Out Increases the ionic strength of the aqueous layer, reducing the solubility of the organic component and disrupting the emulsion.[1]ModerateWidely applicable and often very effective.[4]May increase the water content of the organic layer.
pH Adjustment Alters the charge state of the amine, reducing its surfactant properties.[1]Moderate to FastEffective if the amine is the primary emulsifier.The product must be stable to changes in pH.
Filtration Physically removes particulate matter that may be stabilizing the emulsion.[5]ModerateVery effective for emulsions stabilized by solids.[5]May not be effective for emulsions without solid particulates.
Centrifugation Applies a strong force to accelerate the separation of the immiscible layers.[2]FastHighly effective for a wide range of emulsions, including those with small droplet sizes.[1]Requires a centrifuge of appropriate size and may not be practical for very large volumes.
Solvent Addition Adding more of the organic extraction solvent can sometimes help to break the emulsion.Slow to ModerateCan be effective in some cases.Dilutes the product and increases solvent waste.
Temperature Change Gentle heating can decrease viscosity, while freezing can physically disrupt the emulsion with ice crystals.[1]SlowCan be effective, but carries risks.Heating can degrade thermally sensitive compounds; freezing and thawing is a slow process.[1]

Experimental Protocols

Protocol 1: Salting Out
  • Transfer the entire emulsified mixture to a separatory funnel.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add a significant volume of the brine solution to the separatory funnel.

  • Gently rock or swirl the funnel to mix the contents. Avoid vigorous shaking.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If separation occurs, drain the aqueous layer and then wash the organic layer as required.

Protocol 2: pH Adjustment
  • While the emulsified mixture is in the separatory funnel, carefully add a dilute acid (e.g., 1 M HCl) or a dilute base (e.g., 1 M NaOH) dropwise.

  • After each addition, gently swirl the funnel and observe for any changes.

  • Monitor the pH of the aqueous layer using pH paper.

  • Continue adding the acid or base until the emulsion breaks and clear layers are formed. Be mindful of the stability of your target compound to the pH change.

  • Proceed with the separation and subsequent washes.

Protocol 3: Filtration through Celite®
  • Prepare a filtration setup with a Büchner funnel and a filter flask.

  • Place a piece of filter paper in the Büchner funnel and wet it with the organic solvent used in the extraction.

  • Create a small pad of Celite® (diatomaceous earth) on top of the filter paper. The pad should be about 1-2 cm thick.

  • Gently pour the entire emulsified mixture onto the Celite® pad.

  • Apply gentle vacuum to draw the mixture through the pad.[5]

  • The filtrate collected in the filter flask should separate into two distinct layers. Transfer this to a clean separatory funnel to complete the separation.

Protocol 4: Centrifugation
  • If the volume of the emulsion is manageable, divide it among appropriate centrifuge tubes.

  • Ensure the tubes are balanced in the centrifuge rotor.

  • Centrifuge the mixture at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.

  • After centrifugation, carefully remove the tubes. The layers should be clearly separated.

  • Use a pipette to carefully remove the desired layer.

Visual Guides

Here are some diagrams to help you visualize the troubleshooting process and understand the factors contributing to emulsion formation.

Emulsion_Troubleshooting_Workflow start Emulsion Formed patience Let it Stand (15-30 min) start->patience check1 Is it Separating? patience->check1 add_brine Add Saturated NaCl (Brine) check1->add_brine No success Continue Workup check1->success Yes check2 Emulsion Broken? add_brine->check2 adjust_ph Adjust pH (Acid/Base) check2->adjust_ph No check2->success Yes check3 Emulsion Broken? adjust_ph->check3 filter Filter through Celite® check3->filter No check3->success Yes check4 Emulsion Broken? filter->check4 centrifuge Centrifuge check4->centrifuge No check4->success Yes check5 Emulsion Broken? centrifuge->check5 check5->success Yes fail Consult Senior Chemist check5->fail No

Caption: A step-by-step workflow for troubleshooting emulsions.

Emulsion_Formation_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors emulsion Emulsion Formation amine Amine Surfactant Effect amine->emulsion ph pH Effects ph->emulsion particulates Solid Particulates particulates->emulsion agitation Vigorous Agitation agitation->emulsion solvent Solvent Choice solvent->emulsion

References

impact of moisture on the reactivity of 2-Methyl-n-propyl-1-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-n-propyl-1-propanamine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of moisture on the reactivity of this secondary amine and to offer solutions for common issues encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect the purity and stability of this compound during storage?

A1: Like many aliphatic amines, this compound can be hygroscopic, meaning it can absorb moisture from the atmosphere.[1][2] While stable under anhydrous conditions, the presence of water can have several effects:

  • Dilution: Absorption of water will decrease the concentration of the amine.

  • Reaction with CO₂: In the presence of moisture, amines can react with atmospheric carbon dioxide to form carbamate (B1207046) salts. This introduces a non-volatile impurity into your material.

  • Impact on Assays: The presence of water can interfere with accurate quantification and may affect the results of downstream applications. For precise work, it is crucial to determine the water content, for which Karl Fischer titration is a standard method.[3][4][5]

Q2: I am observing a lower-than-expected yield in my acylation reaction with an acyl chloride. Could moisture be the cause?

A2: Yes, moisture is a very common cause for low yields in acylation reactions.[6][7][8] Acyl chlorides are highly reactive and will readily hydrolyze in the presence of water to form the corresponding carboxylic acid. This hydrolysis reaction competes with the desired acylation of the amine, consuming your acyl chloride and reducing the yield of the target amide.[9] It is essential to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[6]

Q3: My reaction involving a strong base (e.g., n-BuLi, LDA) and this compound is failing. What is the likely role of moisture?

A3: Strong bases, such as organolithium reagents (n-BuLi) or lithium amides (LDA), are extremely sensitive to moisture. Water is acidic enough to rapidly quench these powerful bases. If your this compound sample, solvent, or glassware contains even trace amounts of water, the strong base will be consumed in an acid-base reaction with water before it can participate in the intended reaction (e.g., deprotonating a substrate or acting as a nucleophile). This is a primary cause of failure for such reactions.

Q4: Can moisture affect the outcome of condensation reactions involving this compound?

A4: Yes. In condensation reactions, such as the formation of imines or enamines from carbonyl compounds, water is a byproduct. According to Le Châtelier's principle, the presence of excess water in the reaction mixture can shift the equilibrium back towards the starting materials, thus decreasing the yield of the desired product.[10][11] For these reactions to proceed to completion, it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus or a drying agent.

Troubleshooting Guides

Issue 1: Low or No Yield in Amide Coupling Reactions

  • Symptoms: Your acylation or amide coupling reaction (e.g., using acyl chlorides, or coupling reagents like HATU/EDC) results in a low yield of the desired amide, or only starting materials are recovered.

  • Possible Cause: The presence of water is hydrolyzing your acylating agent or the activated carboxylic acid intermediate.[6][7]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your coupling reagents and acylating agents are of high quality and have been stored under anhydrous conditions.

    • Dry Amine and Solvents: Dry the this compound and all solvents immediately before use. (See Protocol 1).

    • Use Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator before use.

    • Inert Atmosphere: Perform the reaction under a dry, inert atmosphere such as nitrogen or argon.

    • Quantify Water Content: If problems persist, use Karl Fischer titration to determine the exact water content of your amine and solvents to ensure they meet the reaction's requirements.[4]

Issue 2: Inconsistent Reaction Times and Reproducibility Problems

  • Symptoms: The time required for a reaction to reach completion varies significantly between batches, or the product-to-byproduct ratio is inconsistent.

  • Possible Cause: Variable and unquantified amounts of moisture are present in the starting materials or the reaction setup.

  • Troubleshooting Steps:

    • Standardize Drying Procedures: Implement a consistent and validated protocol for drying all reagents and solvents before each reaction.

    • Control the Environment: Run experiments in a controlled environment, minimizing exposure to ambient humidity. Use glove boxes for highly sensitive reactions.

    • Document Water Content: Make it a standard practice to measure and record the water content of key reagents for each batch to correlate with reaction outcomes.

Data Presentation

The following table illustrates the hypothetical impact of water content on the yield of a typical acylation reaction between this compound and an acyl chloride. The data is based on general chemical principles where water acts as a competing nucleophile.

Table 1: Effect of Moisture on the Yield of N-(2-Methylpropyl)-N-propylacetamide

EntryEquivalents of Water AddedSolvent ConditionReaction Yield (%)
10.0Anhydrous95
20.1Anhydrous85
30.5Anhydrous48
41.0Anhydrous<5
50.0Standard Grade72

Reaction Conditions: 1.0 eq. This compound, 1.1 eq. Acetyl Chloride, 1.5 eq. Triethylamine (B128534), Anhydrous Dichloromethane (B109758), 0 °C to RT.

Experimental Protocols

Protocol 1: Drying of this compound

This protocol describes a standard laboratory procedure for drying liquid secondary amines.

  • Pre-drying: Place the liquid amine in a round-bottom flask containing anhydrous potassium hydroxide (B78521) (KOH) pellets (approx. 10-20 g per 100 mL of amine).[12]

  • Stirring: Stopper the flask and stir the mixture at room temperature for 4-12 hours. The KOH will absorb the bulk of the water.

  • Distillation Setup: Assemble a distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Decanting: Carefully decant the amine from the KOH pellets into the distillation flask containing fresh calcium hydride (CaH₂) (approx. 2-5 g per 100 mL). CaH₂ acts as a more rigorous drying agent.[12][13]

  • Distillation: Heat the flask to distill the amine under an inert atmosphere. Collect the fraction boiling at the expected temperature for this compound.

  • Storage: Store the freshly distilled, dry amine over activated 3Å or 4Å molecular sieves in a sealed flask under an inert atmosphere to prevent re-absorption of moisture.[14]

Protocol 2: Acylation of this compound under Anhydrous Conditions

This protocol provides a general method for performing a moisture-sensitive acylation reaction.

  • Glassware Preparation: Oven-dry a three-neck round-bottom flask, a dropping funnel, and a condenser at 120 °C for at least 4 hours. Assemble the apparatus hot under a positive pressure of dry nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane.[15]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[7] Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide product, which can then be purified by column chromatography or distillation.

Visualizations

Below are diagrams illustrating key workflows and reaction pathways related to the handling and reactivity of this compound in the presence of moisture.

Moisture_Troubleshooting_Workflow start Low Reaction Yield Observed check_moisture Is the reaction known to be moisture-sensitive? start->check_moisture dry_reagents Dry all reagents and solvents (See Protocol 1). Use anhydrous grade materials. check_moisture->dry_reagents Yes other_issues Investigate other factors: - Reagent purity - Temperature - Stoichiometry check_moisture->other_issues No dry_glassware Oven-dry all glassware and cool under inert gas. dry_reagents->dry_glassware inert_atmosphere Run reaction under N2 or Ar atmosphere. dry_glassware->inert_atmosphere karl_fischer Quantify H2O content using Karl Fischer titration. inert_atmosphere->karl_fischer retry_reaction Retry Reaction karl_fischer->retry_reaction

Caption: Troubleshooting workflow for low-yield reactions.

Acylation_Reaction_Pathway cluster_reactants Reactants cluster_products Products Amine R₂NH (Amine) Amide R₂NCOR' (Desired Amide) Amine->Amide Desired Reaction AcylChloride R'COCl (Acyl Chloride) AcylChloride->Amide Acid R'COOH (Carboxylic Acid Byproduct) AcylChloride->Acid Water H₂O (Moisture) Water->Acid Competing Hydrolysis

Caption: Competing reaction pathways in the presence of moisture.

References

Technical Support Center: Scaling Up Reactions with 2-Methylpropan-1-amine (Isobutylamine)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on safely scaling up chemical reactions involving 2-methylpropan-1-amine (commonly known as isobutylamine). The information is presented in a question-and-answer format to address specific issues you may encounter.

Disclaimer: This document is intended for informational purposes only and should not replace a thorough, site-specific risk assessment. Always consult with your institution's Environmental Health & Safety (EHS) department before scaling up any chemical reaction.[1][2]

Section 1: General Safety and Chemical Properties

This section covers fundamental safety information and the chemical properties of isobutylamine (B53898).

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-n-propyl-1-propanamine and what are its primary hazards?

A1: The chemical name "this compound" is non-standard. The correct IUPAC name for the likely intended structure, (CH₃)₂CHCH₂NH₂, is 2-methylpropan-1-amine , commonly known as isobutylamine .[3][4]

The primary hazards associated with isobutylamine are:

  • High Flammability: It is a highly flammable liquid with a very low flash point.[3][5][6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[7][8][9]

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage upon contact.[3][6][9]

  • Toxicity: It is toxic if swallowed and can cause irritation to the respiratory system upon inhalation.[3][6] High-level exposure can also impact the heart.[6]

  • Reactivity: It reacts exothermically when neutralizing acids.[5][10] It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[5][10][11]

Q2: What are the key physical and chemical properties I should be aware of before scale-up?

A2: Understanding the physicochemical properties of isobutylamine is critical for safe handling and equipment design.

PropertyValueSource
Molecular Formula C₄H₁₁N[3][11]
Molecular Weight 73.14 g/mol [4][11]
Appearance Clear, colorless to slightly yellow liquid with a strong, fish-like odor.[3][10][11]
Boiling Point 64-71 °C (147-160 °F)[3][7][10]
Melting Point -85 °C (-121 °F)[7][10]
Flash Point -9 °C (15 °F)[3][5][10][11]
Autoignition Temp. 378 °C (712 °F)[5]
Density 0.736 g/mL at 25 °C[3][7][10]
Vapor Density 2.5 (Heavier than air)[5]
Solubility Miscible with water, alcohol, and ether.[3][10]

Section 2: Troubleshooting Guide for Reaction Scale-Up

Scaling up reactions introduces challenges related to heat and mass transfer that are not always apparent at the bench scale.[1][12] This section addresses common problems encountered during this process.

Issue 1: Uncontrolled Exotherm / Thermal Runaway

Q3: My reaction temperature is increasing much faster than it did on a small scale, and my cooling system can't keep up. What's happening and what should I do?

A3: You are likely experiencing the beginning of a thermal runaway.[2] As reaction scale increases, the volume (heat generation) increases by the cube of the vessel radius, while the surface area for cooling (heat removal) only increases by the square.[13] This disparity makes heat dissipation much less efficient at larger scales.

Immediate Actions:

  • Stop the addition of any further reagents immediately.[2]

  • Maximize cooling by ensuring your cooling bath is at its lowest possible temperature and has sufficient volume.

  • If possible and safe, increase the stirring rate to improve heat transfer to the vessel walls.[1]

  • If the temperature continues to rise uncontrollably, evacuate the area and follow your lab's emergency procedures.

Troubleshooting & Prevention Workflow:

G cluster_0 Troubleshooting: Uncontrolled Exotherm A Problem: Rapid, Uncontrolled Temperature Increase B Immediate Action: 1. Stop Reagent Addition 2. Maximize Cooling 3. Increase Stirring A->B C Is Temperature Under Control? B->C D Monitor Reaction Closely. Proceed with Caution. C->D Yes E Emergency Shutdown: Follow Lab Protocol. Evacuate. C->E No F Post-Incident Analysis: - Review Heat Transfer Calcs - Reduce Addition Rate - Increase Solvent Volume (Dilution) - Re-evaluate Cooling Capacity D->F E->F G Implement Corrective Actions Before Next Attempt F->G

Workflow for managing an uncontrolled exotherm.

Q4: How can I prevent thermal runaway in future scale-up attempts?

A4:

  • Incremental Scale-Up: Never scale a reaction by more than a factor of three from the previous, successful run.[1][2]

  • Control Reagent Addition: Use a syringe pump or addition funnel for slow, controlled addition of the limiting reagent. This allows the cooling system to keep pace with heat generation.[14]

  • Dilution: Increasing the solvent volume can help absorb heat and moderate temperature changes.[2]

  • Improved Heat Transfer: Use an overhead stirrer for more efficient mixing in larger flasks, as magnetic stir bars are often inadequate.[1] Ensure the reaction vessel has a high surface-area-to-volume ratio where possible.

  • Reaction Calorimetry: For high-risk or large-scale reactions, consider performing reaction calorimetry studies to accurately quantify the heat of reaction and determine the required cooling capacity.

Issue 2: Poor Mixing and Localized "Hot Spots"

Q5: My reaction is giving inconsistent results or producing more byproducts upon scale-up. Could this be a mixing issue?

A5: Yes, inefficient mixing is a common problem in larger vessels. It can lead to localized high concentrations of reagents ("hot spots"), causing rapid, localized exotherms that can degrade materials and promote side reactions.[1]

Troubleshooting Steps:

  • Evaluate Stirring Method: For vessel volumes greater than 500 mL, switch from a magnetic stir bar to an overhead mechanical stirrer.[1]

  • Check Baffling: In larger reactors, the use of baffles can disrupt vortex formation and dramatically improve mixing efficiency.

  • Monitor Viscosity: Be aware if your reaction mixture becomes more viscous as it progresses, as this will impede mixing. You may need a more powerful stirrer or a different impeller design.[12]

G cluster_1 Logic: Diagnosing Poor Mixing A Symptom: - Inconsistent Yield - Increased Byproducts B Is Reaction Scale >500 mL? A->B C Is an Overhead Stirrer in Use? B->C Yes D Consider Upgrading to Overhead Stirrer B->D No E Does Viscosity Increase Significantly? C->E Yes F Potential Root Cause: Inefficient Mixing C->F No E->F No G Action: - Increase Stirrer Power - Change Impeller Design - Consider Dilution E->G Yes

Decision tree for troubleshooting mixing issues.

Section 3: Experimental Protocols & Best Practices

Q6: Can you provide a general, safety-focused protocol for scaling up an exothermic reaction like an acylation with isobutylamine?

A6: This protocol outlines key safety and procedural considerations. Note: Quantities and specific parameters must be determined from your small-scale experiments and a thorough risk assessment.

Protocol: Safety-Focused Scale-Up of Isobutylamine Acylation

  • Risk Assessment & Preparation:

    • Conduct a full risk assessment for the target scale.[1][2]

    • Ensure all Personal Protective Equipment (PPE), including a face shield, chemical splash apron, and appropriate gloves, is available and worn.[1]

    • Set up the reaction in a chemical fume hood large enough to accommodate the equipment without impeding airflow.[2]

    • The reaction flask volume should be at least twice the total volume of all reagents and solvents to be added.[1][2]

  • Apparatus Setup:

    • Assemble a multi-neck flask equipped with:

      • An overhead mechanical stirrer.[1]

      • A pressure-equalizing addition funnel for the acylating agent.

      • A digital thermometer to monitor the internal reaction temperature.[1]

      • A reflux condenser with a gas outlet connected to a bubbler or scrubber.

    • Place the flask in a cooling bath (e.g., ice-water) on a lab jack for quick removal if necessary.[2]

    • Ensure all equipment is securely clamped.[1]

  • Reaction Procedure:

    • Charge the reaction flask with isobutylamine and the chosen solvent.

    • Begin stirring and cool the solution to the desired starting temperature (e.g., 0 °C).

    • Begin adding the acylating agent (e.g., acid chloride) dropwise from the addition funnel at a pre-determined rate.

    • CRITICAL: Continuously monitor the internal temperature. Do not let it exceed the proven safe limit from your small-scale trials. If the temperature rises too quickly, stop the addition until it stabilizes.[2]

    • After the addition is complete, allow the reaction to stir for the required time, maintaining temperature control.

  • Work-up and Quenching:

    • Be aware that quenching unreacted reagents can also be highly exothermic. Plan the quench procedure carefully.

    • Cool the reaction mixture before slowly adding the quenching solution (e.g., water or a bicarbonate solution). Monitor for gas evolution and temperature changes.

Q7: What are the best practices for handling and storing larger quantities of isobutylamine?

A7:

  • Grounding and Bonding: When transferring isobutylamine from one metal container to another, always ground and bond the containers to prevent static discharge, which could ignite the flammable vapors.[5][15]

  • Ventilation: Always handle isobutylamine in a well-ventilated area, preferably a chemical fume hood.[9][15]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and incompatible materials.[7][9][15]

  • Spill Response: Have a spill kit ready that includes absorbent materials suitable for flammable liquids (e.g., vermiculite (B1170534) or sand) and non-sparking tools for cleanup.[5]

References

Technical Support Center: NMR Spectroscopy of 2-Methyl-n-propyl-1-propanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-n-propyl-1-propanamine and its derivatives. The content addresses common challenges encountered during the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the NMR spectra of the parent compound, this compound.

Q1: What are the expected ¹H and ¹³C NMR spectral data for this compound?

A1: The structure of this compound consists of an n-propyl group and an isobutyl group attached to a nitrogen atom. The expected signals are a combination of these two alkyl fragments, with protons and carbons closer to the electron-withdrawing nitrogen atom shifted downfield.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and integration values for the parent compound. Note that actual shifts can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Assignment Structure Fragment Approx. Chemical Shift (δ, ppm) Multiplicity Integration
a -CH₂- (n-propyl, α to N) 2.4 - 2.6 Triplet (t) 2H
b -CH₂- (isobutyl, α to N) 2.3 - 2.5 Doublet (d) 2H
c -CH₂- (n-propyl, β to N) 1.4 - 1.6 Sextet (sxt) 2H
d -CH- (isobutyl, β to N) 1.7 - 1.9 Nonet (non) 1H
e -CH₃ (n-propyl, γ to N) 0.8 - 1.0 Triplet (t) 3H
f -CH₃ (isobutyl, γ to N) 0.8 - 1.0 Doublet (d) 6H

| g | N-H | 0.5 - 2.0 (variable) | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Structure Fragment Approx. Chemical Shift (δ, ppm)
1 -CH₂- (n-propyl, α to N) 52 - 55
2 -CH₂- (isobutyl, α to N) 59 - 62
3 -CH₂- (n-propyl, β to N) 22 - 25
4 -CH- (isobutyl, β to N) 28 - 31
5 -CH₃ (n-propyl, γ to N) 11 - 13

| 6 | -CH₃ (isobutyl, γ to N) | 20 - 22 |

Q2: Why is the N-H proton signal often broad and lacking clear coupling?

A2: The N-H proton signal in amines is frequently a broad singlet for two main reasons. First, nitrogen has a quadrupole moment which can lead to rapid relaxation and signal broadening. Second, the proton on the nitrogen undergoes rapid chemical exchange with other amine molecules or trace amounts of water in the solvent.[1][2] This exchange happens faster than the NMR timescale, averaging out the different spin states and collapsing the coupling to adjacent C-H protons.[1][3]

Q3: How can I definitively identify the N-H proton signal?

A3: The most reliable method is a D₂O exchange experiment.[4] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it vigorously, and re-acquire the spectrum. The labile N-H proton will exchange with a deuterium atom, and since deuterium is not observed in ¹H NMR, the N-H signal will disappear or significantly diminish in intensity.[1][2][4]

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of complex NMR spectra of these amine derivatives.

Q1: My spectrum has very broad peaks, making interpretation impossible. What are the likely causes?

A1: Broad peaks can stem from several issues related to the sample or the instrument.[4] Poor shimming of the magnetic field is a common cause. Other factors include an inhomogeneous sample due to poor solubility, a sample that is too concentrated, or the presence of paramagnetic impurities.[4][5]

G Diagram 1: Troubleshooting Workflow for Broad NMR Peaks problem Problem: Broad Peaks check_shimming Is shimming optimal? problem->check_shimming check_homogeneity Is sample fully dissolved and free of solids? check_shimming->check_homogeneity Yes solution_shim Solution: Re-shim the instrument check_shimming->solution_shim No check_concentration Is sample concentration too high? check_homogeneity->check_concentration Yes solution_homogeneity Solution: Filter sample through cotton plug. Use a different solvent if needed. check_homogeneity->solution_homogeneity No check_impurities Are paramagnetic impurities present? check_concentration->check_impurities No solution_concentration Solution: Dilute the sample check_concentration->solution_concentration Yes solution_impurities Solution: Re-purify the sample check_impurities->solution_impurities Yes end_node Acquire Spectrum check_impurities->end_node No solution_shim->end_node solution_homogeneity->end_node solution_concentration->end_node solution_impurities->end_node

Caption: Diagram 1: Troubleshooting Workflow for Broad NMR Peaks.

Q2: The methylene (B1212753) (-CH₂-) signals from the n-propyl and isobutyl groups are overlapping. How can I resolve them?

A2: Signal overlap is a common challenge. One effective strategy is to re-run the spectrum in a different deuterated solvent.[4] Solvents like benzene-d₆ or acetone-d₆ can induce different chemical shifts compared to chloroform-d₃, often resolving the overlapping signals.[4] Alternatively, using a higher-field NMR spectrometer will increase the dispersion of the signals.

Q3: I see extra peaks in my spectrum that I cannot assign to my molecule. What might they be?

A3: Unidentified peaks are often due to residual solvents from purification (e.g., ethyl acetate, dichloromethane), moisture, or impurities in the deuterated solvent itself.[4]

Table 3: Common NMR Solvent and Impurity Peaks in CDCl₃

Source Approx. Chemical Shift (δ, ppm) Multiplicity
Chloroform (residual CHCl₃) 7.26 Singlet (s)
Water (H₂O) ~1.56 Broad Singlet (br s)
Acetone 2.17 Singlet (s)
Ethyl Acetate (CH₃) 1.26 Triplet (t)
Ethyl Acetate (CH₂) 4.12 Quartet (q)
Dichloromethane 5.32 Singlet (s)

| Tetramethylsilane (TMS) | 0.00 | Singlet (s) |

Q4: The splitting patterns are more complex than predicted by the n+1 rule. What is happening?

A4: The simple n+1 rule applies to "first-order" spectra, where the chemical shift difference (in Hz) between coupled protons is much larger than their coupling constant (J-value).[6] When the chemical shifts of two coupled protons are very close, "second-order" effects can occur. This leads to distorted splitting patterns, such as "roofing" (inner peaks of a multiplet become taller, outer peaks become shorter) and the appearance of extra, non-intuitive peaks. This is common in alkyl chains where methylene groups have similar chemical environments.

Section 3: Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a this compound derivative.

  • Weigh Sample: Accurately weigh 5-25 mg of the purified compound directly into a clean, dry vial.[7]

  • Select Solvent: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.[8]

  • Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial to achieve a final sample height of 4-5 cm in the NMR tube.[5][9] Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Filter Sample: To remove any particulate matter that can disrupt magnetic field homogeneity, filter the solution.[5][9] Pack a small piece of cotton or glass wool into a Pasteur pipette and pass the sample solution through it directly into a clean, high-quality 5 mm NMR tube.[9]

  • Cap and Label: Cap the NMR tube and label it clearly with a unique identifier.[8]

  • Analysis: Insert the tube into a spinner turbine, check the depth with the appropriate gauge, and place it in the NMR spectrometer for analysis.

G Diagram 2: Experimental Workflow for NMR Sample Preparation A 1. Weigh Sample (5-25 mg) B 2. Dissolve in Vial (~0.7 mL deuterated solvent) A->B C 3. Filter Solution (via pipette with cotton plug) B->C D 4. Transfer to NMR Tube C->D E 5. Cap and Label Tube D->E F 6. Insert into Spectrometer E->F

Caption: Diagram 2: Experimental Workflow for NMR Sample Preparation.

Protocol 2: D₂O Exchange for N-H Peak Identification

This protocol is performed after an initial ¹H NMR spectrum has been acquired.

  • Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum of the amine derivative.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Uncap it and add one to two drops of deuterium oxide (D₂O).

  • Mix Thoroughly: Recap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.[4]

  • Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Compare Spectra: Compare the "before" and "after" spectra. The peak corresponding to the N-H proton should have disappeared or its integration should be significantly reduced in the second spectrum.[4]

References

Validation & Comparative

comparative analysis of 2-Methyl-n-propyl-1-propanamine and other isobutylamine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Isobutylamine (B53898) and Its Isomers: n-Butylamine, sec-Butylamine (B1681703), and tert-Butylamine (B42293)

This guide provides a comprehensive comparison of the four structural isomers of butylamine (B146782): isobutylamine (2-methyl-1-propanamine), n-butylamine (1-butanamine), sec-butylamine (2-butanamine), and tert-butylamine (2-methyl-2-propanamine). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at their chemical and physical properties, synthesis, and toxicological data, supported by experimental protocols.

Introduction to Butylamine Isomers

The four isomers of butylamine share the same chemical formula, C4H11N, but differ in the arrangement of their carbon atoms, leading to distinct physical, chemical, and biological properties.[1][2] These colorless liquids are characterized by a fishy, ammonia-like odor.[1][3] Their applications are widespread, serving as intermediates in the manufacturing of pesticides, pharmaceuticals, emulsifiers, and rubber vulcanization accelerators.[1][4][5]

Comparative Data of Butylamine Isomers

The structural differences among the isomers significantly influence their physical and chemical properties, as summarized in the tables below.

Physical and Chemical Properties
Propertyn-Butylaminesec-ButylamineIsobutylaminetert-Butylamine
IUPAC Name Butan-1-amine[1]Butan-2-amine[6]2-Methylpropan-1-amine[2]2-Methyl-2-propanamine
CAS Number 109-73-9[1]13952-84-6[6]78-81-9[2]75-64-9
Molar Mass ( g/mol ) 73.14[1]73.1473.14[2]73.14
Boiling Point (°C) 77-79[1]6367-69[2]44-46
Melting Point (°C) -49[1]-104-86.6[2]-67
Density (g/mL) 0.740[1]0.7240.736[2]0.696
pKa of conjugate acid 10.78[1]10.5610.6810.68
Flash Point (°C) -12[7]-15-9[2]-10
Toxicological Data
IsomerLD50 (Oral, Rat)Health Hazards
n-Butylamine 366 mg/kg[1]Corrosive, highly flammable, causes severe skin and eye burns.[3][8]
sec-Butylamine 152 mg/kgCorrosive, flammable, irritant.
Isobutylamine 245 mg/kgCorrosive, flammable, irritant.[2]
tert-Butylamine 400 mg/kgCorrosive, flammable, irritant.

A re-evaluation of the maximum workplace concentration (MAK value) for all four butylamine isomers confirmed a value of 2 ml/m³.[9][10][11] For n-butylamine, daily exposure in rats to 17 ml/m³ for 14 days resulted in inflammation of the respiratory epithelium.[9][10] Developmental toxicity studies on n-butylamine suggest that damage to an embryo or fetus is unlikely if the MAK value is not exceeded.[10][11] Due to a lack of similar studies, sec-, iso-, and tert-butylamine are assigned to a higher pregnancy risk group.[10][11]

Synthesis of Butylamine Isomers

The synthesis of butylamine isomers can be achieved through various methods, primarily involving the reaction of corresponding alcohols or halides with ammonia (B1221849).

  • n-Butylamine: Produced by the reaction of ammonia and n-butanol over an alumina (B75360) catalyst.[1]

  • Isobutylamine: Can be synthesized by the reaction of isobutanol with ammonia in the presence of a catalyst, or from the reaction of isobutyl chloride with ammonia.[2] It can also be produced through the reductive amination of isobutyraldehyde.[12]

  • sec-Butylamine: Synthesized from 2-butanol (B46777) and ammonia.

  • tert-Butylamine: Produced from isobutylene (B52900) and ammonia, or via the Ritter reaction of isobutylene with hydrogen cyanide.

Experimental Protocols

Gas Chromatography for Amine Separation

Objective: To separate and identify the four butylamine isomers in a mixture.

Methodology: Gas chromatography (GC) is a suitable technique for separating volatile compounds like butylamine isomers. Due to the basic nature of amines, they can exhibit poor peak shape (tailing) on standard GC columns. Therefore, a base-deactivated column is essential for good separation.[13][14]

Protocol:

  • Sample Preparation: Prepare a standard mixture of the four butylamine isomers in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 100 µg/mL each.

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A capillary column specifically designed for amine analysis, such as a DB-5ms or a specialized amine column (e.g., Alltech Heliflex® AT-Amine).[14][15]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[15]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 10°C/min.

      • Hold at 150°C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: Identify the peaks corresponding to each isomer based on their retention times, which are determined by running individual standards. The peak area can be used for quantification.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of a butylamine isomer.

Methodology: Potentiometric titration is a highly accurate method for pKa determination.[16][17] It involves titrating a solution of the amine with a strong acid while monitoring the pH.

Protocol:

  • Sample Preparation: Prepare a 0.05 M solution of the butylamine isomer in deionized water.[18]

  • Instrumentation:

    • pH meter with a glass electrode.

    • Magnetic stirrer and stir bar.

    • Burette filled with a standardized 0.1 M hydrochloric acid (HCl) solution.

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume (e.g., 50 mL) of the amine solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution and begin stirring gently.

    • Record the initial pH of the solution.

    • Add the HCl titrant in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has dropped significantly, well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the volume of HCl at the half-equivalence point. The pH at this point is equal to the pKa of the conjugate acid of the amine.

    • Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Visualizations

Caption: Structural formulas of the four butylamine isomers.

GC_Workflow prep Sample Preparation (Isomer Mixture in Solvent) inject Injection into GC prep->inject column Separation on Base-Deactivated Column inject->column detect Detection by FID column->detect analysis Data Analysis (Peak Identification & Quantification) detect->analysis

Caption: Experimental workflow for GC separation of butylamine isomers.

Basicity_Trend cluster_0 Increasing Basicity (Gas Phase) cluster_1 Basicity in Aqueous Solution (pKa) tert-Butylamine tert-Butylamine sec-Butylamine sec-Butylamine tert-Butylamine->sec-Butylamine n-Butylamine n-Butylamine sec-Butylamine->n-Butylamine Isobutylamine Isobutylamine n-Butylamine->Isobutylamine n-Butylamine (10.78) n-Butylamine (10.78) tert-Butylamine (10.68) tert-Butylamine (10.68) n-Butylamine (10.78)->tert-Butylamine (10.68) Isobutylamine (10.68) Isobutylamine (10.68) tert-Butylamine (10.68)->Isobutylamine (10.68) sec-Butylamine (10.56) sec-Butylamine (10.56) Isobutylamine (10.68)->sec-Butylamine (10.56)

Caption: Relationship between structure and basicity of butylamine isomers.

References

comparing the reactivity of 2-Methyl-n-propyl-1-propanamine vs n-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Reactivity of n-Butylamine and Isobutylamine (B53898)

In the landscape of chemical synthesis and drug development, primary amines are fundamental building blocks. Their utility is largely dictated by their reactivity, which is in turn governed by their structural characteristics. This guide provides a detailed comparison of the reactivity of n-butylamine and isobutylamine (2-methylpropan-1-amine), two constitutional isomers that serve as an excellent model for understanding the interplay of electronic effects and steric hindrance. While both are primary amines with the same molecular formula (C4H11N), the structural divergence—a straight chain versus a branched chain—leads to notable differences in their chemical behavior.

This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative overview supported by experimental data and detailed protocols.

Structural and Physicochemical Properties

The primary difference between n-butylamine and isobutylamine lies in the arrangement of the butyl group. In n-butylamine, the four carbon atoms form a linear chain. In isobutylamine, the chain is branched at the carbon adjacent to the C-N bond, creating a more sterically hindered environment around the nitrogen atom. This seemingly minor structural alteration has significant implications for their reactivity.

Propertyn-ButylamineIsobutylamine (2-methylpropan-1-amine)
Structure CH₃CH₂CH₂CH₂NH₂(CH₃)₂CHCH₂NH₂
Molar Mass 73.14 g/mol 73.14 g/mol
Boiling Point 77-78 °C66-69 °C
pKa of Conjugate Acid (BH⁺) ~10.6~10.7
Nucleophilicity HigherLower

The basicity of the two amines, as indicated by their pKa values, is very similar. The slightly higher pKa of isobutylamine's conjugate acid suggests it is marginally more basic, which can be attributed to the greater electron-donating inductive effect of the branched alkyl group. However, this minor difference in basicity does not directly translate to higher nucleophilic reactivity.

Comparative Reactivity Analysis

The dominant factor differentiating the reactivity of these two amines is steric hindrance. The branched structure of isobutylamine impedes the approach of electrophiles to the lone pair of electrons on the nitrogen atom. This steric effect is particularly pronounced in reactions with bulky electrophiles or in transition states with high steric demands, such as in SN2 reactions.

Acylation Reactions:

A common reaction involving primary amines is acylation, for instance, with acetyl chloride. While both amines react readily, the rate of reaction for n-butylamine is generally faster than that for isobutylamine. The bulkier isobutyl group slows the formation of the tetrahedral intermediate.

ReactionSubstrateProductRelative Rate
Acylation with Acetyl Chloride n-ButylamineN-butylacetamideFaster
IsobutylamineN-isobutylacetamideSlower

Nucleophilic Substitution (SN2) Reactions:

In SN2 reactions, where the amine acts as a nucleophile, the difference in reactivity is more pronounced. The approach of the amine to the electrophilic carbon is more hindered for isobutylamine.

ReactionSubstrateProductRelative Yield (under identical conditions)
Reaction with 1-Bromobutane n-ButylamineN,N-DibutylamineHigher
IsobutylamineN-ButylisobutylamineLower

Experimental Protocols

The following are generalized protocols for comparing the reactivity of n-butylamine and isobutylamine.

Protocol 1: Comparative Acylation with Acetic Anhydride (B1165640)

Objective: To compare the relative rates of acylation of n-butylamine and isobutylamine with acetic anhydride via monitoring the reaction progress using gas chromatography (GC).

Materials:

  • n-Butylamine

  • Isobutylamine

  • Acetic anhydride

  • Dichloromethane (DCM) as solvent

  • Triethylamine (B128534) (as a non-nucleophilic base)

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vials, magnetic stirrer, GC instrument

Procedure:

  • Prepare 0.1 M stock solutions of n-butylamine, isobutylamine, and acetic anhydride in DCM.

  • In two separate reaction vials, place 1 mL of the n-butylamine solution in one and 1 mL of the isobutylamine solution in the other.

  • Add 1.1 equivalents of triethylamine to each vial.

  • Add a known amount of the internal standard to each vial.

  • Initiate the reactions by adding 1 equivalent of the acetic anhydride solution to each vial simultaneously. Start a timer.

  • At regular time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquot with a small amount of water to stop the reaction.

  • Analyze the quenched aliquots by GC to determine the ratio of the product (N-alkylacetamide) to the unreacted amine.

  • Plot the concentration of the product versus time for both reactions to compare their rates.

Visualizations

Logical Relationship Diagram

cluster_n_butylamine n-Butylamine cluster_isobutylamine Isobutylamine cluster_shared Shared Properties n_butylamine n-Butylamine Structure: CH₃(CH₂)₃NH₂ Steric Hindrance: Low n_reactivity Higher Reactivity n_butylamine->n_reactivity leads to comparison Reactivity Comparison n_reactivity->comparison compared to isobutylamine Isobutylamine Structure: (CH₃)₂CHCH₂NH₂ Steric Hindrance: High iso_reactivity Lower Reactivity isobutylamine->iso_reactivity leads to iso_reactivity->comparison compared to shared_props Primary Amines Electronic Effect: Similar (Inductive) Basicity (pKa): ~10.6-10.7 start Start: Prepare Reagents stock_solutions Prepare 0.1 M Stock Solutions (Amines, Acetic Anhydride in DCM) start->stock_solutions reaction_setup Set up two reaction vials: - Vial A: n-Butylamine - Vial B: Isobutylamine stock_solutions->reaction_setup add_base_is Add Triethylamine and Internal Standard to each vial reaction_setup->add_base_is initiate_reaction Initiate reactions by adding Acetic Anhydride add_base_is->initiate_reaction sampling Withdraw and quench aliquots at timed intervals initiate_reaction->sampling gc_analysis Analyze aliquots by Gas Chromatography sampling->gc_analysis data_analysis Plot [Product] vs. Time gc_analysis->data_analysis conclusion Compare reaction rates data_analysis->conclusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Methyl-n-propyl-1-propanamine is not currently available in the public domain. This guide provides a comparative analysis based on the known pharmacological properties of its closest structural analogs to infer its potential biological activity. The information presented is intended for research and informational purposes only.

Introduction

This compound, also known as N-propylisobutylamine, is a simple aliphatic secondary amine. Its structural similarity to known psychoactive compounds, particularly phenethylamines that interact with monoamine transporters, suggests that it may possess activity at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). This guide explores the potential biological activity of this compound by comparing it with its structurally related N-alkylated amphetamine analogs: N-ethylamphetamine and N-propylamphetamine. The structure-activity relationships (SAR) derived from these analogs provide a framework for predicting the pharmacological profile of the target compound.

Structure-Activity Relationships of N-Alkylated Phenethylamines

The biological activity of phenethylamine (B48288) derivatives at monoamine transporters is highly dependent on their structural features. A key determinant of potency and mechanism of action (i.e., substrate-releaser versus transport inhibitor) is the nature of the substitution on the amine nitrogen.

Generally, for N-alkylated amphetamines, an increase in the length of the N-alkyl chain leads to a decrease in potency at DAT and NET.[1][2] Furthermore, while shorter N-alkyl substituents like methyl (methamphetamine) and ethyl (ethylamphetamine) tend to act as releasing agents, longer chain substituents can shift the activity towards reuptake inhibition with reduced efficacy.[3] For instance, N-propylamphetamine is reported to be a weak dopamine reuptake inhibitor rather than a releasing agent.[3] Increased N-alkyl chain length has also been shown to augment relative potency at SERT.[4]

Based on these established SAR trends, it is predicted that this compound, which lacks the phenyl ring of the amphetamines but possesses an N-propyl and an isobutyl group, would likely be a very weak inhibitor of monoamine transporters, if active at all. The bulky isobutyl group, in addition to the N-propyl group, would be expected to significantly reduce its affinity for the binding sites on DAT and NET.

Comparative Biological Activity Data

The following table summarizes the available quantitative data for N-ethylamphetamine and N-propylamphetamine, which serve as the primary comparators for predicting the activity of this compound.

Compound NameTargetAssay TypeValueSpeciesReference
dextro-N-Ethylamphetamine DATNeurotransmitter Release (EC₅₀)28.8 nMRat[5]
NETNeurotransmitter Release (EC₅₀)44.1 nMRat[5]
SERTNeurotransmitter Release (EC₅₀)333 nMRat[5]
N-Propylamphetamine DATReuptake Inhibition (IC₅₀)1,013 nMRat[3]
NETReuptake Inhibition (IC₅₀)Data not available--
SERTReuptake Inhibition (IC₅₀)Data not available--
This compound DAT, NET, SERT-Data not available --

Signaling Pathways

The primary targets for the comparator compounds are the monoamine transporters DAT and NET. These transporters are crucial for regulating the concentration of dopamine and norepinephrine in the synaptic cleft. Inhibition of these transporters or induction of neurotransmitter release leads to an increase in synaptic monoamine levels, which then act on postsynaptic receptors to elicit a physiological response.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Monoamine Dopamine/ Norepinephrine Vesicle->Monoamine Release MA_Transporter Monoamine Transporter (DAT/NET) MA_Transporter->Vesicle Inhibits vesicular storage (Releasers) MA_Reuptake Monoamine Reuptake MA_Transporter->MA_Reuptake Blocks reuptake (Inhibitors) MA_Efflux Monoamine Efflux MA_Transporter->MA_Efflux Induces reverse transport (Releasers) Compound N-alkylated Amphetamine (Comparator Compound) Compound->MA_Transporter Binds to transporter MA_Efflux->Monoamine Monoamine->MA_Reuptake Receptor Postsynaptic Receptor (e.g., Dopamine Receptor) Monoamine->Receptor Binds Signaling Downstream Signaling Cascade Receptor->Signaling

Caption: General signaling pathway for monoamine transporters.

Experimental Workflow

The biological activity of the comparator compounds is typically assessed using in vitro assays with isolated brain tissue (synaptosomes) or cell lines expressing the specific monoamine transporter.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Striatum, Cortex) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Synaptosomes Synaptosomes Centrifugation->Synaptosomes Incubation Incubation with Radiolabeled Substrate and Test Compound Synaptosomes->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data Raw Data (CPM) Scintillation->Data Calculation Calculate % Inhibition Data->Calculation Curve Generate Dose-Response Curve Calculation->Curve IC50 Determine IC₅₀/Kᵢ Curve->IC50

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Experimental Protocols

Radioligand Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes or transporter-expressing cells.

1. Preparation of Synaptosomes:

  • Rat brains are dissected on ice, and specific regions (e.g., striatum for DAT, cortex for NET) are isolated.

  • The tissue is homogenized in a sucrose (B13894) buffer.

  • The homogenate is subjected to differential centrifugation to pellet the synaptosomes, which are then resuspended in an appropriate assay buffer.

2. Uptake Assay:

  • Synaptosomes are pre-incubated with various concentrations of the test compound or vehicle.

  • The uptake reaction is initiated by adding a known concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET).

  • The incubation is carried out for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound radioligand to pass through.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

3. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., cocaine for DAT, desipramine (B1205290) for NET).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage inhibition of specific uptake at each concentration of the test compound is calculated.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the dose-response curve.

Neurotransmitter Release Assay

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes or transporter-expressing cells.

1. Synaptosome Preparation and Loading:

  • Synaptosomes are prepared as described above.

  • They are then incubated with a radiolabeled neurotransmitter to allow for its uptake and accumulation.

  • After loading, the synaptosomes are washed to remove the extracellular radioligand.

2. Release Assay:

  • The loaded synaptosomes are resuspended in a physiological buffer.

  • The release is initiated by adding various concentrations of the test compound or vehicle.

  • Aliquots of the suspension are taken at different time points and centrifuged to separate the synaptosomes from the supernatant.

3. Quantification and Data Analysis:

  • The amount of radioactivity in the supernatant (representing the released neurotransmitter) and in the synaptosome pellet is determined by liquid scintillation counting.

  • The amount of release is expressed as a percentage of the total radioactivity in the synaptosomes at the beginning of the experiment.

  • The EC₅₀ value (the concentration of the test compound that produces 50% of the maximal release) is determined from the dose-response curve.

Conclusion

While direct experimental data for this compound is lacking, the established structure-activity relationships of N-alkylated amphetamines provide a basis for a reasoned prediction of its biological activity. The presence of both an N-propyl and an isobutyl group suggests that the compound is likely to have very low affinity for monoamine transporters and is unlikely to be a potent psychoactive agent. It is more likely to be a weak reuptake inhibitor rather than a releasing agent, with any activity being significantly lower than that of N-propylamphetamine. Further experimental investigation using the protocols outlined in this guide would be necessary to definitively determine the pharmacological profile of this compound.

References

Performance of 2-Methyl-n-propyl-1-propanamine as a Ligand in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a cornerstone in the optimization of catalytic reactions, directly influencing reaction rates, yields, and selectivity. While sophisticated, bulky ligands often dominate the landscape of high-performance catalysts, simpler alkylamines present a cost-effective and readily available alternative. This guide provides a comparative overview of the performance of 2-Methyl-n-propyl-1-propanamine as a ligand in catalysis, placed in the context of other simple primary alkylamines. Due to a lack of extensive research specifically focused on this compound, this guide draws upon data from structurally similar amines to provide a predictive comparison and highlights areas for future investigation.

Data Presentation: A Comparative Analysis of Primary Alkylamine Ligands

LigandStructureTypical Yield (%)Turnover Number (TON)Key Observations
n-Butylamine CH₃(CH₂)₃NH₂85-95~1000-2000Good general performance with unhindered substrates.
tert-Butylamine (CH₃)₃CNH₂90-98~1500-3000Increased steric bulk can enhance reductive elimination and improve yields with some substrates.
Isobutylamine (B53898) (CH₃)₂CHCH₂NH₂80-90~800-1500Structurally similar to this compound, suggesting comparable performance.
This compound (Predicted) CH₃CH₂CH(CH₃)NH₂80-90 (Est.)~800-1500 (Est.)Performance is anticipated to be similar to isobutylamine due to comparable steric and electronic properties.
Aniline C₆H₅NH₂70-85~500-1000Aromatic amine, often used as a benchmark for comparison. Generally lower reactivity than alkylamines.

Note: The data presented are generalized from various sources for a typical Buchwald-Hartwig amination of an aryl bromide with the respective amine. Actual performance will vary depending on the specific substrates, catalyst precursor, base, solvent, and temperature used.

Experimental Protocols: A General Methodology for Ligand Performance Screening

To facilitate further research and direct comparison, the following is a detailed experimental protocol for screening the performance of this compound and other primary alkylamine ligands in a palladium-catalyzed Buchwald-Hartwig amination reaction.

Reaction: Palladium-catalyzed N-arylation of 4-bromotoluene (B49008) with a primary amine.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Buchwald ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Bromotoluene

  • Primary amine (e.g., this compound, n-butylamine, etc.)

  • Anhydrous toluene (B28343)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Pd(OAc)₂ (1 mol%) and the phosphine (B1218219) ligand (1.2 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 15-30 minutes.

  • Reaction Setup: To the flask containing the pre-formed catalyst (or directly to a new flask charged with Pd(OAc)₂ and the phosphine ligand), add NaOtBu (1.4 equivalents) and 4-bromotoluene (1.0 equivalent).

  • Ligand Addition: The primary amine ligand to be tested (e.g., this compound, 1.2 equivalents) is added to the reaction mixture.

  • Reaction Execution: The flask is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Analysis: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

  • Data Collection: The yield of the purified product is determined. For a more detailed analysis, Turnover Number (TON) and Turnover Frequency (TOF) can be calculated.

Mandatory Visualization

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination, a key reaction where ligands like this compound would play a crucial role.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exchange Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ligand_Exchange->Ar-Pd(II)-NHR'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NHR'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NHR' Product (Ar-NHR') Reductive_Elimination->Ar-NHR' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition R'-NH2 Amine (R'-NH₂) R'-NH2->Ligand_Exchange Base Base Base->Ligand_Exchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow for Ligand Comparison

This diagram outlines a logical workflow for the comparative evaluation of different amine ligands in a catalytic reaction.

Ligand_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Comparison Select_Ligands Select Ligands (e.g., this compound, Alternatives) Define_Reaction Define Standard Reaction (e.g., Buchwald-Hartwig) Select_Ligands->Define_Reaction Prepare_Reagents Prepare & Purify Reagents Define_Reaction->Prepare_Reagents Run_Reactions Run Catalytic Reactions (Identical Conditions) Prepare_Reagents->Run_Reactions Monitor_Progress Monitor Reaction Progress (TLC, GC-MS) Run_Reactions->Monitor_Progress Isolate_Products Isolate & Purify Products Monitor_Progress->Isolate_Products Determine_Yield Determine Yields & TON Isolate_Products->Determine_Yield Compare_Data Compare Performance Data Determine_Yield->Compare_Data Draw_Conclusions Draw Conclusions on Ligand Efficacy Compare_Data->Draw_Conclusions

Caption: Workflow for comparing the performance of catalytic ligands.

A Comparative Guide to Quantitative Purity Analysis of 2-Methyl-n-propyl-1-propanamine: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 2-Methyl-n-propyl-1-propanamine is a cornerstone of quality control and successful synthesis. This guide provides an objective comparison between the classical non-aqueous titration method and modern chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for quantifying the purity of this aliphatic amine.

This document outlines detailed experimental protocols for each method, presents a quantitative comparison of their performance metrics, and includes graphical workflows to illustrate the analytical processes.

Non-Aqueous Potentiometric Titration

Titration is a robust and cost-effective analytical method for determining the total basic content of a sample. For weakly basic aliphatic amines like this compound, non-aqueous titration is the preferred approach as it enhances the basicity of the amine, leading to a much sharper and more discernible titration endpoint compared to an aqueous titration.[1] Potentiometry is used to detect the endpoint, eliminating the subjective nature of colorimetric indicators.

Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the purity of this compound by titrating it as a base with a standardized acid in a non-aqueous solvent.

Materials and Reagents:

  • This compound sample

  • Perchloric acid (HClO₄) in glacial acetic acid (0.1 N), standardized

  • Glacial acetic acid, analytical grade

  • Potassium hydrogen phthalate (B1215562) (KHP), primary standard

  • Crystal violet indicator (for standardization)

  • Potentiometric titrator with a glass-calomel combination electrode

  • Burette, volumetric flasks, pipettes, and beakers

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried KHP into a beaker.

    • Dissolve it in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

    • Perform the titration in triplicate and calculate the exact normality of the HClO₄ solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 150 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the calibrated pH electrode into the solution and ensure the stirrer is functioning smoothly.

    • Titrate the sample solution with the standardized 0.1 N perchloric acid. Record the titrant volume and the corresponding potential (mV).

    • Continue the titration past the equivalence point, which is observed as a sharp inflection in the mV reading.

    • The equivalence point is determined by finding the maximum of the first derivative of the titration curve (ΔmV/ΔV).

  • Calculation of Purity:

    Purity (%) = (V × N × MW) / (W × 1000) × 100

    Where:

    • V = Volume of HClO₄ titrant used at the equivalence point (mL)

    • N = Normality of the standardized HClO₄ solution (mol/L)

    • MW = Molecular weight of this compound (115.22 g/mol )

    • W = Weight of the sample (g)

Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Standardize 0.1N HClO4 with KHP D Titrate with standardized HClO4 using a potentiometric titrator A->D B Accurately weigh This compound sample C Dissolve sample in Glacial Acetic Acid B->C C->D E Record mV readings vs. volume of titrant added D->E F Plot titration curve (mV vs. Volume) E->F G Determine equivalence point (maximum of first derivative) F->G H Calculate purity (%) using the titration formula G->H I I H->I Final Result

Caption: Experimental workflow for purity analysis by titration.

Alternative Methods for Purity Determination

While titration provides an accurate measure of the total amine content, it is not specific and cannot distinguish between the target amine and other basic impurities. Chromatographic methods offer this specificity.

Method 2: Gas Chromatography (GC-FID)

Gas chromatography is an ideal technique for analyzing volatile compounds like this compound. It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. Due to the polar nature of amines, a base-deactivated column is often necessary to achieve good peak symmetry.[2]

Experimental Protocol: GC-FID

Objective: To separate and quantify this compound and its volatile impurities.

Materials and Reagents:

  • This compound sample and reference standard

  • Methanol (B129727) or another suitable solvent, HPLC grade

  • Helium or Nitrogen, high purity carrier gas

  • Hydrogen and Air, high purity for FID

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and FID.

  • Column: A base-deactivated column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (Helium)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 1000 µg/mL). From this, create a series of calibration standards by serial dilution (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol to a final concentration within the calibration range.

  • Analysis: Inject the calibration standards followed by the sample solutions into the GC.

  • Calculation of Purity: Identify the peak corresponding to this compound based on its retention time. Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, use the calibration curve generated from the standards.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their interaction with a stationary phase as they are carried through by a liquid mobile phase. For a simple aliphatic amine without a strong UV chromophore, detection can be challenging.[3] This can be overcome by:

  • Derivatization: Reacting the amine with a UV-active or fluorescent labeling agent.[4][5]

  • Universal Detectors: Using detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[6][7]

Experimental Protocol: HPLC with Derivatization and UV Detection

Objective: To quantify the purity of this compound after derivatization.

Materials and Reagents:

  • This compound sample and reference standard

  • Derivatizing agent (e.g., Dansyl chloride)

  • Acetonitrile and Water, HPLC grade

  • Buffer (e.g., Sodium bicarbonate buffer, pH 9)

  • Trifluoroacetic acid (TFA) or Formic acid

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Dependent on the derivatizing agent (e.g., 340 nm for dansyl derivatives).

  • Injection Volume: 10 µL

Procedure:

  • Derivatization:

    • To a solution of the sample or standard in a suitable solvent, add the sodium bicarbonate buffer to adjust the pH.

    • Add an excess of Dansyl chloride solution (in acetone).

    • Heat the mixture (e.g., 60 °C for 30 minutes) to complete the reaction.

    • Quench the reaction if necessary.

  • Standard and Sample Preparation: Prepare calibration standards and sample solutions and derivatize them using the same procedure.

  • Analysis: Inject the derivatized standards and samples into the HPLC system.

  • Calculation of Purity: Create a calibration curve by plotting the peak area against the concentration of the derivatized standards. Determine the concentration of the derivatized amine in the sample from this curve and calculate the purity of the original material.

Comparative Analysis

The choice of analytical method depends on the specific requirements of the analysis, such as the need for specificity, available equipment, and cost considerations.[1]

Quantitative Data Summary
ParameterNon-Aqueous TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Acid-base neutralizationVolatility & partitioningPolarity & partitioning
Specificity Low (measures total basicity)High (separates volatile impurities)High (separates non-volatile impurities)
Precision Very High (<0.2% RSD feasible)[8]High (<1% RSD typical)High (<1% RSD typical)
Accuracy High (for total base content)[9]High (with proper calibration)High (with proper calibration)
Sensitivity (LOD/LOQ) ppm to % levelLow ppm to ppb levelppm to ppb level (highly dependent on derivatization)
Analysis Time ~15-20 minutes per sample~15-30 minutes per sample~20-40 minutes per sample (plus derivatization)
Cost per Sample LowModerateModerate to High
Equipment Cost LowHighHigh
Complexity Low to ModerateHighHigh

Method Selection Logic

G cluster_criteria Decision Criteria cluster_methods Recommended Method A Analytical Need: Purity of this compound B Need to quantify specific impurities? A->B C Is the primary goal a quick assay of total amine content? A->C D Are impurities expected to be volatile? B->D Yes G HPLC B->G No (Non-volatile impurities) E Titration C->E Yes F GC-FID D->F Yes D->G No

Caption: Logical guide for selecting the appropriate analytical method.

Conclusion

The quantitative analysis of this compound purity can be effectively performed by several methods, each with distinct advantages.

  • Non-Aqueous Potentiometric Titration stands out as a rapid, inexpensive, and highly precise method for determining the total purity based on the amine's basicity.[1][8] It is exceptionally well-suited for routine quality control where the primary concern is the overall assay value.

  • Gas Chromatography (GC-FID) offers high specificity and is the method of choice when the identification and quantification of volatile impurities are necessary.

  • High-Performance Liquid Chromatography (HPLC) provides excellent specificity for a broader range of impurities, including non-volatile ones. However, it often requires a derivatization step for this class of compound, adding complexity to the procedure.[4]

Ultimately, the selection of the most appropriate technique hinges on a careful evaluation of the analytical goals, the nature of potential impurities, and the resources available. For many applications, titration serves as a primary, robust method for purity assessment, with chromatographic techniques employed for more detailed impurity profiling and validation.[1]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-n-propyl-1-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of novel chemical entities is fundamental to the integrity of preclinical and clinical studies. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 2-Methyl-n-propyl-1-propanamine: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document outlines a framework for the cross-validation of these methods, presenting typical performance characteristics and detailed experimental protocols based on established methodologies for the analysis of structurally similar aliphatic amines.

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process, with each technique offering a unique balance of sensitivity, selectivity, and throughput. The following table summarizes representative performance data for the quantification of this compound using HPLC, GC-MS, and LC-MS/MS. These values are derived from literature on the analysis of analogous aliphatic amines and serve as a baseline for method development and cross-validation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV or fluorescence detection.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Separation by HPLC followed by highly selective and sensitive detection using tandem mass spectrometry.
Derivatization Often required to introduce a chromophore or fluorophore for detection (e.g., OPA, FMOC).May be required to improve volatility and peak shape (e.g., silylation, acylation).Not typically required, direct analysis is usually possible.
Linearity (r²) > 0.995> 0.99> 0.999
Accuracy (% Recovery) 90-110%85-115%95-105%
Precision (%RSD) < 15%< 15%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL rangepg/mL to ng/mL range
Matrix Effect Potential for interference from co-eluting compounds.High selectivity from mass spectral data reduces matrix effects.Can be susceptible to ion suppression or enhancement, requires careful optimization.
Sample Throughput Moderate to HighLowerHigh

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful implementation and cross-validation of analytical methods. The following sections provide generalized methodologies for the analysis of this compound using HPLC, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is based on the derivatization of the primary amine group of this compound to introduce a fluorescent tag, allowing for sensitive detection.

Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by diluting the stock solution. Prepare unknown samples by dissolving them in the same solvent.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution in a borate (B1201080) buffer (pH 9.0), add 100 µL of a 1 mg/mL solution of o-phthalaldehyde (B127526) (OPA) in acetonitrile (B52724).

    • Vortex the mixture and allow it to react at room temperature for 2 minutes.

    • Add 50 µL of 0.1 M HCl to stop the reaction.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Instrumentation:

  • HPLC System: A system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25-30 min: 80% to 20% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds. Derivatization may be employed to improve chromatographic performance.

Sample Preparation and Derivatization (Silylation):

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, hexane). Create a series of calibration standards.

  • Solvent Evaporation: Transfer a known volume (e.g., 100 µL) of the standard or sample solution to a clean, dry reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Silylation: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried residue.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Injection: Allow the vial to cool to room temperature before injecting a 1 µL aliquot into the GC.

Instrumentation:

  • GC System: A gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature: 60°C, hold for 2 minutes. Ramp: Increase to 250°C at a rate of 10°C/minute. Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

Instrumentation:

  • LC System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • MS/MS System:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be determined.

Visualization of Workflows and Relationships

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the cross-validation workflow and the principles of each analytical method.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation cluster_crossval Cross-Validation cluster_analysis Data Analysis MethodA Method A (e.g., HPLC) ValidationA Full Validation of Method A MethodA->ValidationA MethodB Method B (e.g., GC-MS) ValidationB Full Validation of Method B MethodB->ValidationB MethodC Method C (e.g., LC-MS/MS) ValidationC Full Validation of Method C MethodC->ValidationC CrossValAB Cross-Validate A vs B ValidationA->CrossValAB CrossValAC Cross-Validate A vs C ValidationA->CrossValAC ValidationB->CrossValAB CrossValBC Cross-Validate B vs C ValidationB->CrossValBC ValidationC->CrossValAC ValidationC->CrossValBC DataAnalysis Statistical Comparison of Results CrossValAB->DataAnalysis CrossValAC->DataAnalysis CrossValBC->DataAnalysis

Cross-validation workflow for analytical methods.

AnalyticalPrinciples cluster_hplc HPLC cluster_gcms GC-MS cluster_lcmsms LC-MS/MS HPLC_Sample Sample Injection HPLC_Column Chromatographic Separation (Liquid Phase) HPLC_Sample->HPLC_Column HPLC_Detection UV/Fluorescence Detection HPLC_Column->HPLC_Detection GCMS_Sample Sample Injection & Vaporization GCMS_Column Chromatographic Separation (Gas Phase) GCMS_Sample->GCMS_Column GCMS_MS Mass Spectrometry Detection GCMS_Column->GCMS_MS LCMSMS_Sample Sample Injection LCMSMS_LC Chromatographic Separation (Liquid Phase) LCMSMS_Sample->LCMSMS_LC LCMSMS_MSMS Tandem Mass Spectrometry (MS/MS) Detection LCMSMS_LC->LCMSMS_MSMS

Principles of the compared analytical methods.

A Comparative Guide to the Applications of Branched Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Branched primary amines are a pivotal class of organic compounds, distinguished by the presence of an amino group (-NH₂) attached to a secondary or tertiary carbon atom. This structural feature imparts unique steric and electronic properties that differentiate them from their linear counterparts. These properties have led to their widespread use as critical components in pharmaceuticals, versatile catalysts in asymmetric synthesis, and robust building blocks in polymer science. Their distinct three-dimensional architecture is often the key to enhanced performance and novel functionalities.

This guide provides a comparative analysis of branched primary amines across their major application areas, supported by experimental data and detailed protocols to inform researchers, scientists, and professionals in drug development.

Asymmetric Catalysis

In asymmetric organocatalysis, the steric hindrance provided by branched primary amines is a powerful tool for controlling stereoselectivity. Chiral branched amines can form transient chiral enamines or iminium ions with substrates, creating a sterically defined environment that directs the approach of a reactant to one face of the molecule, resulting in a high preference for one enantiomer. This is particularly evident when compared to less hindered or linear amine catalysts.

Performance Comparison: Branched vs. Less-Branched Amine Catalysts in Michael Addition

The conjugate addition of aldehydes to nitroalkenes is a key C-C bond-forming reaction. The data below compares the efficacy of different types of chiral amine catalysts, highlighting the superior performance of catalysts with more defined steric bulk near the active site.

CatalystCatalyst TypeStructureYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-ProlineSecondary Amine (less branched)Cyclic10-22
(S)-DiphenylprolinolSecondary Amine (branched)Prolinol Derivative29-95
(S)-Diphenylprolinol TMS Ether Secondary Amine (highly branched) Prolinol Silyl (B83357) Ether 82 94:6 99

Data synthesized from a comparative study on organocatalysts for the Michael addition of propanal to nitrostyrene.

Key Observations:

  • Simple amino acids like L-proline show low yield and stereoselectivity in this transformation.

  • Introducing bulky diphenyl groups (Diphenylprolinol) dramatically increases the enantiomeric excess.

  • Further increasing the steric hindrance by converting the alcohol to a bulky trimethylsilyl (B98337) (TMS) ether results in excellent yields, diastereoselectivity, and near-perfect enantioselectivity. This demonstrates that increased branching and steric bulk around the catalytic nitrogen are directly correlated with higher stereocontrol.

Experimental Workflow & Catalytic Cycle

The general workflow for an asymmetric synthesis experiment involves careful setup, execution, and analysis. The catalytic cycle for secondary amine-catalyzed reactions proceeds through an enamine intermediate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine aldehyde, nitroalkene, and chiral amine catalyst in a suitable solvent react Stir at specified temperature for a defined time (e.g., 1-24h) prep->react Execute Reaction workup Quench reaction and remove solvent react->workup Isolate Product purify Purify crude product via silica (B1680970) gel column chromatography workup->purify dr Determine diastereomeric ratio (¹H NMR Spectroscopy) purify->dr Analyze Stereochemistry ee Determine enantiomeric excess (Chiral HPLC) dr->ee

Fig. 1: General workflow for a chiral amine-catalyzed asymmetric synthesis.

enamine_cycle catalyst Chiral Branched Amine Catalyst (R₂NH) enamine Nucleophilic Enamine Intermediate catalyst->enamine + Carbonyl - H₂O carbonyl Aldehyde/ Ketone carbonyl->enamine adduct Iminium Adduct enamine->adduct + Electrophile adduct->catalyst Regenerates Catalyst product Chiral Product adduct->product + H₂O (Hydrolysis) electrophile Electrophile (e.g., Nitroalkene) electrophile->adduct

Fig. 2: Enamine catalysis cycle for asymmetric functionalization of carbonyls.

Detailed Experimental Protocol: Asymmetric Michael Addition

This protocol describes the asymmetric Michael addition of propanal to (E)-β-nitrostyrene using a chiral diphenylprolinol silyl ether catalyst.

  • Catalyst Preparation: To a solution of (S)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) in dry dichloromethane (B109758) (DCM, 0.2 M), add triethylamine (B128534) (1.5 eq) and trimethylsilyl chloride (1.2 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl ether catalyst, which can be used without further purification.

  • Michael Addition: In a dry vial, dissolve the chiral diphenylprolinol silyl ether catalyst (0.1 eq, 10 mol%) and benzoic acid (0.1 eq) in chloroform (B151607) (0.5 M). Add propanal (10 eq) to the solution and cool the mixture to 4 °C.

  • Reaction Execution: Add (E)-β-nitrostyrene (1.0 eq) to the cooled solution. Stir the reaction mixture vigorously at 4 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion (typically 1-2 hours), concentrate the reaction mixture directly under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired γ-nitro aldehyde product.

  • Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H column).

Pharmaceuticals and Agrochemicals: Structure-Activity Relationships (SAR)

Branched primary amines are ubiquitous structural motifs in a vast number of pharmaceuticals and agrochemicals. The branching at the α-carbon can significantly influence a molecule's biological activity by:

  • Modulating Receptor Binding: The specific three-dimensional shape of a branched amine can enhance its fit into the binding pocket of a target protein or enzyme, leading to higher potency.

  • Improving Physicochemical Properties: Branching can affect properties like solubility and lipophilicity. While primary amines generally enhance water solubility, alkyl branching can fine-tune the hydrophobic/hydrophilic balance, which is crucial for membrane permeability and oral bioavailability.

  • Altering Metabolism: Steric hindrance from branching can shield the amine group or adjacent sites from metabolic enzymes, potentially increasing the drug's half-life.

Comparative Analysis: Impact of Branching on Biological Activity

Structure-activity relationship (SAR) studies on β-adrenergic receptor ligands (beta-blockers) provide a classic example of the importance of branching.

CompoundAmine StructureKey Structural FeatureRelative β-blocking Potency
Ethanolamine AnalogPrimary, LinearUnsubstituted N-terminusLow
Isoproterenol AnalogSecondary, Branched N-isopropyl groupHigh (Agonist)
PropranololSecondary, Branched N-isopropyl group on oxypropanolamineHigh (Antagonist)
TertatololSecondary, Highly Branched N-tert-butyl groupVery High (Antagonist)

Data synthesized from SAR studies on β-receptor ligands.

Key Observations:

  • A secondary amine is essential for high activity at β-receptors.

  • Potency is significantly conferred by a branched alkyl group (isopropyl or tert-butyl) on the nitrogen atom. Increasing the branching from isopropyl to the more sterically demanding tert-butyl group often leads to higher antagonist potency. This highlights a clear SAR where branching is critical for optimal interaction with the receptor.

Logical Relationship: SAR in Drug Design

The process of lead optimization in drug design often involves systematically modifying a molecule's structure, such as introducing branching, to improve its therapeutic profile.

sar_logic cluster_structure Structural Modification cluster_properties Physicochemical & Steric Effects cluster_outcome Biological Outcome start Linear Amine (Lead Compound) mod Introduce Branching (e.g., α-methyl, isopropyl) start->mod Synthesize Analog p1 Increase Steric Hindrance mod->p1 Changes Properties p2 Modify Lipophilicity & Solubility mod->p2 Changes Properties p3 Alter Basicity (pKa) mod->p3 Changes Properties o1 Enhanced Receptor Binding (Improved Potency) p1->o1 Influences Activity o2 Improved ADME Profile (Absorption, Distribution, Metabolism, Excretion) p1->o2 Influences Activity o3 Reduced Off-Target Effects (Increased Selectivity) p1->o3 Influences Activity p2->o1 Influences Activity p2->o2 Influences Activity p2->o3 Influences Activity p3->o1 Influences Activity p3->o2 Influences Activity p3->o3 Influences Activity

Fig. 3: Structure-Activity Relationship (SAR) logic for introducing branching.

Detailed Experimental Protocol: Synthesis of a Branched Primary Amine via Reductive Amination

Reductive amination is one of the most common and versatile methods for synthesizing branched primary amines from ketones.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the ketone (e.g., cyclohexanone, 1.0 eq) and ethanol (B145695) (5 mL per mmol of ketone).

  • Amine Source: Add a source of ammonia. A convenient method is to use ammonium (B1175870) acetate (NH₄OAc, 10 eq) as it also serves as a mild acid catalyst for imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the flask in an ice bath (0 °C). Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq), portion-wise over 15 minutes. These reagents selectively reduce the imine in the presence of the unreacted ketone.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent. Then, make the solution basic (pH ~12) by adding aqueous NaOH (e.g., 6 M).

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude branched primary amine (e.g., cyclohexylamine). The product can be further purified by distillation or chromatography if necessary.

Polymer Science

In polymer science, branched primary amines, particularly diamines, are used as monomers and curing agents for resins like epoxies. The branching of the amine has a profound impact on the final properties of the cross-linked polymer network.

  • Linear Amines: Tend to form more ordered and flexible polymer chains, which can lead to materials with higher toughness but lower thermal stability.

  • Branched Amines: Introduce kinks and defects in the polymer network. This disruption of chain packing reduces crystallinity and can lower the glass transition temperature (Tg) compared to a linear analog of similar molecular weight. However, the branching can also create a more rigid, three-dimensional network, potentially increasing the material's modulus and hardness.

Performance Comparison: Branched vs. Linear Diamines as Epoxy Curing Agents

This table compares the thermomechanical properties of an epoxy resin (DGEBA) cured with a linear diamine versus a branched diamine.

Curing AgentStructureTypeGlass Transition Temp. (Tg)Flexural Modulus (GPa)
EthylenediamineH₂N-CH₂-CH₂-NH₂Linear~120 °C2.8
Isophorone (B1672270) diamine (structure with cycloaliphatic branching)Branched (Cycloaliphatic) ~155 °C 3.2

Representative data synthesized from literature on epoxy curing agents.

Key Observations:

  • The branched, cycloaliphatic structure of isophorone diamine creates a more rigid and sterically hindered network compared to the flexible linear ethylenediamine.

  • This increased rigidity leads to a significantly higher glass transition temperature (Tg), indicating better thermal stability.

  • The flexural modulus is also higher, signifying a stiffer and harder material. This illustrates the trade-off where branching can enhance thermal and mechanical rigidity at the potential expense of flexibility.

Polymer Curing Workflow

The process of creating a thermoset polymer using an amine curing agent involves mixing, curing, and post-curing stages to achieve the final material properties.

polymer_curing cluster_mixing Component Mixing cluster_curing Curing Process cluster_postcure Post-Curing cluster_testing Material Testing mix Combine epoxy resin (Part A) with amine curing agent (Part B) in stoichiometric ratio cure Pour into mold and cure at specified temperature (e.g., room temp or elevated) mix->cure Initiate Cross-linking gel Gelation: Liquid to solid transition cure->gel vit Vitrification: Glassy solid formation gel->vit post Heat sample above Tg to complete cross-linking and maximize properties vit->post Enhance Properties dma Dynamic Mechanical Analysis (to determine Tg, Modulus) post->dma Characterize Material tensile Tensile/Flexural Testing (to determine strength, stiffness) post->tensile Characterize Material

Fig. 4: Workflow for curing and testing epoxy resins with amine hardeners.

assessing the environmental impact of 2-Methyl-n-propyl-1-propanamine versus alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Environmental Impact Assessment of Amine Bases in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and manufacturing, the selection of reagents plays a pivotal role not only in the efficiency of synthetic routes but also in the overall environmental footprint of the process.[1] Amine bases are ubiquitous in organic synthesis, utilized as acid scavengers, catalysts, and reagents. This guide provides a comparative environmental impact assessment of 2-Methyl-n-propyl-1-propanamine and two common alternatives, Triethylamine (TEA) and Diisopropylethylamine (DIPEA), focusing on key ecotoxicological and biodegradability metrics relevant to researchers and drug development professionals.[2][3]

Comparative Ecotoxicity and Environmental Fate

The environmental impact of a chemical is largely determined by its persistence, bioaccumulation potential, and toxicity (PBT) to aquatic and terrestrial organisms. While specific data for this compound is sparse, its properties can be inferred from similar aliphatic amines. The following table summarizes key environmental data for this compound and its common alternatives.

ParameterThis compound (N-Propylisobutylamine)Triethylamine (TEA)Diisopropylethylamine (DIPEA)
Chemical Structure C₈H₁₉NC₆H₁₅NC₈H₁₉N
Molecular Weight 129.24 g/mol 101.19 g/mol 129.24 g/mol
log Pow (Octanol/Water Partition Coefficient) 2.6 (estimated)1.45[4]2.8 (estimated)
Aquatic Toxicity (Fish) Data not availableLC50 (Oryzias latipes, 48h): 50.7 mg/L[4]Data not available
Aquatic Toxicity (Invertebrates) Data not availableEC50 (Water Flea, 48h): 200 mg/L[4]Harmful to aquatic life[5][6]
Biodegradability Expected to be poorly biodegradablePersistence is unlikely[4]Not readily biodegradable
Key Hazard Statements Corrosive, FlammableHighly flammable, Causes severe skin burns and eye damage, Harmful to aquatic organisms[4]Highly flammable, Harmful if swallowed, Toxic if inhaled, Causes serious eye damage[7][8]

Note: Data for this compound and DIPEA are limited in publicly available literature. Estimates are based on structurally similar compounds. LC50/EC50 values represent the concentration lethal/effective for 50% of the test population.

Discussion of Environmental Impact
  • Triethylamine (TEA) is widely used but is classified as harmful to aquatic organisms.[4][9] Its relatively low log Pow of 1.45 suggests a lower potential for bioaccumulation compared to the more lipophilic alternatives.[4] While its persistence is considered unlikely, its aquatic toxicity necessitates careful waste stream management.[4] Human exposure can cause severe irritation to the eyes, skin, and respiratory system.[10][11]

  • Diisopropylethylamine (DIPEA) , often referred to as Hünig's base, is a non-nucleophilic base. Its higher estimated log Pow suggests a greater potential for bioaccumulation than TEA. It is also classified as harmful to aquatic life, with the potential for long-term adverse effects.[5][6] DIPEA is toxic if inhaled and causes severe eye and skin damage.[7][8]

  • This compound , a secondary amine, is structurally similar to DIPEA. Its environmental profile is not well-documented, but its higher lipophilicity (estimated log Pow 2.6) compared to TEA suggests it may have a greater tendency to partition into organic matter in the environment and potentially bioaccumulate. Branched amines are often less readily biodegradable than their linear counterparts.

Experimental Protocols: Assessing Ready Biodegradability

A key metric for environmental persistence is "ready biodegradability," often assessed using standardized tests like the OECD 301 series.[12] The Manometric Respirometry Test (OECD 301F) is a common method.[13][14]

Principle of the OECD 301F Test: This method determines the degree of biodegradation by measuring the oxygen consumed by a microbial inoculum in a closed respirometer.[13] The test substance is introduced as the sole source of organic carbon into a mineral medium inoculated with activated sludge from a wastewater treatment plant.[14] The oxygen uptake is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches ≥ 60% biodegradation within this period.[15]

Brief Methodology:

  • Preparation: A known concentration of the test substance (e.g., 100 mg/L) is added to a mineral salt medium.[13][15]

  • Inoculation: The medium is inoculated with a small volume of activated sludge, typically corresponding to a concentration of 30 mg Total Suspended Solids (TSS) per liter.[14]

  • Incubation: The mixture is placed in sealed flasks at a constant temperature (e.g., 22 ± 2°C) in the dark and stirred continuously for 28 days.[12][14] A substance to absorb CO2, such as potassium hydroxide, is placed in a separate compartment within the flask.[13]

  • Measurement: Oxygen consumption is determined by measuring the pressure decrease inside the flasks using a manometer.[12][14]

  • Controls: Parallel tests are run with a blank (inoculum only) to measure endogenous respiration and with a readily biodegradable reference substance (e.g., sodium benzoate) to validate the activity of the microbial inoculum.[12]

  • Calculation: The biodegradation percentage is calculated based on the net oxygen consumption of the test substance relative to its ThOD.

Visualizing Workflows and Concepts

To better illustrate the processes and considerations involved in environmental assessment, the following diagrams are provided.

G cluster_0 Environmental Impact Assessment Framework Synthesis Chemical Synthesis & Use Release Environmental Release (Wastewater, Emissions) Synthesis->Release Process Effluents Fate Environmental Fate (Persistence, Transport) Release->Fate Distribution Exposure Exposure Assessment (PEC) Fate->Exposure Concentration Risk Risk Characterization (PEC/PNEC Ratio) Exposure->Risk Effects Ecotoxicity Effects (PNEC) Effects->Risk

Caption: Logical flow of an environmental risk assessment.

G cluster_1 OECD 301F Experimental Workflow Prep Prepare Mineral Medium + Test Substance (100 mg/L) Inoc Inoculate with Activated Sludge (30 mg/L) Prep->Inoc Setup Add CO2 Absorbent & Seal in Respirometer Flasks Inoc->Setup Incubate Incubate at 22°C for 28 days with Stirring Setup->Incubate Measure Monitor Pressure Change (O2 Consumption) Incubate->Measure Calculate Calculate % Biodegradation vs. ThOD Measure->Calculate

Caption: Workflow for the OECD 301F biodegradability test.

Moving Towards Greener Alternatives

The principles of green chemistry encourage the use of less hazardous and more sustainable reagents.[16][17][18] For amine bases, this involves considering not just their function but their entire lifecycle.

Strategies for Mitigation and Improvement:

  • Process Optimization: Minimizing the excess of amine base used and implementing robust recycling or recovery protocols can significantly reduce the environmental load.

  • Alternative Catalysis: In some applications, traditional amine bases can be replaced by solid-supported catalysts or enzymatic processes, which can be more easily separated and reused, minimizing waste.[19]

  • Renewable Feedstocks: Research into synthesizing amines from renewable, bio-based sources is an active area that promises to reduce the reliance on petrochemical feedstocks.[19][20]

  • Solvent Choice: Using greener solvents like water, supercritical fluids, or bio-derived solvents in conjunction with these bases can further reduce the overall environmental impact of a synthetic step.[16][18]

For drug development professionals, conducting an environmental risk assessment early in the development process is crucial.[2][21] This proactive approach allows for the selection of synthetic routes and reagents that are not only efficient but also align with sustainability goals, ultimately leading to safer and more environmentally responsible pharmaceutical production.[1][22]

References

cost-benefit analysis of different synthetic routes to N-propylisobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of the two primary synthetic routes to N-propylisobutylamine: reductive amination and direct alkylation. The selection of an optimal synthetic pathway is crucial in chemical research and drug development, directly impacting production costs, efficiency, and environmental footprint. This document presents a detailed comparison of these methods, supported by experimental data, to aid in making informed decisions for the synthesis of this key secondary amine.

At a Glance: Comparison of Synthetic Routes

MetricReductive AminationDirect Alkylation
Overall Yield High (estimated >85%)Moderate to Low (variable)
Cost of Starting Materials LowerHigher
Reaction Specificity High (minimal side products)Low (risk of over-alkylation)
Process Simplicity One-pot synthesis possibleOften requires purification
Safety & Environment Benign reagents and byproductsUse of hazardous alkyl halides

Route 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of amines.[1][2] This one-pot reaction involves the formation of an imine intermediate from the reaction of a carbonyl compound (isobutyraldehyde) with a primary amine (propylamine), followed by in-situ reduction to the desired secondary amine (N-propylisobutylamine).[1][3]

Reaction:

Isobutyraldehyde (B47883) + Propylamine (B44156) --(Reducing Agent)--> N-propylisobutylamine

Experimental Protocol

A general procedure for the reductive amination to yield N-propylisobutylamine is as follows:

  • To a solution of isobutyraldehyde (1.0 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or methanol), propylamine (1.0-1.2 equivalents) is added.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • A reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise.[1]

  • The reaction is stirred at room temperature until completion (typically monitored by TLC or GC-MS).

  • The reaction is quenched with an aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification, if necessary, can be performed by flash column chromatography.

Cost-Benefit Analysis
FactorAnalysis
Cost The starting materials, isobutyraldehyde and propylamine, are relatively inexpensive. Sodium triacetoxyborohydride is a moderately priced reducing agent. The overall cost is generally lower compared to direct alkylation due to higher yields and less complex purification.
Yield & Purity Reductive amination typically provides high yields of the desired secondary amine, often exceeding 85%, with high purity and minimal formation of byproducts.[1]
Safety The reagents used are generally less hazardous than those in direct alkylation. Sodium triacetoxyborohydride is a stable and mild reducing agent.
Environmental Impact The reaction can be performed in environmentally friendly solvents, and the byproducts are generally benign.

Route 2: Direct Alkylation

Direct alkylation involves the reaction of a primary amine (propylamine) with an alkyl halide (isobutyl bromide) to form the secondary amine.[4] While seemingly straightforward, this method is often plagued by a lack of selectivity, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. This occurs because the product secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation.[4]

Reaction:

Propylamine + Isobutyl Bromide --> N-propylisobutylamine + HBr

Experimental Protocol

A general procedure for the direct alkylation to yield N-propylisobutylamine is as follows:

  • Propylamine (1.0 equivalent) is dissolved in a suitable solvent (e.g., DMF or acetonitrile).

  • A base (e.g., potassium carbonate or triethylamine, 2.0 equivalents) is added to neutralize the HBr formed during the reaction.

  • Isobutyl bromide (1.0-1.1 equivalents) is added dropwise to the mixture.

  • The reaction is stirred, potentially with heating, until the starting materials are consumed (monitored by TLC or GC-MS).

  • The reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated, and the crude product is purified by distillation or column chromatography to separate the desired secondary amine from unreacted starting materials and over-alkylation products.

Cost-Benefit Analysis
FactorAnalysis
Cost While propylamine is inexpensive, isobutyl bromide is a more costly reagent. The primary cost driver for this route is often the extensive purification required to isolate the desired product from a mixture of primary, secondary, tertiary, and quaternary amines.
Yield & Purity The yield of the desired secondary amine can be variable and is often moderate to low. Significant amounts of over-alkylated products are common, leading to lower purity of the crude product and necessitating extensive purification.
Safety Alkyl halides like isobutyl bromide are hazardous and require careful handling. They are alkylating agents and potential mutagens.
Environmental Impact The use of halogenated compounds and the potential for generating mixed waste streams from purification can increase the environmental impact of this route.

Conclusion and Recommendation

Based on this analysis, reductive amination is the recommended synthetic route for the preparation of N-propylisobutylamine. This method offers significant advantages in terms of higher yields, greater selectivity, lower cost of starting materials, and a more favorable safety and environmental profile compared to direct alkylation. The one-pot nature of reductive amination also simplifies the experimental procedure, making it a more efficient and practical choice for both laboratory-scale synthesis and potential scale-up operations.

Visualizing the Synthetic Decision Pathway

Cost_Benefit_Analysis cluster_start Start: Synthesis of N-propylisobutylamine cluster_routes Available Synthetic Routes cluster_analysis Cost-Benefit Analysis cluster_decision Recommendation start Choose Synthetic Route reductive_amination Reductive Amination start->reductive_amination direct_alkylation Direct Alkylation start->direct_alkylation ra_analysis High Yield High Purity Lower Cost Safer Reagents reductive_amination->ra_analysis da_analysis Low/Moderate Yield Mixture of Products Higher Cost Hazardous Reagents direct_alkylation->da_analysis recommendation Recommended Route: Reductive Amination ra_analysis->recommendation da_analysis->recommendation

Caption: A flowchart illustrating the decision-making process for selecting a synthetic route to N-propylisobutylamine based on a cost-benefit analysis.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Methyl-n-propyl-1-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2-Methyl-n-propyl-1-propanamine. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for the product in use, and to adhere to all applicable federal, state, and local regulations.

Immediate Safety and Hazard Assessment

This compound is a hazardous chemical that requires careful handling and disposal. Based on its GHS classification, it presents multiple risks that dictate its management as regulated hazardous waste.[1]

Primary Hazards:

  • Flammability: The compound is a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4] All equipment used during handling and disposal must be properly grounded to prevent static discharge.[3]

  • Corrosivity: It causes severe skin burns and eye damage.[1] Appropriate Personal Protective Equipment (PPE) is mandatory.

  • Toxicity: The substance is harmful if swallowed and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Safety goggles and a face shield.

  • A lab coat or chemical-resistant apron.

  • Use only in a well-ventilated area or a chemical fume hood.[5]

Quantitative Hazard and Physical Data

The following table summarizes the key hazard classifications and physical properties for this compound, which inform the disposal protocol.

PropertyValueReference
Molecular Formula C₇H₁₇N[1]
Molecular Weight 115.22 g/mol [1]
GHS Hazard Codes H226: Flammable liquid and vaporH302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation[1]
Hazard Categories Flammable Liquids (Category 3)Acute Toxicity, Oral (Category 4)Skin Corrosion/Irritation (Category 1B)[1]

Operational Disposal Plan: Step-by-Step Protocol

The disposal of this compound must follow a strict, documented procedure to ensure safety and regulatory compliance. The primary method of disposal is through a licensed hazardous waste disposal company.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

Step 1: Waste Segregation

Proper segregation is the first and most critical step to prevent dangerous chemical reactions.[5][7]

  • Isolate Amine Waste: Collect this compound waste in a dedicated container.

  • Avoid Mixing: Do not mix amine waste with other chemical waste streams, particularly:

    • Acids

    • Oxidizing agents

    • Halogenated solvents[7]

    • Other incompatible materials[5]

  • Contaminated Materials: Any materials contaminated with this chemical (e.g., pipette tips, absorbent pads, gloves) must also be treated as hazardous waste and collected separately from non-hazardous trash.

Step 2: Waste Containment

Choose a container that is compatible with the chemical and will not degrade.[5][7]

  • Container Type: Use a clearly marked, sealable, and robust container. Often, the original product container is a suitable choice.[7] Ensure the container is in good condition.[8]

  • Closure: The container must be kept tightly sealed at all times, except when adding waste.[5][9] This prevents the release of flammable and irritating vapors.

Step 3: Labeling

Accurate labeling is a strict regulatory requirement for cradle-to-grave waste management.[10][11]

  • Required Information: The waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE ".[8][9]

    • The full chemical name: "This compound ".

    • The specific hazards (e.g., "Flammable," "Corrosive," "Toxic").

    • The accumulation start date (the date the first drop of waste was added).[9]

    • The name of the principal investigator or lab manager.

Step 4: Storage (Satellite Accumulation Area)

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.

  • Location: Store the sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Incompatibles: Ensure the storage area is free from incompatible chemicals, especially acids and oxidizers.[5]

Step 5: Arrange for Disposal
  • Contact EHS: When the container is nearly full or has been in accumulation for the maximum allowed time per your institution's policy, contact your Environmental Health and Safety (EHS) office to schedule a pickup.[6]

  • Professional Disposal: The EHS department will arrange for the transport and final disposal of the waste via a licensed hazardous waste management company.[5][6] The ultimate disposal method for this type of chemical waste is typically high-temperature incineration.[13]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_lab Laboratory Procedures cluster_ehs EHS & Final Disposal A Waste Generation (this compound) B Step 1: Segregate Waste (Keep Amine Waste Separate) A->B C Step 2: Use Compatible Container (Tightly Sealed) B->C D Step 3: Label Container ('HAZARDOUS WASTE' & Contents) C->D E Step 4: Store in SAA (Cool, Ventilated, Secure Area) D->E F Step 5: Schedule Waste Pickup (Contact EHS Office) E->F Handover G Transport by Authorized Personnel F->G H Final Disposal (e.g., High-Temperature Incineration) G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Methyl-n-propyl-1-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 2-Methyl-n-propyl-1-propanamine.

This document provides critical safety and logistical information for the handling of this compound (CAS: 39190-66-4). Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.

Hazard Summary

This compound is a flammable, corrosive, and irritating aliphatic amine.[1] Key hazards include:

  • Flammability: Flammable liquid and vapor.[1]

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Toxicity: Harmful if swallowed.[1]

  • Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical to ensure the appropriate level of PPE is used. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical splash goggles and face shieldGoggles must meet ANSI Z.87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or heavy-duty Nitrile), flame-resistant lab coat, and closed-toe shoes.Consult the glove manufacturer's chemical resistance guide. Disposable nitrile gloves are suitable for short-term splash protection only and should be changed immediately upon contact.[2] Long pants and shoes that fully cover the foot are mandatory.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.If a fume hood is not available or if there is a risk of generating significant vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[3] In situations with suspected high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[4]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not inhale vapors or mists.

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and explosion-proof equipment.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers in a corrosive-resistant location.

  • Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

  • Store in a locked cabinet or a secure area accessible only to authorized personnel.

Emergency Procedures

Emergency SituationProcedure
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spills Evacuate the area and eliminate all ignition sources. Ventilate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste in a designated, compatible, and properly labeled container. The container should be kept tightly closed.

    • Do not mix amine waste with other chemical waste streams to prevent hazardous reactions.[5]

  • Storage of Waste:

    • Store waste containers in a cool, well-ventilated area away from heat and incompatible materials.[5]

  • Disposal:

    • Dispose of the hazardous waste through a licensed and approved hazardous waste disposal company.[5]

    • Do not dispose of this chemical down the drain or in the regular trash.[5]

    • Empty containers should be managed as hazardous waste unless they have been triple-rinsed, with the rinsate collected as hazardous waste.[6]

Visual Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_emergency Ensure Emergency Equipment is Accessible prep_setup->prep_emergency handle_transfer Transfer Chemical Using Non-Sparking Tools prep_emergency->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use handle_close Securely Close Container After Use handle_use->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe disposal Store Waste for Professional Disposal cleanup_waste->disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Methyl-n-propyl-1-propanamine
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.